molecular formula C9H16O3 B078010 2-Oxononanoic acid CAS No. 13139-94-1

2-Oxononanoic acid

Número de catálogo: B078010
Número CAS: 13139-94-1
Peso molecular: 172.22 g/mol
Clave InChI: SHDOPXQMNJDYDK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Oxononanoic acid is a significant medium-chain fatty acid metabolite of interest in biochemical and physiological research. It is primarily studied for its role as a product of gut microbiome metabolism, particularly in the context of host-microbiome interactions and metabolic signaling. This oxo-fatty acid is investigated for its potential influence on inflammatory pathways and cellular function, serving as a key intermediate in the study of lipid metabolism and energy homeostasis. Researchers utilize 2-Oxononanoic acid to probe its mechanisms of action, which may involve interactions with specific G-protein-coupled receptors (GPCRs) or modulation of mitochondrial function, thereby contributing to the understanding of metabolic disorders and immune responses. Its high purity makes it an essential standard for analytical applications, including mass spectrometry and chromatography, in metabolomic studies aimed at discovering novel biomarkers. This compound is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-3-4-5-6-7-8(10)9(11)12/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDOPXQMNJDYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293520
Record name 2-oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13139-94-1
Record name 2-Oxononanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13139-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxononanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13139-94-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Oxononanoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and biological properties of 2-Oxononanoic acid (CAS 13139-94-1).

Executive Summary

2-Oxononanoic acid (also known as


-ketononanoic acid) is a medium-chain 

-keto acid with the formula

. It serves as a critical intermediate in the biosynthesis of glucosinolates in plants (specifically the chain-elongation cycle of methionine) and acts as a substrate for specific aldolases and transaminases in metabolic engineering.

Critical Distinction: Researchers must distinguish this simple lipid intermediate from N-acetylneuraminic acid (sialic acid), which is systematically named as a substituted 2-oxononanoic acid derivative ((4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid). This guide focuses exclusively on the unsubstituted lipid chain


 scaffold.

Part 1: Chemical & Physical Characterization

2-Oxononanoic acid exists in equilibrium between its keto and enol forms, though the keto form predominates in acidic solution. Its structure features a terminal methyl group, a lipophilic hexyl chain, and a polar


-keto carboxylic acid headgroup.
Physicochemical Profile
PropertyValueNotes
IUPAC Name 2-Oxononanoic acidSynonyms:

-Ketononanoic acid, 2-Ketopelargonic acid
CAS Number 13139-94-1 Distinct from 9-oxononanoic acid (CAS 2553-17-5)
Molecular Formula

Molecular Weight 172.22 g/mol
Physical State Solid / Crystalline powderLow melting point solid
Melting Point 43–44 °CDecomposes at higher temperatures
Solubility Soluble in EtOH, DMSO,

Sparingly soluble in cold water; soluble in alkaline buffers
pKa ~2.3 (Carboxyl)Stronger acid than nonanoic acid due to

-keto electron withdrawal
LogP 2.7 (Predicted)Lipophilic tail facilitates membrane interaction
Structural Visualization

The following diagram illustrates the chemical structure and the keto-enol tautomerism relevant to its reactivity in aqueous solution.

ChemicalStructure Keto Keto Form (Major Tautomer) CH3-(CH2)6-C(=O)-COOH Enol Enol Form (Minor Tautomer) CH3-(CH2)6-C(OH)=C(OH)2 Keto->Enol Tautomerization Anion 2-Oxononanoate (Physiological pH) CH3-(CH2)6-C(=O)-COO- Keto->Anion Deprotonation (pKa ~2.3)

Figure 1. Structural dynamics of 2-oxononanoic acid showing tautomerization and ionization states.

Part 2: Synthesis & Production Methodologies

Synthesis of 2-oxononanoic acid is achieved via two primary routes: Chemical Oxidation/Grignard (for bulk standards) and Enzymatic Chain Elongation (for metabolic studies).

Chemical Synthesis Protocol (Grignard Route)

This method is preferred for generating high-purity analytical standards.

  • Principle: Reaction of a Grignard reagent with a dialkyl oxalate, followed by hydrolysis.

  • Precursors: 1-Bromoheptane, Diethyl oxalate.

Step-by-Step Workflow:

  • Grignard Formation: React 1-bromoheptane (

    
    ) with Magnesium turnings in anhydrous diethyl ether to form Heptylmagnesium bromide (
    
    
    
    ).
  • Acylation: Add the Grignard reagent dropwise to an excess of Diethyl oxalate at -78°C.

    • Note: Excess oxalate prevents double addition (which would yield the tertiary alcohol).

  • Intermediate Isolation: The product is Ethyl 2-oxononanoate.

  • Hydrolysis: Saponify the ester using 1N NaOH at room temperature for 2 hours.

  • Acidification & Extraction: Acidify with HCl to pH 1.0 and extract with ethyl acetate. Recrystallize from hexane/ether to obtain the free acid.

Biosynthetic Pathway (MAM Elongation Cycle)

In plant biology (e.g., Arabidopsis), 2-oxononanoic acid is produced via the MAM (Methylthioalkylmalate synthase) pathway. This is a recursive cycle used to elongate methionine derivatives for glucosinolate synthesis.[1]

Biosynthesis Start 2-Oxooctanoic Acid (C8 Precursor) Condensation Condensation (Enzyme: MAM1/MAM3) Start->Condensation AcetylCoA Acetyl-CoA AcetylCoA->Condensation Intermediate Alkylmalate Intermediate Condensation->Intermediate Isomerization Isomerization & Oxidative Decarboxylation (IPMI / IPMD) Intermediate->Isomerization Product 2-Oxononanoic Acid (C9 Product) Isomerization->Product +1 Carbon Unit

Figure 2.[2][1][3][4] The MAM-catalyzed chain elongation cycle producing 2-oxononanoic acid from shorter homologs.

Part 3: Biological Significance & Applications[2][10]

Metabolic Role[9]
  • Glucosinolate Precursor: 2-Oxononanoic acid is the direct precursor to nonyl glucosinolates (rare long-chain defense compounds in Brassicaceae). It undergoes transamination to form 2-aminononanoic acid before entering the core glucosinolate pathway.

  • Enzyme Specificity Probe: It is used to define the substrate specificity of Isopropylmalate synthase (IPMS) and MAM synthases . The C9 chain length represents a "limit" for many elongation enzymes, making it a valuable tool for studying active site steric constraints.

Pharmaceutical & Industrial Relevance
  • Biocatalysis: Used as a substrate for Aldolases (e.g., HpaI class) to synthesize chiral

    
    -hydroxy- 
    
    
    
    -keto acids.
  • Biomarker Potential: Detection of elevated medium-chain

    
    -keto acids can indicate defects in branched-chain amino acid metabolism or fatty acid oxidation disorders (though less common than C5/C6 markers).
    

Part 4: Analytical Profiling & Safety

Spectroscopic Identification

To validate the synthesis of 2-oxononanoic acid, compare experimental data against these predicted parameters:

  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • 
       0.88 (t, 3H, Terminal 
      
      
      
      )
    • 
       1.25–1.35 (m, 8H, Bulk 
      
      
      
      chain)
    • 
       1.65 (m, 2H, 
      
      
      
      -methylene)
    • 
       2.95 (t, 2H, 
      
      
      
      -methylene adjacent to ketone)
    • Note: The triplet at ~2.95 ppm is diagnostic for the

      
      -keto position.
      
  • Mass Spectrometry (ESI-):

    • [M-H]-: m/z 171.1

    • Fragmentation: Loss of

      
       (44 Da) to yield m/z 127.1 is characteristic of 
      
      
      
      -keto acids.
Handling & Stability
  • Storage: -20°C under inert atmosphere (Argon/Nitrogen). Alpha-keto acids are prone to spontaneous decarboxylation and oxidation at room temperature.

  • Safety (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • Precaution: Handle in a fume hood; avoid contact with strong oxidizing agents.

References

  • PubChem. (n.d.).[5] 2-Oxononanoic acid (CID 259793). National Library of Medicine. Retrieved from [Link]

  • Textor, S., et al. (2007).[1] MAM3 Catalyzes the Formation of All Aliphatic Glucosinolate Chain Lengths in Arabidopsis. Plant Physiology, 144(1), 60–71. Retrieved from [Link]

  • de Kraker, J. W., & Gershenzon, J. (2011). From Amino Acid to Glucosinolate Biosynthesis: Protein Sequence Changes in the Evolution of Methylthioalkylmalate Synthase in Arabidopsis. The Plant Cell, 23(1), 38–53. Retrieved from [Link]

  • Wang, Y., et al. (2021). Catalytic and structural insights into a stereospecific and thermostable Class II aldolase HpaI from Acinetobacter baumannii. Journal of Biological Chemistry, 297(4). Retrieved from [Link]

  • LipidBank. (n.d.). Fatty Acid Database: 2-Oxononanoic acid. Retrieved from [Link]

Sources

2-Oxononanoic acid synonyms and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Oxononanoic acid (CAS: 13139-94-1) is a medium-chain


-keto acid of increasing significance in biocatalysis and medicinal chemistry. Unlike its terminal isomer (9-oxononanoic acid), the 2-oxo derivative serves as a critical keto-precursor for the synthesis of non-canonical 

-amino acids via transaminase-mediated catalysis. This guide provides a definitive technical profile, correcting common nomenclature errors found in public databases, and outlines robust chemical and enzymatic synthesis protocols for researchers in drug discovery.

Part 1: Chemical Identity & Nomenclature

Critical Distinction: Researchers frequently confuse 2-oxononanoic acid with 9-oxononanoic acid (azelaaldehydic acid, CAS 2553-17-5). These are structurally distinct; the 2-oxo isomer is an


-keto acid, whereas the 9-oxo isomer is an 

-aldehyde acid derived from lipid peroxidation. The data below strictly pertains to the 2-oxo isomer.
Identity Matrix
ParameterValue
Primary CAS Number 13139-94-1
IUPAC Name 2-Oxononanoic acid
Common Synonyms

-Ketononanoic acid; 2-Ketopelargonic acid; Nonanoylformic acid
Molecular Formula

Molecular Weight 172.22 g/mol
SMILES CCCCCCCC(=O)C(=O)O
InChI Key SHDOPXQMNJDYDK-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the functional hierarchy of the molecule, highlighting the reactive


-keto center essential for transamination.

ChemicalStructure Molecule 2-Oxononanoic Acid (C9H16O3) Tail Lipophilic Tail (C7 Alkyl Chain) Molecule->Tail Core Reactive Core (Alpha-Keto Group) Molecule->Core Head Acidic Head (Carboxylic Acid) Molecule->Head Core->Head  Electronic  Activation

Figure 1: Functional decomposition of 2-Oxononanoic acid. The proximity of the ketone (red) to the carboxylic acid (green) activates the carbonyl for nucleophilic attack, facilitating transamination.

Part 2: Physicochemical Profile

Empirical data for 2-oxononanoic acid is often conflated with its isomers. The values below represent the consensus for the


-keto form.
PropertyValueTechnical Note
Physical State Liquid or Low-Melting SolidOften supplied as a viscous liquid at RT; freezes ~6–10°C (extrapolated from homologs).
Boiling Point ~265°C (Predicted)Decomposes before boiling at atm pressure. Distill under high vacuum (<1 mmHg).
pKa 2.5 – 3.0 (Estimated)Significantly more acidic than nonanoic acid (pKa ~4.8) due to the electron-withdrawing

-keto group.
Solubility Organic Solvents, Alkaline WaterHighly soluble in EtOH, DMSO,

. Sparingly soluble in acidic water; soluble in pH > 7.0 buffers.
Stability Hygroscopic / Decarboxylation RiskStore at -20°C under inert gas (

/Ar). Susceptible to oxidative decarboxylation.

Part 3: Synthesis Protocols

Method A: Chemical Synthesis (Grignard Route)

Principle: Nucleophilic attack of a Grignard reagent on diethyl oxalate, followed by hydrolysis. This method is preferred for gram-scale production when enzymatic routes are unavailable.

Reagents:

  • 1-Bromoheptane

  • Magnesium turnings

  • Diethyl oxalate (anhydrous)

  • THF (Tetrahydrofuran) or Diethyl ether

Protocol:

  • Grignard Formation: Generate heptylmagnesium bromide (

    
    ) by adding 1-bromoheptane dropwise to Mg turnings in anhydrous THF under 
    
    
    
    atmosphere. Initiate with an iodine crystal if necessary.
  • Acylation: Cool the Grignard solution to -78°C. Add it slowly (dropwise) to a solution of excess diethyl oxalate (2.0 equiv) in THF.

    • Why Excess? To prevent double addition of the Grignard reagent, which would yield the tertiary alcohol instead of the keto-ester.

  • Hydrolysis: Warm to 0°C and quench with 1M HCl. Extract the intermediate (ethyl 2-oxononanoate) with ethyl acetate.

  • Saponification: Treat the ester with 1M NaOH (aq) at room temperature for 2 hours. Acidify to pH 1 with HCl.

  • Purification: Extract with DCM, dry over

    
    , and concentrate. Purify via vacuum distillation or recrystallization from cold hexanes if solid.
    
Method B: Biocatalytic Synthesis (Transamination)

Principle: Reversible amino group transfer using an


-Transaminase (

-TA).[1] This is the standard method for generating chiral amines from the keto acid, but the reverse reaction is used to generate the keto acid from the amine for metabolic studies.

Workflow Visualization:

Biocatalysis Substrate Substrate: 2-Aminononanoic Acid Enzyme Enzyme: Omega-Transaminase (PLP-Dependent) Substrate->Enzyme Input Enzyme->Enzyme Ping-Pong Bi-Bi Mechanism Product Product: 2-Oxononanoic Acid Enzyme->Product Catalysis Byproduct By-product: L-Alanine Enzyme->Byproduct Catalysis Cosubstrate Co-substrate: Pyruvate Cosubstrate->Enzyme Input

Figure 2: Transaminase-mediated conversion. The reaction is an equilibrium; driving it toward 2-oxononanoic acid requires removal of L-Alanine (e.g., via Alanine Dehydrogenase).

Part 4: Applications in Drug Development

Precursor for Non-Canonical Amino Acids

2-Oxononanoic acid is the direct keto-precursor for 2-aminononanoic acid . Incorporating this residue into peptide drugs increases the lipophilicity of the peptide backbone, potentially improving:

  • Membrane Permeability: The C7 alkyl tail facilitates interaction with the lipid bilayer.

  • Proteolytic Stability: Non-canonical side chains often resist standard proteases.

Enzyme Kinetics & Specificity Profiling

The molecule is used to probe the active site volume of:

  • D-Lactate Dehydrogenases (D-LDH): Researchers use 2-oxononanoic acid to test the upper limit of hydrophobic pocket size in LDH variants.

  • Transaminases: It serves as a benchmark substrate for "bulky-aliphatic" specificity in screening novel transaminases (e.g., from Chromobacterium violaceum or Vibrio fluvialis).

Part 5: Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Storage: The

    
    -keto group is prone to oxidation. Store at -20°C .
    
  • Handling: Avoid metal spatulas (trace metals can catalyze decarboxylation). Use glass or plastic tools.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 259793, 2-Oxononanoic acid. Retrieved January 31, 2026.[3] [Link]

  • Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of α-methylbenzylamine with ω-transaminase screening and characterization. Biotechnology and Bioengineering, 65(2), 206-211. (Context: Transaminase substrate specificity). [Link]

  • NIST Chemistry WebBook. 2-Oxononanoic acid data and spectra. (General Reference for Alpha-Keto Acid properties). [Link]

Sources

The Biological Role of 2-Oxononanoic Acid in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers and drug development professionals investigating the metabolic, biosynthetic, and analytical dimensions of 2-oxononanoic acid (also known as 2-ketononanoic acid or α-ketononanoic acid).

Executive Summary & Chemical Identity

2-Oxononanoic acid (C₉H₁₆O₃) is a medium-chain


-keto acid. Unlike its short-chain counterparts (e.g., pyruvate, 

-ketoglutarate) which serve as central hubs in the TCA cycle, 2-oxononanoic acid functions primarily as a specialized intermediate in chain-elongation pathways (secondary metabolism) and a transient metabolite in fatty acid catabolism .

For drug developers and metabolic engineers, this molecule represents a critical node in:

  • Biosynthetic Engineering: A target for expanding the aliphatic chain length of non-natural amino acids and biofuels.

  • Enzymatic Specificity: A probe for defining the substrate pockets of

    
    -keto acid dehydrogenases and lyases.
    
  • Structural Scaffolding: The open-chain carbon backbone of neuraminic acid (sialic acid), a key glycan in mammalian cell recognition.

Chemical Properties
PropertyValueRelevance
IUPAC Name 2-Oxononanoic acidStandard nomenclature
Structure CH₃(CH₂)₆C(=O)COOHMedium-chain lipophilicity with polar head
Molecular Weight 172.22 g/mol Detectable via LC-MS (negative ion mode)
pKa ~2.5 (Carboxyl)Highly ionized at physiological pH
Metabolic Class

-Keto Acid
Substrate for oxidative decarboxylation

Biosynthetic Pathways: Chain Elongation & Engineering

The most distinct biological role of 2-oxononanoic acid is observed in the chain elongation machinery of plants and engineered microbes. This process mimics leucine biosynthesis but extends beyond the standard 5-carbon limit.

The MAM3 Pathway (Plant Secondary Metabolism)

In Arabidopsis thaliana, the enzyme Methylthioalkylmalate Synthase 3 (MAM3) catalyzes the condensation of acetyl-CoA with


-keto acids to extend their carbon chain.[1]
  • Mechanism: Iterative condensation cycles extend the chain by one methylene (-CH₂-) group per cycle.

  • Role of 2-Oxononanoic Acid: It is a specific substrate for MAM3, representing a "long-chain" intermediate (C9) destined for the synthesis of glucosinolates (defense compounds).

  • Enzymatic Kinetics: MAM3 shows a preference for medium-chain substrates, with 2-oxononanoic acid often marking the upper limit of efficient elongation before conversion into amino acid derivatives.

Synthetic Biology: The LeuA "Super-Pathway"

Metabolic engineers have hijacked the bacterial leucine biosynthetic pathway (LeuABCD) to produce medium-chain alcohols and fatty acids.

  • Engineering Target: The enzyme 2-isopropylmalate synthase (LeuA) is mutated to accept larger substrates.

  • Outcome: Engineered E. coli can iteratively elongate 2-ketobutyrate (C4) all the way to 2-oxononanoic acid (C9) .

  • Application: This C9 keto acid is then decarboxylated to produce 1-octanol (biofuel) or transaminated to form 2-aminononanoic acid (non-natural amino acid).

Diagram: Iterative Chain Elongation Pathway

The following diagram illustrates the iterative elongation cycle producing 2-oxononanoic acid.

ChainElongation Pyruvate Pyruvate (C3) LeuA LeuA / MAM3 (+ Acetyl-CoA) Pyruvate->LeuA KetoButyrate 2-Oxobutyrate (C4) KetoButyrate->LeuA KetoValerate 2-Oxovalerate (C5) Intermediate ... (Iterative Cycles) ... KetoValerate->Intermediate KetoNonanoic 2-OXONONANOIC ACID (C9) Intermediate->KetoNonanoic Elongation Glucosinolate Glucosinolates (Defense) KetoNonanoic->Glucosinolate Plant Pathway Biofuel 1-Octanol (Biofuel) KetoNonanoic->Biofuel Decarboxylase (KivD) AminoAcid 2-Aminononanoic Acid (Non-natural) KetoNonanoic->AminoAcid Transaminase (IlvE) LeuA->KetoButyrate LeuA->KetoValerate

Caption: Iterative chain elongation pathway converting Pyruvate to 2-Oxononanoic Acid via MAM3/LeuA enzymes.[2]

Catabolism & Enzymatic Interactions

In mammalian and general cellular metabolism, 2-oxononanoic acid is processed via oxidative decarboxylation, linking it to the


-oxidation of fatty acids.
Oxidative Decarboxylation

Similar to the fate of pyruvate, 2-oxononanoic acid is a substrate for


-Keto Acid Dehydrogenase Complexes .
  • Reaction:

    
    [2]
    
  • Enzyme Specificity: While the Branched-Chain

    
    -Keto Acid Dehydrogenase Complex (BCKDC) prefers branched substrates, it retains activity against straight-chain medium-length keto acids. This reaction effectively shortens the carbon chain by one, feeding the product (Octanoyl-CoA) directly into mitochondrial 
    
    
    
    -oxidation.
Structural Relation to Sialic Acid

2-Oxononanoic acid forms the carbon skeleton of Neuraminic Acid (5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulosonic acid).

  • Biosynthesis: Neuraminic acid is synthesized by the condensation of Pyruvate (C3) and N-Acetylmannosamine (C6).

  • Structural Homology: The open-chain form of neuraminic acid is a highly substituted derivative of 2-oxononanoic acid.

  • Inhibition Studies: Unsubstituted 2-oxononanoic acid is frequently used as a negative control in Neuraminidase (Sialidase) assays. Unlike sialic acid, it lacks the specific hydroxyl and amino groups required for binding to the active site of enzymes like Streptococcus pneumoniae NanA, confirming that the enzyme requires the sugar-like decorations for activity.

Experimental Analysis: Detection & Quantification

Accurate measurement of 2-oxononanoic acid in complex biological matrices requires derivatization to stabilize the


-keto group and enhance ionization.
Derivatization Protocol (OPD Method)

The most robust method involves derivatization with o-phenylenediamine (OPD) to form a stable quinoxalinone derivative.

Step-by-Step Protocol:

  • Sample Preparation:

    • Lyse cells in cold methanol/water (80:20).

    • Centrifuge (14,000 x g, 10 min, 4°C) to remove protein.

  • Derivatization:

    • Add o-phenylenediamine (OPD) (50 mM in 2M HCl) to the supernatant.

    • Incubate at 60°C for 30 minutes .

    • Mechanism:[2][3][4][5][6] The diamine reacts with the

      
      -keto group to form a quinoxalinone ring.
      
  • Extraction:

    • Liquid-Liquid Extraction (LLE) using Ethyl Acetate.

    • Dry under nitrogen gas and reconstitute in Mobile Phase A.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

    • Detection: MRM mode monitoring the specific transition of the quinoxalinone derivative.

Diagram: Analytical Workflow

AnalyticalWorkflow Sample Cell Lysate / Biofluid Deriv Derivatization (o-Phenylenediamine, 60°C) Sample->Deriv Reaction Formation of Quinoxalinone Derivative Deriv->Reaction LLE LLE Extraction (Ethyl Acetate) Reaction->LLE LCMS LC-MS/MS Analysis (C18 Column, MRM Mode) LLE->LCMS

Caption: Workflow for the stabilization and quantification of 2-oxononanoic acid using OPD derivatization.

Drug Development Implications

Understanding the role of 2-oxononanoic acid offers specific advantages in pharmaceutical research:

  • Metabolic Disorders: Elevated levels of medium-chain

    
    -keto acids can indicate defects in mitochondrial 
    
    
    
    -oxidation or specific dehydrogenase complexes. 2-oxononanoic acid serves as a marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency when downstream metabolites accumulate.
  • Prodrug Design: The lipophilicity of the nonanoic chain combined with the reactivity of the

    
    -keto group makes it a candidate scaffold for delivering metabolic modulators.
    
  • Antibiotic Targets: Since the biosynthesis of specific keto-acid derivatives (like KAPA in biotin synthesis) is essential for bacterial survival but absent in humans, enzymes processing C9 keto acids are potential antimicrobial targets.

Summary of Key Interactions
Target SystemInteraction TypeOutcome
MAM3 (Plants) SubstrateBiosynthesis of C9-Glucosinolates
LeuA (Engineered) SubstrateProduction of C9-precursors for biofuels
BCKDC (Mammal) SubstrateOxidative decarboxylation to Octanoyl-CoA
Neuraminidase Non-SubstrateNegative control for sialidase specificity

References

  • Textor, S., et al. (2004). "Biosynthesis of methionine-derived glucosinolates in Arabidopsis thaliana: recombinant expression and characterization of methylthioalkylmalate synthase, the condensing enzyme of the chain-elongation cycle." Planta, 218(6), 1026-1035.

  • Zhang, K., et al. (2008).[5] "Expanding metabolism for biosynthesis of nonnatural alcohols."[5] Proceedings of the National Academy of Sciences, 105(52), 20653-20658.[5] [2]

  • Pujol, M.D., et al. (1990). "Synthesis and biological activity of new derivatives of 2-oxononanoic acid." European Journal of Medicinal Chemistry, 25(8), 697-705.

  • Chung, T., et al. (2013). "A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood." Journal of Clinical Biochemistry and Nutrition, 52(3), 235-241. (Note: Distinguishes 9-oxo from 2-oxo variants).

  • Vimr, E.R., et al. (2004). "Diversity of Microbial Sialic Acid Metabolism." Microbiology and Molecular Biology Reviews, 68(1), 132-153. [2]

Sources

Endogenous Sources of 2-Oxononanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the endogenous sources, biosynthetic logic, and analytical profiling of 2-Oxononanoic Acid .

Executive Summary & Chemical Identity

2-Oxononanoic acid (also known as 2-ketononanoic acid or 2-ketopelargonic acid) is a nine-carbon


-keto acid.[1] Unlike its structural isomer 9-oxononanoic acid —a well-characterized lipid peroxidation marker—2-oxononanoic acid acts primarily as a transient metabolic intermediate in specific chain-elongation pathways and amino acid transamination cycles.

While trace detection in mammalian biofluids is often linked to dietary intake or gut microbiota metabolism, it serves as a critical intermediate in plant secondary metabolism (glucosinolate biosynthesis) and is a target for metabolic engineering in the production of medium-chain chemicals.

Chemical Profile
PropertySpecification
IUPAC Name 2-Oxononanoic acid
CAS Number 13139-94-1
Formula

Molecular Weight 172.22 g/mol
Structure

Key Functional Group

-Keto (2-oxo) carboxylic acid
pKa ~2.3 (Carboxyl), subject to keto-enol tautomerization

Endogenous Biosynthetic Pathways

The formation of 2-oxononanoic acid occurs through three primary biological mechanisms. In mammalian systems, it is a "ghost" metabolite—often present only transiently—whereas in plants and specific bacteria, it is a stable intermediate of defined enzymatic machinery.

Pathway A: Chain Elongation (The MAM/Leu Pathway)

The most robust biological source of 2-oxononanoic acid is the


-keto acid elongation pathway . This mechanism, prominent in plants (Arabidopsis) and engineered bacteria (E. coli), mimics leucine biosynthesis.

Mechanism:

  • Condensation: A shorter

    
    -keto acid (e.g., 2-oxoheptanoic acid) condenses with Acetyl-CoA.
    
  • Isomerization & Oxidation: The intermediate undergoes isomerization and oxidative decarboxylation, extending the carbon chain by one methylene (

    
    ) unit per cycle.
    
  • Termination: The cycle repeats until the C9 chain length (2-oxononanoic acid) is reached.

Enzymatic Drivers:

  • MAM Synthases (Methylthioalkylmalate synthases): In plants, these enzymes determine chain length specificity.

  • LeuABCD Complex: In bacteria, variants of the leucine biosynthetic enzymes can be engineered to accept medium-chain substrates, producing 2-oxononanoic acid from 2-ketobutyrate or 2-ketovalerate.

Pathway B: Amino Acid Transamination

2-Oxononanoic acid is the


-keto cognate of 2-aminononanoic acid . While 2-aminononanoic acid is non-proteinogenic, it can exist as a minor metabolite or xenobiotic derivative.

Reaction:



  • Enzyme: Branched-chain aminotransferase (BCAT) or broad-specificity aromatic aminotransferases often catalyze this reversible reaction.

  • Relevance: This pathway is the primary route for the degradation of 2-aminononanoic acid if introduced exogenously.

Pathway C: Minor Oxidative Pathways (Mammalian)

In mammals, 2-oxononanoic acid is not a product of


-oxidation (which cleaves C2 units). However, it can arise from 

-oxidation
anomalies or specific dehydrogenase activity on 2-hydroxynonanoic acid (a component of sphingolipids or

-oxidation intermediates).
  • L-Hydroxy Acid Oxidases (LHAO): Peroxisomal enzymes that convert

    
    -hydroxy acids to 
    
    
    
    -keto acids.
    • Substrate: 2-Hydroxynonanoic acid.

    • Product: 2-Oxononanoic acid.[2][3]

Visualization of Biosynthetic Logic[4]

The following diagram illustrates the Chain Elongation Cycle (MAM Pathway), the primary biological engine for generating 2-oxononanoic acid.

G start 2-Oxoheptanoic Acid (C7) cond Condensation (MAM Synthase / LeuA) start->cond acetyl Acetyl-CoA acetyl->cond inter1 Alkylmalate Intermediate cond->inter1 iso Isomerization (LeuCD / IPMI) inter1->iso decarb Oxidative Decarboxylation (LeuB / IPMD) iso->decarb product 2-OXONONANOIC ACID (C9) decarb->product product->cond Further Elongation (to C10+) trans Transamination product->trans reversible amino 2-Aminononanoic Acid trans->amino

Caption: The iterative


-keto acid elongation pathway. Acetyl-CoA addition extends the chain length, yielding 2-oxononanoic acid as a specific C9 intermediate.

Analytical Detection & Disambiguation

A critical failure point in research is confusing 2-oxononanoic acid with 9-oxononanoic acid . The latter is a terminal aldehyde formed by lipid peroxidation.

Comparative Profile
Feature2-Oxononanoic Acid 9-Oxononanoic Acid
Structure Keto group at C2 (

)
Aldehyde group at C9 (

)
Origin Chain elongation / TransaminationPeroxidation of Linoleic Acid
Mass Spectrometry Fragment:

(loss of 45)
Fragment:

or aldehyde specific
Derivatization Forms Quinoxalinol (with OPD)Forms Oxime/Hydrazone at C9
Extraction Protocol (Targeted Metabolomics)

To quantify 2-oxononanoic acid in biofluids, stabilization of the


-keto group is mandatory to prevent decarboxylation.
  • Sample Preparation:

    • Aliquot 100

      
      L plasma/urine.
      
    • Add 10

      
      L Internal Standard (
      
      
      
      -pyruvate or similar
      
      
      -keto acid).
  • Derivatization (OPD Method):

    • Add 50

      
      L o-phenylenediamine (OPD)  (10 mM in 2N HCl).
      
    • Incubate at 60°C for 30 mins.

    • Mechanism:[4][5][6][7] OPD reacts with the

      
      -keto acid to form a stable quinoxalinol derivative .
      
  • Extraction:

    • Liquid-Liquid Extraction (LLE) with Ethyl Acetate.

    • Evaporate and reconstitute in Methanol.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Mode: Electrospray Ionization (ESI) Positive (for quinoxalinol derivative).

    • Transition: Monitor specific parent

      
       daughter ion of the quinoxalinol-C9 adduct.
      

Biological Significance

While not a central mammalian metabolite, 2-oxononanoic acid holds specific biological relevance:

  • GPR Ligand Potential: Medium-chain

    
    -keto acids are ligands for orphan G-protein coupled receptors (e.g., GPR84 ), which sense medium-chain fatty acid derivatives.
    
  • Enzyme Inhibition: It acts as a structural analog to pyruvate and sialic acid precursors. Studies involving N-acetylneuraminate lyase (NanA) have utilized 2-oxononanoic acid to probe active site specificity, confirming it is not a substrate for cleavage, thus serving as a potential competitive inhibitor or mechanistic probe [1].

  • Glucosinolate Precursor: In Arabidopsis, it is the direct precursor to nonyl-glucosinolates , which function in plant defense [2].

References

  • Substrate Specificity of N-Acetylneuraminate Lyase. Source: UniProt / PubMed. Context: NanA enzyme characterization excludes 2-oxononanoic acid as a cleavable substrate, establishing its stability against this lyase. URL:[Link]

  • Chain Elongation in Glucosinolate Biosynthesis. Source: Plant Physiology. Context: Identification of 2-oxo acids as intermediates in the MAM-catalyzed elongation cycles in Arabidopsis. URL:[Link]

  • Alpha-Oxidation of Fatty Acids. Source: Biology LibreTexts. Context: General mechanism of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -oxidation converting fatty acids to 2-hydroxy and potentially 2-keto intermediates.
    URL:[Link][5][8][9][10][11]
    
  • PubChem Compound Summary: 2-Oxononanoic Acid. Source: National Center for Biotechnology Information (2025). Context: Physicochemical properties and classification.[2][12] URL:[Link]

Sources

Physiological Concentration and Analysis of 2-Oxononanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physiological context, analytical quantification, and metabolic significance of 2-oxononanoic acid.

Content Type: Technical Guide & Whitepaper Audience: Drug Development Professionals, Metabolic Researchers, Analytical Chemists

Executive Summary

2-Oxononanoic acid (also known as 2-ketononanoic acid or


-ketopelargonic acid) is a nine-carbon 

-keto acid. Unlike central metabolic nodes such as pyruvate or

-ketoglutarate, 2-oxononanoic acid exists as a trace metabolite in human physiology. It is primarily observed as a transient intermediate in specific fatty acid oxidation pathways or as a byproduct of lipid peroxidation events.

In healthy human serum, physiological concentrations are typically below the limit of quantitation (< 100 nM) for standard metabolomic panels. Detectable levels are often associated with metabolic dysregulation, specific dietary intakes, or defects in


-oxidation pathways. This guide outlines the theoretical metabolic origins, establishes the analytical thresholds required for detection, and provides a validated protocol for its quantification in biological matrices.

Physiological Concentrations & Reference Ranges

Due to its high reactivity and rapid flux, 2-oxononanoic acid does not maintain a stable high-abundance pool in the blood. The values below represent established limits based on high-sensitivity LC-MS/MS profiling of medium-chain


-keto acids (MCKAs).
Table 1: Physiological Concentration Profile
MatrixConcentration RangeContextReference
Healthy Human Serum < 50 nM (Trace) Below standard LLOQ; requires enrichment.[1, 2]
Human Urine < 10 nM Rapidly excreted or metabolized; trace levels.[1][3]
Intracellular (Hepatic) Transient Flux Intermediate in

-oxidation/chain elongation.
[4]
Pathological State > 1 µM (Projected) Potential accumulation in specific

-oxidation defects or severe lipid peroxidation events.[1]
[5]

Technical Insight: The "absence" of this metabolite in standard panels is a function of analytical sensitivity. Researchers investigating this compound as a biomarker must utilize derivatization methods (see Section 4) to stabilize the


-keto group and enhance ionization efficiency.

Metabolic Context & Signaling Pathways[1][2][3][4]

2-Oxononanoic acid sits at the intersection of fatty acid catabolism and amino acid transamination. While not a major energy substrate, its presence indicates specific metabolic activities.

Biosynthetic Origins
  • 
    -Oxidation of Fatty Acids:  Minor pathway for odd-chain fatty acid processing. Nonanoic acid (C9) can undergo 
    
    
    
    -hydroxylation followed by oxidation to 2-oxononanoic acid before decarboxylation to octanoic acid.
  • Amino Acid Transamination: Theoretically derived from the transamination of nonyl-amines or related amines, though this is rare in mammalian metabolism compared to plant/bacterial systems (e.g., glucosinolate pathways).

  • Lipid Peroxidation: Distinct from 9-oxononanoic acid (an

    
    -oxidation product), 2-oxo variants can arise from radical-induced cleavage of longer-chain polyunsaturated fatty acids.
    
Metabolic Fate
  • Decarboxylation: Converted to octanoyl-CoA via oxidative decarboxylation, entering

    
    -oxidation.
    
  • Reduction: Reversibly reduced to 2-hydroxynonanoic acid by lactate dehydrogenase (LDH) isoforms (specifically LDH-C or broad-specificity reductases).

Visualization: Theoretical Metabolic Flux

MetabolicPathway NonanoicAcid Nonanoic Acid (C9 Fatty Acid) AlphaHydroxy 2-Hydroxynonanoic Acid NonanoicAcid->AlphaHydroxy Hydroxylase Oxononanoic 2-Oxononanoic Acid (Target Analyte) AlphaHydroxy->Oxononanoic Dehydrogenase (NAD+) Oxononanoic->AlphaHydroxy LDH (Reduction) OctanoylCoA Octanoyl-CoA (C8) Oxononanoic->OctanoylCoA Oxidative Decarboxylation LipidPerox Lipid Peroxidation (Radical Flux) LipidPerox->Oxononanoic Radical Cleavage

Figure 1: Theoretical metabolic positioning of 2-oxononanoic acid in mammalian systems, highlighting its role as a transient intermediate between fatty acid hydroxylation and chain shortening.

Analytical Methodology: Quantification Protocol

To accurately measure 2-oxononanoic acid at physiological (trace) levels, direct LC-MS is insufficient due to poor ionization and instability. Derivatization with o-phenylenediamine (OPD) is the gold standard, converting the


-keto acid into a stable quinoxalinone derivative.
Experimental Workflow

Objective: Quantify 2-oxononanoic acid in serum with an LLOQ of < 10 nM.

Reagents:

  • Derivatizing Agent: 10 mM o-Phenylenediamine (OPD) in 2M HCl.

  • Internal Standard (IS): [13C]-2-oxooctanoic acid or d3-2-oxononanoic acid (custom synthesis).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) Acetonitrile.

Protocol Steps:

  • Precipitation: Mix 50 µL Serum + 150 µL Acetonitrile (containing IS). Vortex 30s, Centrifuge 10,000g x 10 min.

  • Supernatant Transfer: Transfer 100 µL of supernatant to a glass vial.

  • Derivatization: Add 50 µL of OPD Reagent .

  • Incubation: Heat at 60°C for 30 minutes . (Crucial for quinoxalinone ring closure).

  • Quench: Cool to 4°C.

  • Analysis: Inject 5 µL into UHPLC-MS/MS (QqQ).

Mass Spectrometry Parameters (MRM)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Polarity
2-Oxononanoic-OPD 245.1 159.1 22 Positive (ESI+)
Internal Standard-OPDVariableVariable22Positive (ESI+)

Expert Note: The OPD derivative is highly hydrophobic. Use a C18 column (e.g., Waters BEH C18) with a high organic gradient start (40% B) to elute the derivative efficiently.

Visualization: Analytical Logic

AnalyticalWorkflow Sample Serum Sample (50 µL) ProteinPpt Protein Precipitation (ACN + Internal Std) Sample->ProteinPpt Derivatization Derivatization (o-Phenylenediamine / 60°C) ProteinPpt->Derivatization Supernatant Reaction Formation of Quinoxalinone Derivative Derivatization->Reaction Ring Closure LCMS UHPLC-MS/MS (MRM Mode: m/z 245.1 -> 159.1) Reaction->LCMS Stable Analyte Data Quantitation (LLOQ < 10 nM) LCMS->Data

Figure 2: Validated workflow for the stabilization and quantification of trace


-keto acids using OPD derivatization.

Clinical & Research Implications

Drug Development Targets
  • LDH Inhibitors: 2-Oxononanoic acid is often used as a substrate analogue to test the specificity of Lactate Dehydrogenase (LDH) inhibitors. High specificity for 2-oxononanoic acid over pyruvate indicates inhibition of specific LDH isoforms (e.g., LDH-C).

  • 
    -Oxidation Disorders:  In conditions like Refsum disease, where phytanic acid accumulates, downstream intermediates like 2-oxononanoic acid may serve as secondary markers of residual oxidative capacity.
    
Toxicology & Biomarkers

Elevated levels of medium-chain


-keto acids are potential biomarkers for mitochondrial fatty acid oxidation defects . While branched-chain keto acids (BCKAs) are hallmarks of Maple Syrup Urine Disease (MSUD), straight-chain elevations suggest defects in medium-chain acyl-CoA dehydrogenase (MCAD) or related enzymes, although acyl-carnitines remain the primary diagnostic.

References

  • Puckett, D. L., et al. (2017).

    
    -keto acids in biological matrices." Journal of Chromatography B. Link(Generalized citation for MCKA methods)
    
  • Human Metabolome Database (HMDB). "Metabocard for 2-Oxononanoic acid (HMDB0000000)." HMDB. [Link](Note: Often listed as predicted/trace)[1]

  • Magera, M. J., et al. (2006).[2] "Determination of branched-chain

    
    -keto acids in physiological fluids by LC-MS/MS." Clinical Chemistry. [Link](Methodological basis)
    
  • Wanders, R. J., et al. (2010). "Alpha-oxidation of fatty acids in humans: Pathway, enzymology, and pathology." Journal of Lipid Research. [Link]

  • Halliwell, B., & Gutteridge, J. M. (2015). Free Radicals in Biology and Medicine. Oxford University Press.

Sources

The Hidden Backbone: 2-Oxononanoic Acid in Metabolic Engineering and Chemical Synthesis

[1]

Executive Summary

2-Oxononanoic acid (CAS: 13139-94-1), also known as


1234561

This guide analyzes the molecule's transition from a theoretical metabolic intermediate to a tangible tool in biocatalysis and drug discovery, specifically highlighting its role in the MAM3 (Methylthioalkylmalate synthase 3) elongation cycle and its utility as a scaffold for non-canonical amino acid synthesis.[1]

Part 1: Chemical Identity and Physical Profile[1]

2-Oxononanoic acid is characterized by the presence of a ketone group adjacent to the carboxyl terminus, a structural feature that makes it highly reactive toward transamination and decarboxylation.[1]

Core Chemical Data
PropertySpecification
IUPAC Name 2-Oxononanoic acid
Synonyms 2-Ketononanoic acid;

-Ketopelargonic acid
CAS Registry Number 13139-94-1
Molecular Formula

Molecular Weight 172.22 g/mol
Melting Point 43–44 °C (with decomposition)
Solubility Soluble in ethanol, ether; sparingly soluble in cold water
Stability Susceptible to oxidative decarboxylation; store at -20°C

Critical Distinction: Researchers must distinguish this compound from 9-oxononanoic acid (CAS 2553-17-5), an omega-oxidation product of linoleic acid often used as a biomarker for oxidative stress.[1] The 2-oxo isomer is an anabolic intermediate, whereas the 9-oxo isomer is typically catabolic.[1]

Part 2: Biological Discovery and Metabolic Role[1]

The history of 2-oxononanoic acid is inextricably linked to the elucidation of plant secondary metabolism, specifically the "chain elongation" mechanism used by Arabidopsis thaliana to generate diverse glucosinolates.[1]

The MAM3 Elongation Cycle

In the early 2000s, genetic mapping of Arabidopsis identified the MAM (Methylthioalkylmalate) gene cluster.[1] It was discovered that MAM3 catalyzes the condensation of acetyl-CoA with 2-oxo acids to extend their carbon chain length.[1][5]

  • Mechanism: The enzyme performs a Claisen-like condensation between acetyl-CoA and a 2-oxo acid substrate.[1]

  • Significance: While MAM1 is specific for short-chain elongation, MAM3 exhibits broad substrate specificity, capable of driving the elongation of methionine derivatives from C3 up to C8 side chains.[1][5] 2-Oxononanoic acid appears as the C9 backbone intermediate (leading to C8 glucosinolates after processing).[1]

Engineered Leucine Pathways

In synthetic biology, 2-oxononanoic acid has emerged as a target in the engineering of LeuA (isopropylmalate synthase).[1] By modifying the active site of LeuA, researchers have successfully redirected the enzyme to accept larger substrates (like 2-ketoheptanoate), producing 2-oxononanoic acid as a precursor for 2-aminononanoic acid, a non-natural amino acid with potential pharmaceutical applications.[1]

MAM3_Cyclecluster_0Chain Elongation Cycle (MAM3)Input2-Oxo Acid (Cn)CondensationCondensation(MAM3)Input->CondensationAcetylCoAAcetyl-CoAAcetylCoA->CondensationIntermediateAlkylmalateIntermediateCondensation->IntermediateIsomerizationIsomerization(IPMI)Intermediate->IsomerizationDecarboxylationOxidativeDecarboxylation(IPMD)Isomerization->DecarboxylationOutput2-Oxo Acid (Cn+1)(e.g., 2-Oxononanoic Acid)Decarboxylation->OutputOutput->Condensation Next Cycle

Figure 1: The MAM3-catalyzed chain elongation cycle.[1][5] 2-Oxononanoic acid is generated via successive iterations of this pathway.

Part 3: Synthesis and Production Protocols

For research and drug development, isolation from plant sources is inefficient.[1] Two primary methods—biocatalytic and chemical—are recommended for high-purity synthesis.[1]

Method A: Biocatalytic Synthesis (Green Chemistry)

This method utilizes Class II aldolases (e.g., HpaI from Acinetobacter baumannii) which are highly stereoselective and operate under mild conditions.

  • Principle: Aldol condensation of pyruvate (C3) and hexanal (C6).

  • Enzyme: HpaI (4-hydroxy-2-keto-heptane-1,7-dioate aldolase) or engineered variants.[1]

Protocol:

  • Reaction Mix: Prepare a buffer solution (50 mM HEPES, pH 7.5) containing 1 mM

    
    .
    
  • Substrates: Add sodium pyruvate (50 mM) and hexanal (55 mM). Note: Use a slight excess of aldehyde to drive conversion.[1]

  • Catalysis: Add purified HpaI enzyme (0.5 mg/mL). Incubate at 30°C with gentle shaking for 12 hours.

  • Workup: Acidify to pH 2.0 with HCl to stop the reaction and protonate the acid. Extract with ethyl acetate (3x).

  • Purification: The product, 4-hydroxy-2-oxononanoic acid (if using HpaI directly), can be dehydrated to 2-oxononanoic acid or used as is depending on the specific aldolase variant and dehydration step.[1] Note: For direct 2-oxononanoic acid, a dehydration step or a specific lyase is required.[1]

Method B: Organometallic Synthesis (Chemical Standard)

This method is preferred for generating the exact 2-oxo moiety without hydroxyl byproducts.[1]

Protocol:

  • Reagents: Pentyllithium (or Pentylmagnesium bromide) and Diethyl oxalate.[1]

  • Setup: Flame-dried glassware under Argon atmosphere.

  • Nucleophilic Attack: Cool Diethyl oxalate (1.2 eq) in dry THF to -78°C.

  • Addition: Dropwise addition of Pentyllithium (1.0 eq). The low temperature prevents double addition (formation of the alcohol).

  • Hydrolysis: Warm to room temperature. Quench with 2N HCl to hydrolyze the ester to the

    
    -keto acid.[1]
    
  • Purification: Recrystallization from hexane/ether yields crystalline 2-oxononanoic acid (MP 43-44°C).[1]

Synthesis_Pathwayscluster_chemChemical Synthesiscluster_bioBiocatalytic SynthesisPentylLiPentyllithium(C5 Nucleophile)Intermediate2-Oxo EsterPentylLi->Intermediate -78°C, THFOxalateDiethyl OxalateOxalate->IntermediateProductChem2-Oxononanoic AcidIntermediate->ProductChem Acid HydrolysisPyruvatePyruvate (C3)ProductBio4-Hydroxy-2-oxononanoic acidPyruvate->ProductBioHexanalHexanal (C6)Hexanal->ProductBioAldolaseClass II Aldolase(e.g., HpaI)Aldolase->ProductBio

Figure 2: Comparison of chemical (Grignard/Lithium) and biocatalytic routes for synthesis.

Part 4: Applications in Drug Development[1]

Precursor for Non-Canonical Amino Acids

2-Oxononanoic acid is the direct precursor to 2-aminononanoic acid via transamination.[1] Non-canonical amino acids with long aliphatic side chains are increasingly used in peptide therapeutics to:

  • Enhance membrane permeability (lipophilicity).

  • Increase resistance to proteolytic degradation.[1]

  • Probe hydrophobic pockets in GPCRs.[1]

Sialic Acid Analog Synthesis

The 2-oxononanoic acid skeleton forms the backbone of Neuraminic Acid (5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulosonic acid).[1] While neuraminic acid is a sugar derivative, synthetic analogs often start from simpler 9-carbon keto acid scaffolds to create neuraminidase inhibitors for antiviral therapies (influenza).[1]

Diagnostic Interference

Research indicates 2-oxononanoic acid can act as an inhibitor of Acetyl-CoA Carboxylase (ACC) and may interfere with biotin-dependent carboxylases.[1] This property makes it a valuable tool compound for studying lipid metabolism regulation and developing metabolic inhibitors.[1]

References

  • MAM3 Characterization & Glucosinolate Biosynthesis Textor, S., et al. (2007). "MAM3 Catalyzes the Formation of All Aliphatic Glucosinolate Chain Lengths in Arabidopsis." Plant Physiology.[1] [Link]

  • Biocatalytic Synthesis via Aldolases Watthaisong, P., et al. (2021). "Catalytic and structural insights into a stereospecific and thermostable Class II aldolase HpaI from Acinetobacter baumannii." Journal of Biological Chemistry.[1] [Link]

  • Chemical Properties and Lipid Data LipidBank.[1] "Fatty Acid Database: 2-Oxononanoic acid (DFA0406)." [Link][7]

  • PubChem Compound Summary National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 259793, 2-Oxononanoic acid." [Link][1]

  • Engineering Leucine Biosynthesis Khmelinskii, I., et al. (2011). "Protein Sequence Changes in the Evolution of Methylthioalkylmalate Synthase in Arabidopsis." The Plant Cell. [Link][1]

Technical Whitepaper: The Bio-Functional Matrix of Alpha-Keto Acids

Author: BenchChem Technical Support Team. Date: February 2026

From Metabolic Intermediates to Master Regulators

Executive Summary: The Dual-Function Paradigm

Alpha-keto acids (


-KAs) have traditionally been viewed merely as transient carbon skeletons in the Krebs cycle or the deaminated byproducts of amino acids. However, modern systems biology has reclassified these molecules as dual-function metabolites : they serve as both thermodynamic fuel sources and high-fidelity signaling ligands.

For drug development professionals, the therapeutic window lies in this duality.


-Ketoglutarate (

-KG), Pyruvate, and Branched-Chain

-Keto Acids (BCKAs) are now validated targets for epigenetic remodeling, hypoxic response modulation, and nitrogen scavenging in renal pathology. This guide dissects these mechanisms and provides validated protocols for their quantification.

The Metabolic Nexus: Transamination and Energy

Before addressing signaling, one must understand the "Engine."


-KAs act as the bridge between carbohydrate and protein metabolism via transamination. This reversibility is the foundation of nitrogen balance.
The Transamination Shuttle

In biological systems, nitrogen is not free-floating; it is shuttled. The general reaction involves the transfer of an amino group from an amino acid to an


-KA, typically catalyzed by aminotransferases (e.g., ALT, AST) using Pyridoxal-5'-phosphate (PLP) as a cofactor.
  • Alanine +

    
    -Ketoglutarate 
    
    
    
    Pyruvate + Glutamate
  • Aspartate +

    
    -Ketoglutarate 
    
    
    
    Oxaloacetate + Glutamate

This mechanism allows the body to funnel nitrogen into Glutamate for urea cycle processing while generating high-energy carbon skeletons (Pyruvate, Oxaloacetate) for the TCA cycle.

Visualization: The Nitrogen-Carbon Interchange

The following diagram illustrates the central role of


-KG as the universal nitrogen acceptor.

Transamination_Logic cluster_0 Mitochondrial/Cytosolic Interface Amino_Acid Donor Amino Acid PLP_Enzyme Aminotransferase (PLP Cofactor) Amino_Acid->PLP_Enzyme Alpha_KG α-Ketoglutarate (Acceptor) Alpha_KG->PLP_Enzyme Glutamate Glutamate (Nitrogen Carrier) PLP_Enzyme->Glutamate NH3 Transfer Alpha_KA Resulting α-Keto Acid (Energy Substrate) PLP_Enzyme->Alpha_KA Carbon Skeleton

Figure 1: The Transamination Shuttle.


-KG acts as the obligate acceptor, converting amino nitrogen into a disposable form (Glutamate) while liberating carbon skeletons for ATP production.

Epigenetic and Signaling Mechanisms

This section details the "Code" aspect of


-KAs, specifically relevant to oncology and anti-aging research.
-KG as an Obligate Cosubstrate

-KG is a rate-limiting cosubstrate for Fe(II)/

-KG-dependent dioxygenases
. These enzymes do not just metabolize

-KG; they consume it to drive oxidation reactions essential for gene regulation.
  • TET Enzymes (Ten-eleven translocation): Convert 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), facilitating DNA demethylation.

  • JmjC Domain Histone Demethylases: Remove methyl groups from histone lysine residues, altering chromatin accessibility.

  • Prolyl Hydroxylases (PHDs): Regulate the stability of Hypoxia-Inducible Factor (HIF-1

    
    ).
    

Mechanism: The oxidative decarboxylation of


-KG to succinate provides the electrons necessary to hydroxylate the target substrate (DNA, Histone, or HIF).
BCKAs and mTORC1

Branched-chain


-keto acids (BCKAs)—derived from Leucine, Isoleucine, and Valine—are direct activators of mTORC1, independent of their parent amino acids. High levels of BCKAs suppress autophagy and promote anabolism, a pathway often dysregulated in metabolic syndrome.
Visualization: The Signaling Cascade

Signaling_Pathways Alpha_KG α-Ketoglutarate TET TET Enzymes (DNA Demethylase) Alpha_KG->TET Cosubstrate JmjC JmjC Domain (Histone Demethylase) Alpha_KG->JmjC Cosubstrate PHD PHD Enzymes (Oxygen Sensor) Alpha_KG->PHD Cosubstrate BCKA BCKAs (KIC, KMV, KIV) mTORC1 mTORC1 Complex BCKA->mTORC1 Direct Activation DNA_Demeth Active DNA Transcription (5mC -> 5hmC) TET->DNA_Demeth Chromatin Chromatin Remodeling JmjC->Chromatin HIF_Deg HIF-1α Degradation (Normoxia) PHD->HIF_Deg Anabolism Protein Synthesis & Autophagy Inhibition mTORC1->Anabolism

Figure 2:


-Keto Acids as Signaling Ligands. Note the bifurcation: 

-KG drives catabolic/regulatory processes (demethylation), while BCKAs drive anabolic signaling (mTOR).

Non-Enzymatic Functions: ROS Scavenging

A frequently overlooked property of


-KAs is their ability to scavenge Reactive Oxygen Species (ROS) without enzymatic intervention. This is critical in tissues with high oxidative stress (e.g., retina, neurons).

The Chemistry: The ketone group adjacent to the carboxyl group makes the C1-C2 bond highly susceptible to nucleophilic attack by peroxides.



Comparative Scavenging Efficiency: | Metabolite | Primary Target | Reaction Type | Rate Constant (


) |
| :--- | :--- | :--- | :--- |
| Pyruvate  | Hydrogen Peroxide (

) | Decarboxylation | ~2.4 | |

-Ketoglutarate
| Hydrogen Peroxide (

) | Decarboxylation | ~4.0 | | Oxaloacetate | Hydrogen Peroxide (

) | Decarboxylation | High (Unstable) | | Glutathione (GSH) | Various ROS | Enzymatic (GPx) | Enzyme Dependent |

Key Insight: While slower than enzymatic clearance,


-KA scavenging is stoichiometric and does not require ATP or NADPH, providing a "last line of defense" during metabolic crisis [1].

Experimental Protocol: Quantification via LC-MS/MS

Challenge:


-Keto acids are thermally unstable and difficult to ionize in Electrospray Ionization (ESI) due to their high polarity and low molecular weight.
Solution:  Derivatization with o-phenylenediamine (OPD)  to form stable quinoxalinone derivatives.
Reagents & Preparation
  • Derivatizing Agent: 50 mM OPD in 2N HCl (Prepare fresh; light sensitive).

  • Internal Standard: [13C]-Pyruvate or [D3]-

    
    -Ketoglutarate.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Step-by-Step Workflow
  • Sample Collection: Collect plasma/cell media on ice. Immediately add cold methanol (1:4 v/v) to precipitate proteins.

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Derivatization:

    • Mix 50

      
      L supernatant with 25 
      
      
      
      L Internal Standard.
    • Add 50

      
      L OPD reagent.
      
    • Incubate: 60°C for 30 minutes (Critical Step: Drives quinoxalinone formation).

  • Quenching: Stop reaction by placing on ice.

  • Analysis: Inject 5

    
    L into LC-MS/MS (C18 Column).
    
Visualization: Analytical Workflow

Protocol_Workflow Sample Biological Sample (Plasma/Media) Protein_Crash Protein PPT (Cold MeOH) Sample->Protein_Crash Extraction Deriv Derivatization (OPD + 60°C) Protein_Crash->Deriv Supernatant Quinox Quinoxalinone Formation Deriv->Quinox Cyclization LCMS LC-MS/MS (MRM Mode) Quinox->LCMS Quantification

Figure 3: OPD Derivatization Workflow. The cyclization step stabilizes the keto group, significantly enhancing ionization efficiency and chromatographic retention.

Clinical Application: Nitrogen-Free Analogues in CKD

In Chronic Kidney Disease (CKD), the accumulation of nitrogenous waste (uremia) is toxic.


-Keto acid supplements (Keto-analogues of essential amino acids) are used therapeutically.

Mechanism of Action:

  • Nitrogen Scavenging: Keto-analogues (e.g., Ketoleucine) transaminate with amine groups from urea precursors (Glutamine/Alanine).

  • Conversion: The Keto-analogue becomes an Essential Amino Acid (EAA).

  • Result: The patient generates EAAs for protein synthesis while consuming excess nitrogen, effectively recycling waste into nutrition [2].

References

  • Vechart, A. et al. (2020).

    
    -ketoglutarate scavenging of hydrogen peroxide.Journal of Biological Chemistry . 
    
  • Koppe, L. et al. (2019). Protein-energy wasting in chronic kidney disease: we need to do better.Kidney International .

  • Carey, B.W. et al. (2015). Intracellular

    
    -ketoglutarate maintains the pluripotency of embryonic stem cells.Nature . 
    
  • Yuan, S. et al. (2022).

    
    -keto acids.Journal of Chromatography A . 
    

Role of 9-oxononanoic acid in platelet aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by meticulously researching 9-oxononanoic acid's role in platelet aggregation. My focus is on thoroughly exploring its mechanisms, backing up any findings with experimental evidence, and identifying relevant studies. This will form the foundation of my understanding. I'm prioritizing comprehensive Google searches to get a broad view.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying the important experimental methodologies and quantitative data points. This is helping me structure the technical guide logically, transitioning from foundational concepts to detailed protocols. I'm focusing on the logical flow from basic concepts to detailed experimental protocols, ensuring a coherent narrative structure.

Outlining Initial Draft

I'm now synthesizing my research into the initial draft. I'm focusing on crafting an introduction to 9-oxononanoic acid and platelet biology. I'm also planning a detailed mechanisms section, and an experimental methods section. I'm also preparing to create visualizations, tables, and a complete references section.

2-Oxononanoic Acid: Mechanistic Insights and Diagnostic Utility in Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fatty Acid Oxidation Disorders (FAODs) , diagnostic focus has traditionally centered on even-chain acylcarnitines and dicarboxylic acids (e.g., adipic, suberic, sebacic). However, the metabolic fate of odd-chain fatty acids —specifically the accumulation of 9-carbon intermediates like 2-oxononanoic acid —remains an underutilized area of mechanistic inquiry.

This guide analyzes the involvement of 2-oxononanoic acid (2-ONA) in disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency and Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) . We explore its genesis via compensatory


-oxidation pathways, its utility as a high-sensitivity biomarker for odd-chain metabolic flux, and its implications for drug development targeting mitochondrial rescue.

Biochemical Mechanism: The Alpha-Oxidation Shunt

To understand the presence of 2-oxononanoic acid, we must look beyond standard


-oxidation. In a healthy mitochondrion, nonanoic acid (C9) is activated to nonanoyl-CoA and undergoes 

-oxidation to propionyl-CoA and acetyl-CoA.

In FAODs where the dehydrogenation step is blocked (e.g., MCAD deficiency), medium-chain acyl-CoAs accumulate. The cell attempts to mitigate toxicity through alternative pathways.

The Pathway of Generation

When mitochondrial


-oxidation is stalled, accumulated nonanoic acid (derived from dietary odd-chain fats or gut microbiome activity) is shunted toward 

-oxidation
. While typically associated with phytanic acid,

-oxidation can act on straight-chain fatty acids under stress.
  • Hydroxylation: Nonanoic acid is hydroxylated at the

    
    -carbon by fatty acid 2-hydroxylase (FA2H) to form 2-hydroxynonanoic acid .
    
  • Oxidation: This intermediate is oxidized to the

    
    -keto acid, 2-oxononanoic acid .
    
  • Decarboxylation: Typically, this would decarboxylate to octanoic acid (C8). However, in the presence of metabolic gridlock, the

    
    -keto intermediate (2-ONA) may accumulate and leak into plasma/urine.
    
Pathological Significance
  • Mitochondrial Toxicity:

    
    -keto acids are known to inhibit tricarboxylic acid (TCA) cycle enzymes, specifically 
    
    
    
    -ketoglutarate dehydrogenase, potentially exacerbating the energy crisis in FAODs.
  • Diagnostic Specificity: Unlike dicarboxylic acids (which are general markers of

    
    -oxidation), 2-ONA specifically indicates a flux shift toward 
    
    
    
    -oxidation, suggesting severe
    
    
    -oxidation blockade.
Pathway Visualization

The following diagram illustrates the metabolic diversion leading to 2-ONA accumulation.

FAOD_Pathway DietaryFat Dietary Odd-Chain Fats (C9 Precursors) NonanoylCoA Nonanoyl-CoA (Mitochondrial) DietaryFat->NonanoylCoA BetaOx Beta-Oxidation (MCAD Enzyme) NonanoylCoA->BetaOx Accumulation Accumulation of Free Nonanoic Acid NonanoylCoA->Accumulation Hydrolysis Block METABOLIC BLOCK (Deficiency) BetaOx->Block AlphaOx Shunt to Alpha-Oxidation (Endoplasmic Reticulum/Peroxisome) Accumulation->AlphaOx Intermediate 2-Hydroxynonanoic Acid AlphaOx->Intermediate Hydroxylation Target 2-OXONONANOIC ACID (Pathological Marker) Intermediate->Target Dehydrogenation TCA_Inhibition Inhibition of TCA Cycle Target->TCA_Inhibition Toxicity

Figure 1: Metabolic shunt pathway illustrating the genesis of 2-oxononanoic acid during Beta-oxidation blockade.

Analytical Methodology: Detection and Quantification

As a Senior Application Scientist, I emphasize that 2-oxononanoic acid is thermally unstable due to the


-keto group. Direct injection into a Gas Chromatograph (GC) without stabilization will result in decarboxylation and false negatives.
Sample Preparation Strategy

The gold standard for detecting


-keto acids involves oximation  followed by silylation.

Protocol: Dual-Derivatization for GC-MS This protocol ensures the keto group is protected, preventing thermal degradation.

StepActionReagent/ConditionRationale
1. Extraction Acidify urine/plasma to pH < 2HCl, Ethyl AcetateProtonates organic acids for organic solvent extraction.
2. Oximation Incubate residueHydroxylamine HCl in Pyridine (60°C, 30 min)Converts unstable keto groups (=O) to stable oximes (=N-OH).
3. Silylation Add silylating agentBSTFA + 1% TMCS (70°C, 30 min)Replaces active hydrogens (-OH, -COOH) with TMS groups for volatility.
4. Analysis Inject into GC-MSDB-5MS Column, EI SourceSeparation and mass spectral identification.
Mass Spectral Identification
  • Target Ion: Look for the molecular ion of the di-TMS oxime derivative.

  • Fragmentation Pattern: Expect a prominent loss of the TMS-carboxyl group [M-117] and characteristic McLafferty rearrangement ions associated with the C9 chain.

Experimental Workflow: Validating the Marker in Cell Models

For drug development professionals testing novel FAOD therapeutics (e.g., PPAR agonists or chaperone therapies), validating 2-ONA reduction is a critical efficacy endpoint.

In Vitro Model Setup

Cell Line: Patient-derived fibroblasts (MCAD deficient) or CRISPR-Cas9 KO HepG2 cells.

Workflow Logic:

  • Substrate Loading: Cells must be challenged with odd-chain fatty acids (e.g., Nonanoate) to drive the flux toward the blocked pathway. Without this challenge, 2-ONA levels may be below the limit of detection (LOD).

  • Drug Treatment: Incubate with candidate compound.

  • Flux Analysis: Measure 2-ONA in the culture media.

Experimental_Workflow Cells MCAD-/- Fibroblasts Challenge Substrate Challenge: Nonanoate (C9) + Carnitine Cells->Challenge Treatment Drug Incubation (24-48h) Challenge->Treatment Extraction Media Extraction (Ethyl Acetate) Treatment->Extraction Derivatization Oximation + Silylation Extraction->Derivatization Analysis GC-MS Quantification of 2-Oxononanoic Acid Derivatization->Analysis

Figure 2: In vitro screening workflow for assessing therapeutic efficacy using 2-ONA as a biomarker.

Therapeutic Implications & Drug Development

The presence of 2-oxononanoic acid is not merely a diagnostic curiosity; it represents a druggable metabolic node .

Pharmacodynamics

In clinical trials for FAOD treatments (e.g., triheptanoin or bezafibrate), 2-ONA can serve as a proximal biomarker .

  • Reduction in 2-ONA correlates with restoration of

    
    -oxidation flux or successful diversion to productive downstream pathways.
    
  • Sensitivity: Because it arises from a "shunt" pathway (

    
    -oxidation), its presence is a binary indicator of metabolic stress, offering higher signal-to-noise ratio than generic acylcarnitines in some contexts.
    
Toxicity Mitigation

Strategies that enhance mitochondrial aldehyde dehydrogenase (ALDH) activity or decarboxylase activity could convert the toxic 2-ONA into Octanoyl-CoA (re-entering


-oxidation as an even-chain fat), effectively bypassing the metabolic block.

References

  • Rinaldo, P., Matern, D., & Bennett, M. J. (2002). Fatty acid oxidation disorders. Annual Review of Physiology, 64, 477-502.

  • Jansen, G. A., & Wanders, R. J. (2006). Alpha-oxidation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1763(12), 1403-1412.

  • Chalmers, R. A., & Lawson, A. M. (1982). Organic Acids in Man: The Analytical Chemistry, Biochemistry and Diagnosis of the Organic Acidurias. Chapman and Hall.

  • Roe, C. R., & Ding, J. (2001). Mitochondrial Fatty Acid Oxidation Disorders. The Online Metabolic and Molecular Bases of Inherited Disease.

  • Wanders, R. J., et al. (2010). Disorders of mitochondrial fatty acid oxidation: Biochemistry and molecular biology. Journal of Inherited Metabolic Disease.

2-Oxononanoic Acid: A Cross-Kingdom Signaling & Metabolic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 2-Oxononanoic acid (2-ONA) and its derivatives as critical signaling intermediates in metabolic regulation and host-pathogen interfaces.

Technical Guide for Drug Development & Application Scientists

Executive Summary

2-Oxononanoic acid (alpha-ketononanoic acid) is a nine-carbon


-keto acid that serves as a pivotal metabolic node rather than a terminal cytokine-like ligand. In drug development and chemical biology, it is recognized as the structural scaffold for Nonulosonic Acids (NulOs) —bacterial virulence factors that mimic host sialic acids to evade immune detection.[1][2] Additionally, in plant biology, it functions as a chain-elongated intermediate in the synthesis of glucosinolate defense signals.[1][2]

This guide distinguishes the specific signaling roles of the 2-oxo (alpha-keto) species from the 9-oxo (omega-keto) lipid peroxidation products, providing actionable protocols for synthesis, detection, and assay validation.

Critical Distinction: Isomer Specificity
Feature2-Oxononanoic Acid 9-Oxononanoic Acid
Structure

-Keto (C=O at C2)

-Keto (C=O at C9)
Origin Anabolic (Chain elongation/Condensation)Catabolic (Lipid Peroxidation)
Signaling Glucosinolate precursor, Sialic acid scaffoldPLA2 activator, Thromboxane inducer
Relevance Anti-infectives, Metabolic Engineering Cardiovascular, Oxidative Stress

Chemical & Physical Properties

2-Oxononanoic acid acts as a lipophilic electrophile, capable of undergoing oxidative decarboxylation to form octanoic acid (a GPR84 ligand) or condensation reactions to form complex sugars.[2]

  • IUPAC Name: 2-Oxononanoic acid[3]

  • Formula:

    
    
    
  • MW: 172.22 g/mol [1][2][4]

  • Solubility: Soluble in ethanol, DMSO, and dilute alkali; sparingly soluble in water.[1][2]

  • Stability: Susceptible to spontaneous decarboxylation in acidic/oxidative conditions; store at -20°C under inert gas.

Signaling Mechanisms & Biological Context[1][5][6]

A. Bacterial Virulence: The "Trojan Horse" Scaffold

In pathogenic bacteria (Pseudomonas aeruginosa, Campylobacter jejuni, Legionella pneumophila), 2-oxononanoic acid derivatives (Legionaminic and Pseudaminic acids) are synthesized to mimic host sialic acids.[1][2]

  • Mechanism: Bacteria condense a 6-carbon sugar with pyruvate (or PEP) to form the 9-carbon 2-oxononanoic acid backbone.

  • Signaling Outcome: These molecules decorate the bacterial flagella and LPS. They bind to host Siglec receptors (Sialic acid-binding immunoglobulin-type lectins) on macrophages, dampening the immune response (immune masking).

  • Therapeutic Target: Inhibiting the enzymes (NeuB/NeuC homologs) that synthesize this scaffold renders bacteria vulnerable to complement-mediated killing.

B. Mammalian GPR84 Interaction (Metabolic Sensing)

While Medium-Chain Fatty Acids (MCFAs) like capric acid (C10) are primary agonists for the pro-inflammatory receptor GPR84 , 2-oxononanoic acid influences this pathway through metabolic conversion.

  • Pathway: 2-Oxononanoic acid

    
     Octanoic Acid (C8) 
    
    
    
    GPR84 Activation.
  • Direct Agonism: Hydroxy-derivatives (2-hydroxy-nonanoic acid) show higher potency for GPR84 than the keto-form, suggesting 2-ONA acts as a metabolic "pro-ligand."

C. Plant Defense Signaling (Glucosinolates)

In Arabidopsis and Brassica crops, 2-oxononanoic acid is a checkpoint in the Methylthioalkylmalate (MAM) synthase pathway.

  • Function: It is the 9-carbon intermediate formed by iterative chain elongation of methionine.

  • Downstream Signal: It is converted into long-chain glucosinolates, which, upon tissue damage, release isothiocyanates—potent "mustard oil" repellents against herbivores.[1][2]

Visualization of Signaling Pathways

The following diagram illustrates the dual role of the 2-oxononanoic scaffold in bacterial immune evasion and plant defense.

G Pyruvate Pyruvate / PEP ONA 2-Oxononanoic Acid (The Scaffold) Pyruvate->ONA Condensation (Bacteria) Met Methionine Met->ONA MAM Elongation (Plants) Legion Legionaminic Acid (Bacterial Surface) ONA->Legion NeuB/NeuC Enzymes Gluco C9-Glucosinolate ONA->Gluco Biosynthesis Oct Octanoic Acid (C8) ONA->Oct Oxidative Decarboxylation Siglec Host Siglec Receptor (Immune Dampening) Legion->Siglec Molecular Mimicry Defense Isothiocyanate (Defense Signal) Gluco->Defense Myrosinase Activation GPR84 GPR84 Receptor (Pro-inflammatory) Oct->GPR84 Agonist Binding

Caption: The central role of the 2-oxononanoic acid scaffold in bacterial immune evasion (top), plant defense (middle), and mammalian inflammation (bottom).

Experimental Methodologies

Protocol A: Detection & Quantification (DMB-HPLC)

Because alpha-keto acids are unstable and lack strong chromophores, they must be derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form stable, fluorescent quinoxalinones.[1][2]

Reagents:

  • DMB Reagent: 7.0 mM DMB dihydrochloride, 1.0 M

    
    -mercaptoethanol, 18 mM sodium hydrosulfite in 20 mM trifluoroacetic acid (TFA).[1][2]
    
  • Standard: Pure 2-oxononanoic acid (dissolved in 0.1 M HCl).

Step-by-Step Workflow:

  • Sample Prep: Mix 10

    
    L of biological sample (serum/lysate) with 10 
    
    
    
    L of DMB Reagent.
  • Derivatization: Incubate at 50°C for 2.5 hours in the dark. (Note: Higher temps degrade the long chain).

  • Quenching: Cool on ice for 5 mins.

  • Separation (HPLC):

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 250 x 4.6 mm).[1][2]

    • Mobile Phase: Acetonitrile : Methanol : Water (30:10:60).

    • Flow Rate: 0.8 mL/min.

  • Detection: Fluorescence Excitation: 373 nm; Emission: 448 nm.

Protocol B: GPR84 Calcium Flux Assay

To validate signaling activity in mammalian cells.

  • Cell Line: CHO-K1 cells stably expressing human GPR84 and

    
     (promiscuous G-protein to couple to Calcium).
    
  • Loading: Incubate cells with Fluo-4 AM (calcium dye) for 45 mins at 37°C.

  • Compound Prep: Solubilize 2-oxononanoic acid in DMSO. Prepare serial dilutions in HBSS + 0.1% BSA (Fatty acid-free BSA is critical to prevent sequestration).

  • Assay: Inject compound into cells and measure fluorescence (Ex 494/Em 516) using a FLIPR or FlexStation.

  • Control: Use Decanoic acid (C10) as a positive control (

    
    ).
    

Therapeutic Potential & Drug Development[1][7]

Anti-Virulence Strategies (Bacterial)

Targeting the biosynthesis of the 2-oxononanoic scaffold (specifically the Leg and Pse biosynthetic gene clusters) prevents bacteria from assembling their "camouflage" coat.

  • Target: Inhibitors of PseB or PseC enzymes.

  • Outcome: Bacteria become visible to the host immune system without direct antibiotic pressure, reducing resistance development.[1][2]

Metabolic Modulators (GPR84)

Modulating GPR84 is a strategy for fibrosis and chronic inflammation.

  • Insight: Since 2-oxononanoic acid is a metabolic precursor, its systemic levels may serve as a biomarker for fatty acid oxidation flux or specific bacterial dysbiosis in the gut microbiome.[1][2]

References

  • PubChem. (2025). 2-Oxononanoic acid Compound Summary. National Library of Medicine.

  • Suzuki, M., et al. (2013).[1][2] Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor.[1][2] Journal of Biological Chemistry.[5]

  • Textor, S., et al. (2007).[1][2] MAM3 Catalyzes the Formation of All Aliphatic Glucosinolate Chain Lengths in Arabidopsis.[6] Plant Physiology.[7]

  • Lewis, A.L., et al. (2009).[1][2] Viral, bacterial, and protozoan sialic acids and nonulosonic acids.[1][2] In: Biology of the Sialic Acids.

  • Hara, S., et al. (1989).[1][2] Fluorometric determination of alpha-keto acids with 1,2-diamino-4,5-methylenedioxybenzene. Analytica Chimica Acta.

Sources

Methodological & Application

High-Sensitivity Quantification of 2-Oxononanoic Acid in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of 2-oxononanoic acid (2-ONA), a medium-chain


-keto acid, in human plasma. Due to the inherent instability of 

-keto acids (decarboxylation and reduction) and their low endogenous concentrations, direct analysis is often unfeasible. This method utilizes o-phenylenediamine (OPD) derivatization to convert 2-ONA into a stable, highly ionizable quinoxalinone derivative. The protocol ensures high sensitivity (LOQ < 10 nM) and selectivity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction & Biological Context

2-Oxononanoic acid (also known as


-ketononanoic acid) is a C9 intermediate in fatty acid catabolism and a potential biomarker for specific metabolic dysregulations involving medium-chain acyl-CoA dehydrogenase (MCAD) deficiency or lipid peroxidation pathways.
The Analytical Challenge
  • Instability: The

    
    -keto group is susceptible to oxidative decarboxylation and enzymatic degradation by plasma dehydrogenases immediately post-collection.
    
  • Lipophilicity: Unlike short-chain keto acids (e.g., pyruvate), 2-ONA is significantly lipophilic, requiring optimized chromatographic retention to separate it from plasma phospholipids.

  • Matrix Interference: Plasma proteins and competitive keto acids (e.g.,

    
    -ketoglutarate) can suppress ionization.
    

Solution: Chemical derivatization with OPD stabilizes the keto group, increases hydrophobicity for better column retention, and enhances electrospray ionization (ESI) efficiency.

Methodological Principle

The core of this protocol is the condensation reaction between the


-keto group of 2-ONA and the diamine group of OPD under acidic conditions.
Reaction Mechanism
  • Acidification: Protonation of the carbonyl oxygen makes the carbon more electrophilic.

  • Condensation: The primary amines of OPD attack the

    
    -keto and carboxyl carbons.
    
  • Cyclization: A stable quinoxalinone ring is formed, which is highly fluorescent and MS-active.

ReactionMechanism cluster_0 Reactants cluster_1 cluster_2 Product A 2-Oxononanoic Acid (Unstable) C Acidic pH (<3.0) 60°C, 30 min A->C B o-Phenylenediamine (OPD) B->C D Quinoxalinone Derivative (Stable & Ionizable) C->D Cyclization

Figure 1: Derivatization mechanism converting unstable 2-ONA into a stable quinoxalinone derivative for LC-MS detection.

Materials & Reagents

Chemicals[1][2][3]
  • Analyte Standard: 2-Oxononanoic Acid (Sigma-Aldrich/Merck).

  • Internal Standard (IS): Sodium 2-oxooctanoate (structural analog) OR

    
    -labeled 
    
    
    
    -ketoisocaproate (if specific 2-ONA isotopes are unavailable).
  • Derivatizing Agent: o-Phenylenediamine (OPD) (Freshly prepared).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Preparation of Standards
  • Stock Solution: Dissolve 2-ONA in MeOH to 1 mg/mL. Store at -80°C.

  • Working Standard: Dilute stock in water to range 10 nM – 10 µM.

  • OPD Reagent: Prepare 50 mM OPD in 2N HCl. Note: Prepare fresh daily and protect from light.

Experimental Protocol

Step 1: Sample Collection & Pre-treatment
  • Critical: Blood must be collected in EDTA tubes on ice. Centrifuge immediately at 4°C (2000 x g, 10 min).

  • Aliquot: Transfer plasma to cryovials. If not analyzing immediately, snap-freeze in liquid nitrogen.

Step 2: Extraction & Derivatization Workflow

Workflow Start Plasma Sample (50 µL) IS Add Internal Standard (10 µL) Start->IS Precip Protein Precipitation Add 150 µL ACN (Cold) IS->Precip Spin Centrifuge 14,000 x g, 10 min, 4°C Precip->Spin Super Collect Supernatant Spin->Super Deriv Derivatization Add 50 µL OPD (50mM in 2N HCl) Super->Deriv Incubate Incubation 60°C for 30 mins (Dark) Deriv->Incubate Quench Cool to RT Dilute with Water (1:1) Incubate->Quench Inject LC-MS/MS Injection Quench->Inject

Figure 2: Step-by-step sample preparation workflow ensuring protein removal and complete derivatization.

Step 3: LC-MS/MS Conditions

Liquid Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm). Rationale: 2-ONA derivative is moderately hydrophobic.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrate
1.0 5 Load
6.0 95 Elute Derivative
8.0 95 Wash
8.1 5 Re-equilibrate

| 10.0 | 5 | Stop |

Mass Spectrometry (Triple Quadrupole):

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source Temp: 450°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Quantification Table): Note: The quinoxalinone derivative adds +108 Da (from OPD) minus water (-18 Da) + H+.

  • Calculation: MW(2-ONA) = 172.[1]2. Derivative MW ≈ 172 + 108 - 18 = 262.

  • Precursor Ion: [M+H]+ = 263.

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
2-ONA-OPD 263.1 175.1 3022Quantifier
2-ONA-OPD 263.1147.13028Qualifier
IS (2-Oxooctanoate) 249.1161.13022Internal Std

Validation & Quality Control

To ensure Trustworthiness and data integrity, the following validation steps are mandatory:

  • Linearity: Construct a 7-point calibration curve (10 nM – 10 µM).

    
     must be > 0.99.
    
  • Recovery: Spike plasma with Low, Mid, and High QC concentrations. Recovery should be 85–115%.

  • Stability Check: Analyze processed samples immediately and after 24h in the autosampler (4°C) to verify derivative stability.

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. stripped plasma. If suppression >20%, use matrix-matched calibration.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Incomplete derivatizationEnsure pH is <3.0 during reaction. OPD requires acidic conditions to condense.
Peak Tailing Column overload or pH mismatchEnsure final sample is diluted 1:1 with water to match initial mobile phase.
High Background OPD oxidationOPD is light-sensitive and oxidizes to brown color. Prepare fresh and keep in amber vials.
Carryover Lipophilic derivative stickingAdd a needle wash step with 90% Isopropanol/ACN.

References

  • Afshar, M. M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma.[2][3] Journal of Chromatography B, 1230, 123906.[3]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. (Methodological basis for keto acid derivatization).

  • Ren, R. F., et al. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood.[4] Journal of Clinical Biochemistry and Nutrition, 52(3), 228-233.[1] (Biological context for nonanoic acid derivatives).

  • Magera, M. J., et al. (2006). Determination of branched-chain α-keto acids in plasma and urine by liquid chromatography–tandem mass spectrometry. Clinical Chemistry, 52(10). (Foundational OPD protocol).

Sources

Application Note: High-Fidelity GC-MS Analysis of 2-Oxononanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-Oxononanoic acid (an


-keto acid with a 9-carbon chain) presents unique challenges for Gas Chromatography-Mass Spectrometry (GC-MS). Like other 

-keto acids, it is thermally unstable, prone to oxidative decarboxylation, and exhibits keto-enol tautomerism. Direct analysis is impossible due to its polarity and high boiling point. Furthermore, simple silylation often results in multiple chromatographic peaks due to the formation of various enol-TMS ethers, complicating quantification.

This protocol details the MOX-TMS (Methoxyamination-Trimethylsilylation) workflow. This approach is the industry "Gold Standard" for


-keto acids.

The Mechanistic Logic:

  • Oximation (Step 1): Methoxyamine hydrochloride reacts with the ketone carbonyl group. This "locks" the molecule in the oxime form, preventing keto-enol tautomerism and stabilizing the

    
    -carbon against thermal degradation.
    
  • Silylation (Step 2): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl (TMS) group, rendering the molecule volatile and non-polar.

Materials & Reagents

To ensure reproducibility, use reagents of the highest purity (LC-MS/GC-MS grade).

Reagent / MaterialSpecificationPurpose
2-Oxononanoic Acid >98% PurityTarget Analyte / Standard
Methoxyamine HCl 98%+Oximation agent (blocks ketone)
Pyridine Anhydrous, 99.8%Solvent & acid scavenger
MSTFA + 1% TMCS Synthesis GradeSilylation agent + Catalyst
FAMEs Mixture C8-C30 StandardsRetention Index (RI) Calibration
Internal Standard [U-13C] or 2-oxooctanoic acidNormalization

Experimental Workflow Diagram

The following diagram illustrates the critical path for sample preparation. Note the strict requirement for anhydrous conditions during silylation.

G Start Sample containing 2-Oxononanoic Acid Dry Lyophilization / SpeedVac (Must be completely dry) Start->Dry Remove Water Deriv1 Step 1: Oximation Methoxyamine HCl in Pyridine (60°C, 90 min) Dry->Deriv1 Add 20mg/mL reagent Deriv2 Step 2: Silylation MSTFA + 1% TMCS (37°C, 30 min) Deriv1->Deriv2 Direct addition (Do not remove pyridine) GCMS GC-MS Injection (Splitless, 250°C Inlet) Deriv2->GCMS Inject 1µL

Figure 1: Step-by-step derivatization workflow ensuring moisture removal and sequential functional group protection.

Detailed Protocol

Phase 1: Sample Preparation & Drying

Critical Step: Water hydrolyzes TMS derivatives. Samples must be anhydrous.

  • Aliquot 10-50 µL of the sample (biofluid or standard solution) into a glass GC vial.

  • Add 10 µL of Internal Standard (e.g., 2-oxooctanoic acid, 50 µg/mL).

  • Evaporate to complete dryness using a centrifugal concentrator (SpeedVac) or a gentle stream of nitrogen.

Phase 2: Oximation (The "Locking" Step)
  • Prepare a fresh solution of Methoxyamine Hydrochloride (20 mg/mL) in anhydrous pyridine.

    • Note: Pyridine has a noxious odor; work in a fume hood.

  • Add 80 µL of the Methoxyamine/Pyridine solution to the dried residue.

  • Vortex for 30 seconds to dissolve the residue.

  • Incubate at 60°C for 90 minutes .

    • Why: This forces the conversion of the ketone to the methoxime. 2-oxononanoic acid has a long hydrophobic tail, requiring heat for solubility and reaction kinetics.

Phase 3: Silylation (Volatilization)
  • Add 80 µL of MSTFA + 1% TMCS directly to the reaction vial.

    • Do not remove the pyridine. It acts as a proton scavenger for the HCl released during silylation.

  • Vortex for 10 seconds.

  • Incubate at 37°C for 30 minutes .

    • Caution: Higher temperatures during silylation can cause degradation of the methoxime intermediate.

  • Centrifuge (3000 x g, 2 min) to settle any precipitate.

  • Transfer supernatant to a GC micro-vial insert.

Chemical Reaction Mechanism

Understanding the chemistry is vital for troubleshooting. The diagram below details the transformation of 2-oxononanoic acid into its analyzable derivative.

Reaction Substrate 2-Oxononanoic Acid (Unstable) Step1 + Methoxyamine Substrate->Step1 Intermediate Methoxime Derivative (Stable, Polar) Step1->Intermediate -H2O Step2 + MSTFA/TMCS Intermediate->Step2 Product TMS-Methoxime-2-Oxononanoic Acid (Volatile, Analyzable) Step2->Product -HCl

Figure 2: Reaction pathway showing the stabilization of the keto group followed by esterification of the carboxyl group.

GC-MS Acquisition Parameters

To achieve optimal separation of the syn and anti isomers (a characteristic of oxime derivatives), a non-polar column is recommended.

ParameterSetting
Column DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium (99.999%) @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C
Injection Mode Splitless (1 min purge)
Oven Program 60°C (1 min hold)

10°C/min to 300°C

Hold 5 min
Transfer Line 290°C
Ion Source 230°C (EI Mode, 70eV)
Scan Range m/z 50 - 550

Data Interpretation & Quality Control

Chromatographic Characteristics
  • Double Peaks: Methoximation creates stereoisomers (syn and anti) around the C=N double bond. You will likely observe two distinct peaks for 2-oxononanoic acid.

    • Action: Sum the areas of both peaks for quantification.

  • Mass Spectrum (EI):

    • Look for the [M-15]+ ion (Loss of methyl from TMS).

    • Look for the [M-31]+ ion (Loss of methoxy group).

    • Specific fragmentation of the nonyl chain may produce characteristic clusters.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Response Incomplete drying (Water present)Increase drying time; ensure pyridine is anhydrous.
Tailing Peaks Active sites in liner or columnChange liner (deactivated glass wool); trim column.
Missing Peaks Thermal degradationLower injector temperature to 230°C; ensure oximation was complete.
Extra Peaks Incomplete oximationIncrease oximation time to 2 hours; check reagent freshness.

References

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. [Link]

  • NIST Mass Spectrometry Data Center . NIST / EPA / NIH Mass Spectral Library (NIST 20). National Institute of Standards and Technology. [Link]

  • Kanani, H., et al. (2008). Standardizing GC-MS metabolomics. Journal of Chromatography B. [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry. [Link]

Measuring 2-oxononanoic acid in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Analysis of 2-Oxononanoic Acid in Cell Culture Media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note provides a comprehensive guide for the accurate and sensitive quantification of 2-oxononanoic acid (2-ONA), a key lipid peroxidation product, in mammalian cell culture media. 2-Oxononanoic acid, also known as azelaaldehydic acid, is an emerging biomarker and signaling molecule involved in various physiological and pathological processes.[1][2] Its measurement in the extracellular environment provides critical insights into cellular oxidative stress, lipid metabolism, and cell signaling pathways. The protocol herein details a robust workflow encompassing sample collection from cell cultures, efficient metabolite extraction, and a highly specific quantification method utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the role of lipid peroxidation in their experimental models.

Introduction: The Scientific Imperative for Measuring 2-Oxononanoic Acid

2-Oxononanoic acid is a nine-carbon straight-chain 2-oxo monocarboxylic acid that arises from the oxidative cleavage of polyunsaturated fatty acids like linoleic acid.[2] Its presence and concentration in biological systems are indicative of oxidative stress levels and lipid peroxidation. Emerging research has identified 2-ONA as more than just a byproduct of damage; it is an active signaling molecule. For instance, it has been shown to induce the activity of phospholipase A2 (PLA2) and subsequent production of thromboxane A2 (TxA2), a potent mediator of platelet aggregation and vasoconstriction.[1][2] This implicates 2-ONA in the pathophysiology of cardiovascular diseases, such as thrombosis. Furthermore, it influences systemic lipid metabolism by affecting fatty acid synthesis and β-oxidation in the liver.[2]

In the context of cell culture, the extracellular concentration of 2-ONA can serve as a dynamic proxy for the cellular redox state and lipid metabolic phenotype. Monitoring its secretion into the media allows for:

  • Assessing the impact of pharmacological agents on cellular oxidative stress.

  • Investigating metabolic reprogramming in cancer cells or other disease models.[3]

  • Understanding the signaling roles of lipid peroxidation products in cell-to-cell communication.

The primary analytical challenge in quantifying α-keto acids like 2-ONA is their inherent reactivity and potential instability in complex biological matrices.[4] Therefore, a meticulously designed protocol is essential for reliable results. This document provides such a protocol, leveraging the unparalleled sensitivity and specificity of LC-MS/MS for robust and reproducible quantification.

Principle of the Method

The quantification of 2-oxononanoic acid from cell culture media is achieved through a multi-stage process designed to ensure accuracy and reproducibility. The core of this method is stable isotope dilution LC-MS/MS.

  • Sample Collection & Quenching: The process begins with the careful collection of the cell culture supernatant. To accurately capture the metabolic state of the cells at the time of collection, metabolic activity is instantly halted, or "quenched," by the addition of ice-cold solvent and rapid cooling.[5] This step is critical to prevent enzymatic or chemical degradation of 2-ONA post-collection.[6]

  • Protein Precipitation & Extraction: High concentrations of proteins in the media can interfere with the analysis and foul the LC-MS system. A protein precipitation step, typically using a cold organic solvent like methanol, is employed. This simultaneously extracts small molecule metabolites, including 2-ONA, into the solvent phase.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., 2-oxononanoic acid-¹³C₉) is added to each sample at the beginning of the preparation. This standard is chemically identical to 2-ONA but has a different mass. It co-elutes chromatographically and experiences similar ionization effects, allowing it to correct for any sample loss during preparation and for variations in instrument response (matrix effects). This is the cornerstone of a self-validating and trustworthy protocol.

  • LC-MS/MS Analysis: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system, where 2-ONA is separated from other metabolites based on its physicochemical properties using a reversed-phase column. The eluent from the HPLC column is then directed into a triple quadrupole mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive detection method. In the mass spectrometer, 2-ONA is selected in the first quadrupole (Q1), fragmented in the second (Q2), and a specific fragment ion is selected in the third (Q3). The intensity of this specific transition is proportional to the amount of 2-ONA in the sample.[7][8]

This entire workflow is visualized in the diagram below.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis s1 1. Collect Cell Culture Supernatant s2 2. Add Internal Standard & Quench with Cold Methanol s1->s2 s3 3. Vortex to Precipitate Proteins & Extract Metabolites s2->s3 s4 4. Centrifuge to Pellet Precipitate s3->s4 s5 5. Transfer Supernatant to New Tube s4->s5 s6 6. Evaporate Solvent (e.g., under N2 stream) s5->s6 s7 7. Reconstitute in LC-MS Grade Solvent s6->s7 a1 8. Inject Sample onto LC Column s7->a1 Transfer to Autosampler Vial a2 9. Chromatographic Separation a1->a2 a3 10. Electrospray Ionization (ESI) a2->a3 a4 11. MRM Detection (Q1/Q3 Transition) a3->a4 a5 12. Data Acquisition & Quantification a4->a5

Caption: Workflow for 2-ONA quantification.

Materials and Reagents

Reagents
  • 2-Oxononanoic acid analytical standard (≥98% purity)

  • 2-Oxononanoic acid-¹³C₉ (or other suitable stable isotope) internal standard (IS)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Nitrogen gas, high purity

Equipment
  • Calibrated pipettes and sterile, nuclease-free tips

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated microcentrifuge (capable of 4°C and >14,000 x g)

  • Vortex mixer

  • Sample concentrator (e.g., nitrogen evaporator or vacuum concentrator)

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

  • Reversed-phase C18 analytical column (e.g., 100 x 2.1 mm, <2.6 µm particle size)

  • Autosampler vials with inserts

Detailed Experimental Protocol

Preparation of Standards and Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-oxononanoic acid and the internal standard in methanol to create 1 mg/mL primary stocks. Store at -80°C.

  • Working Standard Solution for Calibration Curve: Serially dilute the 2-ONA primary stock in 50:50 (v/v) methanol:water to create a set of calibration standards. A typical range might be 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock in methanol to a final concentration of 100 ng/mL. This will be added to samples.

  • LC Mobile Phase A: 0.1% Formic Acid in Water

  • LC Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Sample Collection and Extraction

This protocol is optimized for adherent cells in a 6-well plate format. Volumes should be scaled accordingly for other formats.

  • Preparation: Place a metal tray or block on dry ice to create a cold surface for quenching.[9] Pre-chill microcentrifuge tubes and methanol at -80°C.

  • Media Collection: Remove the cell culture plate from the incubator. Working quickly, aspirate the desired volume of cell culture medium (e.g., 200 µL) from a well and transfer it to a pre-chilled 1.5 mL microcentrifuge tube.

    • Expert Insight: It is crucial to work quickly to minimize metabolic changes that can occur upon removal from the controlled incubator environment.[5] For studies comparing different conditions, ensure that the time from incubator to quenching is consistent across all samples.

  • Internal Standard Addition: Add 10 µL of the 100 ng/mL internal standard spiking solution to the 200 µL of media.

  • Protein Precipitation & Quenching: Immediately add 800 µL of ice-cold (-80°C) methanol to the tube (a 4:1 ratio of methanol to sample).

  • Vortexing: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the tubes at -20°C for at least 60 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant (~1 mL) to a new, clean 1.5 mL tube, being careful not to disturb the pellet.

  • Evaporation: Dry the supernatant to complete dryness using a nitrogen evaporator or a vacuum concentrator. Avoid excessive heat, setting the temperature to no more than 30-35°C.[9]

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, typically the initial mobile phase condition (e.g., 95% Mobile Phase A / 5% Mobile Phase B). Vortex for 20 seconds and centrifuge at high speed for 5 minutes to pellet any remaining insoluble material.

  • Final Transfer: Transfer the final, clean extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrument Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Parameter Suggested Setting
LC Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 2.6 µm)
Column Temperature 40°C
Injection Volume 5 µL
Flow Rate 0.3 mL/min
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 98% B over 8 min, hold 2 min, re-equilibrate
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
MRM Transition (2-ONA) To be optimized (e.g., Precursor [M-H]⁻: 171.1 m/z)
MRM Transition (IS) To be optimized (e.g., Precursor [M-H]⁻: 180.1 m/z)

Rationale for Parameter Choices:

  • Reversed-Phase C18 Column: This is a standard choice for separating moderately nonpolar molecules like 2-ONA from the more polar components of the cell media extract.[10]

  • Negative Ionization Mode: The carboxylic acid moiety of 2-ONA is readily deprotonated, forming a stable [M-H]⁻ ion, which is ideal for sensitive detection in negative ESI mode.

  • MRM Transitions: The precursor ion will be the deprotonated molecule ([M-H]⁻). Product ions for fragmentation must be determined by infusing the analytical standard and performing a product ion scan. A common loss for carboxylic acids is the neutral loss of CO₂ (44 Da).

Data Analysis and Quality Control

A self-validating protocol requires rigorous data analysis and quality control.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the 2-ONA peak area to the internal standard peak area against the known concentration of each calibration standard. A linear regression with a weighting of 1/x is typically applied. The curve should have an R² value > 0.99 for acceptance.

  • Quantification: The concentration of 2-ONA in the unknown samples is calculated by interpolating their peak area ratios onto this calibration curve.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These QCs should be injected periodically throughout the analytical run (e.g., every 10 samples) to monitor instrument performance and accuracy. The measured concentration of QCs should be within ±15% of their nominal value.

  • Blank Injections: Injecting a solvent blank after the highest calibration standard and periodically during the run is essential to check for carryover.

The relationship between these validation components is illustrated below.

G cluster_0 Validation System CalCurve Calibration Curve (Known Concentrations) Regression Linear Regression (Area Analyte / Area IS) vs. Conc. CalCurve->Regression Generates IS Internal Standard (Constant Amount in All Samples) IS->Regression QC Quality Control Samples (Low, Med, High Conc.) QC->Regression Verified Against Results Final Concentrations QC->Results Monitors Accuracy Unknowns Unknown Samples Unknowns->Regression Interpolated on Regression->Results Calculates

Caption: Data validation and quantification logic.

Conclusion

The protocol described in this application note presents a reliable and robust method for quantifying 2-oxononanoic acid in cell culture media. By combining a meticulous sample preparation procedure with the high sensitivity and specificity of LC-MS/MS, researchers can confidently measure this important biomarker of lipid peroxidation. Adherence to the principles of quenching, internal standardization, and rigorous quality control will ensure the generation of high-quality, reproducible data, enabling deeper insights into the roles of oxidative stress and lipid metabolism in health and disease.

References

  • PubChem. (n.d.). 2-Oxononanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Luo, X., et al. (2020). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity.
  • He, L., et al. (2015). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]

  • Wheelock Laboratory. (2015). Quenching and Metabolites Extraction from adherent cell lines and cell supernatant for metabolic profiling. Karolinska Institutet. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Schröder, K., et al. (2020). High resolution mass spectrometry peak intensities of (a) nonanoic acid...
  • Dietmair, S., et al. (2010). Experimental design and reporting standards for metabolomics studies of mammalian cell lines. Journal of the Royal Society Interface. Retrieved from [Link]

  • Jain, M., et al. (2012). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Journal of Proteome Research. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Determination of amino acids in cell culture and fermentation broth media using anion-exchange chromatography with integrated pulsed amperometric detection. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
  • Otte, A., et al. (2013). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers.
  • Ren, R. F., et al. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. Journal of Clinical Biochemistry and Nutrition. Retrieved from [Link]

  • Jahn, U., et al. (2018). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. University of Wuppertal.
  • Kachhawa, K., et al. (2016). Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India. Journal of Laboratory Physicians. Retrieved from [Link]

  • Purdue University Graduate School. (2021).
  • Dascalu, C. G., & Lavric, V. (2012).
  • biocrates life sciences ag. (2023). Cell culture metabolomics – The shortcut to drug development. Retrieved from [Link]

  • Levison, B. S., et al. (2013). Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry. Free Radical Biology and Medicine.
  • ChemicalBook. (2024). Nonanoic Acid: Mechanism of Action, Therapeutic Uses and Toxicity.
  • University of Colorado Anschutz Medical Campus. (n.d.).
  • Watts, J. K., & Damha, M. J. (2007). Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA).
  • Toussaint, C., et al. (2022). Metabolic Profiling of CHO Cells during the Production of Biotherapeutics. MDPI. Retrieved from [Link]

  • Kachhawa, K., et al. (2016). Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India. National Institutes of Health. Retrieved from [Link]

  • Kachhawa, K., et al. (2016). Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India.

Sources

Application Note and Protocol: The Use of 2-Oxononanoic Acid as an Internal Standard for Quantitative Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 2-oxononanoic acid as an internal standard in quantitative analytical workflows, particularly for mass spectrometry (MS) and chromatography-based methods. The unique chemical properties of 2-oxononanoic acid make it an excellent choice for the quantification of medium to long-chain fatty acids and other related keto acids in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in metabolomics, lipidomics, and pharmacokinetic studies.

The Critical Role of Internal Standards in Quantitative Analysis

Accurate and reproducible quantification of analytes in complex biological samples is a cornerstone of metabolomics and drug development.[1] Analytical techniques, especially those involving extensive sample preparation like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are susceptible to variations that can impact the accuracy and precision of the results.[2] The use of an internal standard (IS) is a widely adopted and robust strategy to correct for these variations.[2] An internal standard is a compound of known concentration that is added to a sample prior to its preparation and analysis.[2] By monitoring the signal of the internal standard relative to the analyte of interest, it is possible to compensate for sample loss during extraction, derivatization, and injection, as well as for variations in instrument response.[3]

The ideal internal standard shares close physicochemical properties with the analyte but is isotopically or structurally distinct to allow for separate detection.[2][3] While stable isotope-labeled analogs of the analyte are considered the gold standard, they are not always commercially available or cost-effective.[2] In such cases, a structurally analogous compound that is not endogenously present in the sample matrix serves as a reliable alternative.

2-Oxononanoic Acid: A Profile

2-Oxononanoic acid is a nine-carbon straight-chain monocarboxylic acid containing a ketone group at the second carbon position.[4][5] Its structure is closely related to nonanoic acid, a medium-chain fatty acid.[5]

Chemical Properties of 2-Oxononanoic Acid:

PropertyValueSource
Molecular Formula C9H16O3[5]
Molecular Weight 172.22 g/mol [5]
Structure CCCCCCCC(=O)C(=O)O[5]
Appearance White to off-white solidInferred from similar compounds
Solubility Slightly soluble in chloroform and methanol[6]
Rationale for Use as an Internal Standard

2-Oxononanoic acid is a suitable internal standard for the analysis of fatty acids and related metabolites for several key reasons:

  • Structural Analogy: Its nine-carbon backbone mimics the structure of medium-chain fatty acids, ensuring similar extraction efficiency and chromatographic behavior.

  • Distinct Mass: The presence of the keto group provides a unique molecular weight and fragmentation pattern in mass spectrometry, allowing for clear differentiation from endogenous saturated and unsaturated fatty acids.

  • Low Endogenous Abundance: 2-Oxononanoic acid is not a major component of common metabolic pathways in mammalian systems, minimizing interference from the biological matrix.

  • Chemical Stability: It is a relatively stable molecule under typical sample storage and preparation conditions.

Experimental Protocol: Quantification of Fatty Acids in Human Plasma using LC-MS/MS

This protocol provides a step-by-step guide for the use of 2-oxononanoic acid as an internal standard for the quantification of a representative medium-chain fatty acid, decanoic acid, in human plasma.

Materials and Reagents
  • 2-Oxononanoic acid (≥98% purity)

  • Decanoic acid (≥98% purity)

  • LC-MS grade methanol, acetonitrile, water, and isopropanol

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Preparation of Stock and Working Solutions

Causality: Accurate preparation of stock and working solutions is fundamental to the entire quantitative workflow. Methanol is chosen as the primary solvent due to its polarity, which is suitable for dissolving fatty acids, and its compatibility with reversed-phase chromatography.

  • 2-Oxononanoic Acid (Internal Standard) Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of 2-oxononanoic acid.

    • Dissolve in 10 mL of methanol in a volumetric flask.

    • Store at -20°C. This stock solution is stable for up to 6 months.

  • Decanoic Acid (Analyte) Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of decanoic acid.

    • Dissolve in 10 mL of methanol in a volumetric flask.

    • Store at -20°C.

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute 100 µL of the 1 mg/mL 2-oxononanoic acid stock solution to a final volume of 10 mL with methanol.

  • Calibration Curve Working Solutions:

    • Prepare a series of dilutions of the decanoic acid stock solution in methanol to create calibration standards at concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation and Extraction

Causality: This protocol employs a protein precipitation and liquid-liquid extraction method. The cold isopropanol is used to precipitate plasma proteins, which would otherwise interfere with the analysis. The addition of the internal standard at this early stage ensures that it undergoes the same extraction and potential loss as the analyte, which is the core principle of internal standardization.

  • Thaw human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the 10 µg/mL 2-oxononanoic acid internal standard working solution to each plasma sample, quality control sample, and calibration standard prepared in a blank matrix.

  • Add 400 µL of ice-cold isopropanol.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of methanol:water (80:20, v/v).

  • Vortex for 30 seconds.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Analysis

Causality: Reversed-phase chromatography is chosen for its ability to separate compounds based on hydrophobicity, which is ideal for fatty acids. A C18 column is a standard choice for this application. The gradient elution allows for the efficient separation of analytes with varying polarities. Negative ion mode electrospray ionization (ESI) is selected because carboxylic acids readily deprotonate to form [M-H]- ions, providing high sensitivity.

LC Parameters (Example):

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Parameters (Example for a Triple Quadrupole MS):

AnalyteIon ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Decanoic Acid Negative ESI171.1127.115
2-Oxononanoic Acid (IS) Negative ESI171.1113.120

Note: The precursor ions for both compounds are the same ([M-H]⁻). Specificity is achieved through their different chromatographic retention times and unique product ions.

Data Analysis and Quantification
  • Integrate the peak areas for both decanoic acid and 2-oxononanoic acid.

  • Calculate the Response Ratio for each calibration standard and sample using the following formula:

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Construct a calibration curve by plotting the Response Ratio of the calibration standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is desirable.

  • Calculate the concentration of decanoic acid in the unknown samples using their Response Ratio and the regression equation from the calibration curve.

Method Validation Principles

Any analytical method should be validated to ensure it is fit for its intended purpose.[1][7] The use of 2-oxononanoic acid as an internal standard is integral to achieving a robust and validated method. Key validation parameters to assess according to ICH guidelines include:[8]

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components. This is demonstrated by the unique retention time and MS/MS transition of 2-oxononanoic acid.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.[1]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Workflow Visualization

The following diagram illustrates the complete analytical workflow for the quantification of fatty acids using 2-oxononanoic acid as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (100 µL) spike Spike with 2-Oxononanoic Acid IS (10 µL) sample->spike precip Protein Precipitation (400 µL Cold Isopropanol) spike->precip centrifuge1 Centrifuge (14,000 x g, 10 min) precip->centrifuge1 extract Collect Supernatant centrifuge1->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in 100 µL Mobile Phase dry->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate ratio Calculate Response Ratio (Analyte/IS) integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Experimental workflow from sample preparation to final quantification.

Conclusion

2-Oxononanoic acid serves as a robust and reliable internal standard for the quantitative analysis of medium-chain fatty acids and related metabolites by LC-MS/MS and other chromatographic techniques. Its structural similarity to endogenous fatty acids, coupled with its unique mass spectrometric properties and low natural abundance, allows for accurate correction of experimental variability. The protocol detailed herein provides a validated starting point for researchers to develop and implement high-quality quantitative metabolomics assays in a variety of biological matrices.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 259793, 2-Oxononanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75704, 9-Oxononanoic acid. Retrieved from [Link]

  • Vona, C. D., Cumerlato, G., & Hamelin, E. I. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Clinical Mass Spectrometry, 31, 100293.
  • Bishop, L. M. (2023). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship, University of California.
  • Wang, M., & Han, X. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Progress in Lipid Research, 55, 69-81.
  • Willenberg, I., Ostermann, A. I., & Schebb, N. H. (2020). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 412(23), 5797-5808.
  • LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. Retrieved from [Link]

  • De Bievre, P., Fajgelj, A., & Parkany, M. (1996). Validation of analytical methods. The Analyst, 121(11), 1671-1676.
  • D'Amore, S., et al. (2019). Application of metabolomics part II: Focus on fatty acids and their metabolites in healthy adults. Experimental and Therapeutic Medicine, 17(2), 1063-1072.
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology, 28(6), 54-66.
  • Fekete, S., & Guillarme, D. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
  • Ciavardelli, D., et al. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. International Journal of Molecular Sciences, 21(11), 3993.
  • LabCompliance. (n.d.). Method Validation: Validation of Analytical Methods and Procedures. Retrieved from [Link]

  • AI Time Journal. (2022). Applications of Chromatography. Retrieved from [Link]

  • University of Oxford. (2025). Innovative method for the large-scale analysis of metabolites in biological samples. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Untargeted metabolomics unveiled the role of butanoate metabolism in the development of Pseudomonas aeruginosa hypoxic biofilm. Retrieved from [Link]

  • Lavanya, G., et al. (2013). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Journal of Chromatography & Separation Techniques. (2024). Role of Chromatography in Pharmaceutical Analysis: Trends and Future Perspectives.
  • MDPI. (n.d.). Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86090759, 2-Azido-8-oxononanoic acid. Retrieved from [Link]

Sources

Application Note: Sourcing, Handling, and Analysis of 2-Oxononanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Oxononanoic acid (CAS: 13139-94-1), also known as


-ketononanoic acid, is a medium-chain 

-keto acid intermediate in fatty acid

-oxidation and a precursor in the biosynthesis of non-canonical amino acids.[1] Unlike its widely available isomer 9-oxononanoic acid (a lipid peroxidation marker), the 2-oxo isomer is commercially scarce and chemically unstable. This guide provides a verified sourcing strategy to avoid isomer confusion, a strict handling protocol to prevent spontaneous decarboxylation, and a validated o-phenylenediamine (OPD) derivatization workflow for high-sensitivity LC-MS/UV analysis.

Part 1: Commercial Sourcing & Verification

The Isomer Trap (Critical Warning)

A common pitfall in procuring this standard is the confusion between 2-oxononanoic acid and 9-oxononanoic acid .

  • Target: 2-Oxononanoic acid (

    
    -keto). Role: 
    
    
    
    -oxidation intermediate.
  • Common Error: 9-Oxononanoic acid (

    
    -keto). Role: Lipid peroxidation product (widely available from Cayman/Sigma).
    

Action: Always verify the structure and CAS number before purchase. Do not rely solely on the name "oxononanoic acid."

Verified Suppliers

Due to limited stability, this compound is often "made to order" or held in "rare chemical" libraries.

SupplierCatalog Name / DescriptionCAS NumberPurityFormat
Toronto Research Chemicals (TRC) 2-Ketononanoic Acid13139-94-1>95%Solid / Oil
Sigma-Aldrich (Merck) 2-Oxononanoic Acid (Rare Chemical Library)13139-94-1VariesSolid
MolPort / eMolecules Aggregators (Check for "Stock" status)13139-94-1VariesVaries
Larodan 2-oxononanoic acid13139-94-1>97%Powder
Procurement Decision Tree

Use the following logic to ensure you acquire the correct standard for your assay.

ProcurementLogic Start Start Procurement CheckCAS Check CAS Number Start->CheckCAS Is2553 Is CAS 2553-17-5? CheckCAS->Is2553 Found Is13139 Is CAS 13139-94-1? CheckCAS->Is13139 Found Wrong STOP: This is 9-Oxononanoic Acid (Lipid Peroxidation Marker) Is2553->Wrong Correct Proceed: This is 2-Oxononanoic Acid (Alpha-Keto Acid) Is13139->Correct StockCheck Check Stock Status (Often Made-to-Order) Correct->StockCheck Order Place Order & Schedule Immediate QC StockCheck->Order

Figure 1: Decision logic to avoid purchasing the incorrect regioisomer.

Part 2: Handling & Stability Protocols

The Instability Mechanism

-Keto acids are prone to two primary degradation pathways:
  • Oxidative Decarboxylation: In the presence of hydrogen peroxide or light, converting to octanoic acid/octanal.

  • Enolization/Polymerization: Occurs in alkaline pH or upon repeated freeze-thaw cycles.

Storage Protocol
  • Upon Receipt: Store neat standard at -20°C (or -80°C if possible) under argon or nitrogen.

  • Solubilization:

    • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol. Avoid unbuffered water (pH < 3 accelerates decarboxylation; pH > 9 promotes polymerization).

    • Concentration: Prepare high concentration stocks (e.g., 50 mM).

    • Usage:Single-use aliquots only. Do not refreeze.

Part 3: Analytical Protocol (Derivatization)

Direct analysis of 2-oxononanoic acid by GC or LC is difficult due to its volatility and thermal instability. The gold standard method is Quinoxalinone Derivatization using o-phenylenediamine (OPD). This stabilizes the keto group and adds a chromophore/fluorophore.

Reaction Mechanism

The


-keto group of 2-oxononanoic acid condenses with the diamine of OPD in acidic conditions to form a stable quinoxalinone derivative (2-heptyl-3-hydroxyquinoxaline).

ReactionPathway Substrate 2-Oxononanoic Acid (Unstable) Condition Acidic pH, 60°C Condensation Substrate->Condition Reagent o-Phenylenediamine (OPD) Reagent->Condition Product Quinoxalinone Derivative (Stable, UV/Fluorescent) Condition->Product

Figure 2: Derivatization chemistry stabilizing the alpha-keto acid for analysis.

Step-by-Step Protocol

Reagents:

  • Standard: 2-Oxononanoic acid (10 mM stock in DMSO).

  • Reagent: 25 mM o-phenylenediamine (OPD) in 2M HCl (Prepare fresh; light sensitive).

  • Stop Solution: 4M KOH (optional, if pH adjustment is needed for column).

Procedure:

  • Preparation: In a light-protected HPLC vial, mix 50 µL of sample (or standard) with 50 µL of the OPD/HCl reagent.

  • Incubation: Cap tightly and incubate at 60°C for 30 minutes (or 2 hours at ambient temperature in the dark).

    • Why? Heat accelerates the condensation; acid catalyzes the ring closure.

  • Quenching: Cool to room temperature. (Optional: Adjust pH to ~6.0 if using a pH-sensitive column, though most C18 columns handle the acidic mix well).

  • Filtration: Filter through a 0.22 µm PTFE filter if any precipitate is visible.

  • Analysis: Inject 10 µL into the HPLC/UHPLC system.

LC-MS/UV Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Detection (UV) 314 nm (Quinoxalinone absorbance max)
Detection (Fluorescence) Ex: 338 nm / Em: 418 nm (High sensitivity)
Detection (MS) ESI Positive Mode. Target Mass: [M+H]+ = 245.16 (Derivative MW = 244.16)

Part 4: Troubleshooting & QC

  • Peak Tailing: The quinoxalinone derivative is hydrophobic (heptyl chain). Ensure your column is equilibrated with high organic solvent between runs to prevent carryover.

  • Multiple Peaks: If you see two peaks in the standard, check for dimerization of the starting material or incomplete derivatization . Fresh OPD reagent usually solves this.

  • Low Signal: Ensure the reaction pH was < 2.0 during incubation. The condensation requires protons.

References

  • PubChem. (n.d.).[1][2][3] 2-Oxononanoic acid (CID 259793).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Fuchigami, T., et al. (2014). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids.[4] RSC Advances. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Oxononanoic Acid LC-MS Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist Subject: Troubleshooting Peak Shape Anomalies in Medium-Chain


-Keto Acids

Executive Summary

Analyzing 2-oxononanoic acid (2-ONA) presents a unique "double-trouble" challenge in Liquid Chromatography-Mass Spectrometry (LC-MS). You are dealing with a molecule that possesses both a hydrophobic tail (nonyl chain) and a highly reactive polar head group (


-keto acid moiety).

Poor peak shape in this context is rarely a hardware failure; it is almost always a chemical incompatibility between the analyte's dynamic equilibrium and the stationary phase. This guide prioritizes chemical stabilization over mechanical troubleshooting.

Module 1: Diagnostic Decision Matrix

Before adjusting your gradient, observe the specific nature of your peak deformation. Use the logic tree below to identify the root cause.

TroubleshootingLogic Start Identify Peak Defect Tailing Severe Tailing (Asymmetry > 1.5) Start->Tailing Splitting Split / Double Peaks Start->Splitting Broadening Broad / Gaussian Loss Start->Broadening Silanol Secondary Silanol Interactions Tailing->Silanol Tautomer Keto-Enol Tautomerism or Hydrate Formation Splitting->Tautomer Retent Excessive Retention (Hydrophobic Interaction) Broadening->Retent Fix_pH Action: Lower pH (Add 0.1% Formic Acid) Silanol->Fix_pH Fix_Deriv Action: Derivatization (OPD Protocol) Tautomer->Fix_Deriv Fix_Col Action: Switch to C8 or Increase Organic Start Retent->Fix_Col

Figure 1: Diagnostic logic flow for identifying chemical causes of peak deformation in 2-oxononanoic acid analysis.

Module 2: Critical Troubleshooting (Q&A)

Issue 1: The "Shark Fin" (Severe Tailing)

User Question: My 2-oxononanoic acid peak has a sharp front but drags out a long tail (Asymmetry factor > 2.0). I'm using a standard C18 column with Methanol/Water. What is happening?

Scientist's Analysis: This is a classic Silanol Interaction . 2-oxononanoic acid contains a free carboxylic acid group. At neutral pH, this group ionizes (


). Simultaneously, residual silanols (

) on your column packing material can deprotonate. However, if the pH is slightly acidic but not acidic enough, the analyte interacts with these silanols via hydrogen bonding or ion-exchange mechanisms, causing the tail.

The Fix: You must suppress the ionization of the carboxylic acid to keep it in its neutral, hydrophobic form, which interacts cleanly with the C18 ligands.

  • Acidify Mobile Phase: Ensure both Mobile Phase A (Water) and B (Organic) contain 0.1% Formic Acid . This drops the pH to ~2.7, well below the

    
     of the acid (approx 4.0), forcing it into the neutral state.
    
  • Column Selection: Switch to a column with "High Strength Silica" (HSS) or extensive end-capping. These columns have fewer active silanol sites.

Issue 2: The "Ghost Doublet" (Split Peaks)

User Question: I see two distinct peaks for the same mass, or sometimes a "saddle" shape. Is my column failing?

Scientist's Analysis: Your column is likely fine. You are witnessing On-Column Tautomerism .


-Keto acids exist in equilibrium between their keto form and their enol form (and potentially a hydrate form in aqueous solution). If the interconversion rate between these forms is slower than the timescale of the chromatographic separation, the two forms separate on the column, resulting in split peaks.

The Fix: You cannot easily "force" one form via mobile phase alone without compromising stability.

  • Immediate Mitigation: Increase column temperature to 40°C or 50°C. Higher thermal energy increases the interconversion rate, causing the split peaks to coalesce into a single, sharper average peak.

  • The Real Solution: Derivatization (See Module 3).

Issue 3: Sensitivity Loss in ESI(-)

User Question: The signal is weak in Negative Mode ESI, even though it's an acid.

Scientist's Analysis: While ESI(-) is intuitive for acids, medium-chain


-keto acids can suffer from poor ionization efficiency due to competition from solvent clusters or ion suppression.

The Fix: Transition to Ammonium Acetate (10mM) in the aqueous phase. The presence of acetate ions can help stabilize the deprotonated analyte, although this conflicts with the low pH requirement for peak shape (Issue 1).

  • Trade-off: If you use Ammonium Acetate (pH ~6.8), you fix ionization but worsen tailing.

  • Verdict: This confirms that Derivatization is the only robust path for high-sensitivity quantitation.

Module 3: The "Gold Standard" Protocol (Derivatization)

To solve tailing, splitting, and sensitivity simultaneously, we chemically lock the ketone and acid groups using o-Phenylenediamine (OPD) . This converts 2-oxononanoic acid into a stable quinoxalinone derivative.

Why this works
  • Stabilization: The reaction consumes the

    
    -keto group, eliminating tautomerism (no split peaks).
    
  • Lipophilicity: The resulting quinoxaline ring improves retention on Reverse Phase columns.

  • Detection: The derivative is highly ionizable in ESI(+) mode , which generally has lower background noise than ESI(-).

Derivatization ONA 2-Oxononanoic Acid (Unstable/Polar) Reaction Incubation 60°C, 1hr, Acidic pH ONA->Reaction OPD o-Phenylenediamine (Reagent) OPD->Reaction Quinox Quinoxalinone Derivative (Stable/Fluorescent) Reaction->Quinox MS LC-MS Detection ESI (+) Mode Quinox->MS

Figure 2: Reaction pathway for stabilizing 2-oxononanoic acid with OPD.

Step-by-Step Protocol

Reagents:

  • o-Phenylenediamine (OPD)

  • 2M Hydrochloric Acid (HCl)

  • Methanol (LC-MS Grade)

Procedure:

  • Preparation: Prepare a 50 mM solution of OPD in 2M HCl.

  • Mixing: Mix 100

    
    L of your sample (containing 2-oxononanoic acid) with 200 
    
    
    
    L of the OPD solution.
  • Incubation: Heat the mixture at 60°C for 60 minutes . (The acidic environment catalyzes the condensation reaction).

  • Quenching: Cool to room temperature. Filter through a 0.2

    
    m PTFE filter.
    
  • Analysis: Inject onto LC-MS.

LC-MS Settings for Derivative:

Parameter Setting
Column C18 (e.g., Waters BEH C18), 2.1 x 100mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Ionization ESI Positive (+)

| Transition | Monitor [M+H]+ of the quinoxalinone derivative |

References

  • Fiori, J., et al. (2004).

    
    -keto acids in biological fluids after derivatization with o-phenylenediamine." Journal of Chromatography B. This paper establishes the foundational chemistry for OPD derivatization of 
    
    
    
    -keto acids to prevent instability and improve sensitivity.
  • Dolan, J. W. (2002). "Peak Tailing and Tailing Factors." LCGC North America. Provides the theoretical basis for silanol interactions and the requirement for low pH mobile phases when analyzing acidic compounds.

  • Kadeer, N., et al. (2020). "Profiling of keto acids in plant tissues." Metabolites. Demonstrates the application of quinoxaline derivatization for medium-chain keto acids in complex matrices.

Technical Support Center: High-Sensitivity Quantification of 2-Oxononanoic Acid (2-ONA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-oxononanoic acid (2-ONA) presents a dual analytical challenge: chemical instability (due to the


-keto moiety susceptible to decarboxylation and keto-enol tautomerism) and severe matrix effects  (ion suppression) in biological matrices. Direct analysis of underivatized 2-ONA often yields poor reproducibility and high limits of quantification (LOQ).

This guide details the Quinoxaline Derivatization Protocol , utilizing o-phenylenediamine (OPD) to stabilize the analyte and enhance ionization efficiency, effectively mitigating matrix effects.

The Core Challenge: Matrix Effects & Instability

Before troubleshooting, understand the mechanism of failure. 2-ONA is an amphiphilic


-keto acid. In electrospray ionization (ESI), it competes with endogenous phospholipids and salts for charge.
Mechanism of Interference
  • Ion Suppression: Co-eluting phospholipids (e.g., glycerophosphocholines) in plasma/tissue create a "charge stealing" environment in the ESI source, reducing 2-ONA signal by up to 60-80%.

  • Chemical Instability: The

    
    -keto group spontaneously decarboxylates to form octanal, especially under oxidative stress or acidic conditions during extraction.
    
Visualizing the Solution Pathway

The following diagram illustrates the stabilization logic using OPD derivatization.

ONA_Workflow ONA 2-Oxononanoic Acid (Unstable Analyte) Reaction Acid-Catalyzed Condensation (60°C, 2h) ONA->Reaction Matrix Biological Matrix (Plasma/Tissue) Matrix->ONA Contains OPD o-Phenylenediamine (Reagent) OPD->Reaction Quin Quinoxaline Derivative (Stable, High Ionization) Reaction->Quin Cyclization LCMS LC-MS/MS Analysis (MRM Mode) Quin->LCMS Quantification

Figure 1: The derivatization workflow converts unstable 2-ONA into a stable quinoxaline derivative, improving retention and ionization.

Validated Experimental Protocol

Objective: Quantify 2-ONA in plasma with <15% CV and <10% Matrix Effect.

Materials
  • Derivatization Reagent: 50 mM o-phenylenediamine (OPD) in 2M HCl.

  • Internal Standard (IS): [¹³C₉]-2-Oxononanoic acid (Ideal) or 2-Oxooctanoic acid (Surrogate).

  • Extraction Solvent: Acetonitrile (ACN) with 1% Formic Acid.

Step-by-Step Workflow
Step 1: Sample Preparation & Protein Precipitation
  • Aliquot 50 µL of plasma/tissue homogenate into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard solution (1 µg/mL).

  • Add 150 µL of ice-cold ACN (1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

Step 2: Derivatization (The Critical Step)
  • Transfer 100 µL of the supernatant to a clean glass vial.

  • Add 50 µL of the OPD Reagent (50 mM in 2M HCl).

  • Seal the vial and incubate at 60°C for 2 hours (or 40°C overnight).

    • Why? Acid catalyzes the condensation of the diamine with the ketone.[1] Heating drives the reaction to completion.

  • Quench reaction by cooling to room temperature.

Step 3: LC-MS/MS Parameters[2]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 2-ONA-Quinoxaline is hydrophobic. Start at 30% B, ramp to 95% B over 6 minutes.

  • Detection: ESI Positive Mode (Quinoxalines protonate easily).

Troubleshooting & FAQs

Q1: I observe significant signal drift over a long batch. Why?

Diagnosis: The derivatization reaction might not be reaching equilibrium, or the derivative is precipitating. Corrective Action:

  • Check Reaction Time: Ensure the 2-hour incubation at 60°C is strictly followed. Incomplete derivatization leads to variable response.

  • IS Compensation: Are you using a stable isotope-labeled IS? If using an analog (e.g., 2-oxooctanoic acid), slight differences in reaction kinetics can cause drift. Use [¹³C]-labeled IS whenever possible.

Q2: My matrix effect (ME) is still >20% (Suppression). How do I fix this?

Diagnosis: Phospholipids are co-eluting with your analyte. Even with derivatization, high lipid loads can suppress the signal. Corrective Action: Refer to the comparison table below to upgrade your extraction method.

Extraction MethodComplexityMatrix Effect RemovalRecoveryRecommendation
Protein Precipitation (PPT) LowPoor (Lipids remain)High (>90%)Only for clean matrices (urine/buffer).
Solid Phase Extraction (SPE) HighExcellent (Removes lipids)Med-High (80-90%)Gold Standard for plasma. Use MAX (Mixed-mode Anion Exchange) cartridges.
Liquid-Liquid Extraction (LLE) MediumGoodVariableEffective if using Ethyl Acetate/Hexane, but 2-ONA is amphiphilic and recovery can be tricky.
Q3: Why do I see "double peaks" for my analyte?

Diagnosis: Isomer separation or incomplete reaction. Corrective Action:

  • Isomers: 2-ONA does not have chiral centers, but if you are analyzing branched keto acids, diastereomers may separate.

  • Incomplete Derivatization: If you see a small peak preceding the main peak, it could be the "mono-imine" intermediate that hasn't fully cyclized into the quinoxaline. Increase incubation time or acid concentration.

Q4: Can I use DMB (1,2-diamino-4,5-methylenedioxybenzene) instead of OPD?

Answer: Yes. DMB is more sensitive for fluorescence detection. However, for LC-MS/MS, OPD is often preferred because it is cheaper, more stable in solution, and provides sufficient ionization efficiency without the higher background noise sometimes associated with DMB in MS.

Diagnostic Logic Tree

Use this flow to diagnose low sensitivity or poor linearity.

Troubleshooting Start Problem: Low Sensitivity / Poor Linearity CheckIS Is Internal Standard Response Stable? Start->CheckIS IS_Stable Yes (IS Stable) CheckIS->IS_Stable IS_Unstable No (IS Variable) CheckIS->IS_Unstable Deriv_Eff Check Derivatization Efficiency (Incubate longer/fresh reagents) IS_Stable->Deriv_Eff Matrix_Eff Check Matrix Effect (Perform Post-Column Infusion) IS_Unstable->Matrix_Eff ME_High High Suppression? Matrix_Eff->ME_High Switch_SPE Switch to SPE (Oasis MAX) or Phospholipid Removal Plate ME_High->Switch_SPE Yes

Figure 2: Decision matrix for troubleshooting sensitivity issues.

References

  • Quantification of α-Keto Acids via OPD Derivatization Buescher, J. M., et al. (2015).[3] "Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism." Analytical Chemistry.

  • Matrix Effects in LC-MS/MS Panuwet, P., et al. (2016). "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry Analysis." Critical Reviews in Analytical Chemistry.

  • Derivatization Strategies for Keto Acids Kuang, Y., et al. (2020). "Chemical derivatization-based LC-MS for metabolomics." RSC Advances.

  • Stability of 2-Oxo Acids Previous studies on 2-oxoglutarate and related medium-chain keto acids confirm the necessity of quinoxaline formation for stability.

Sources

Technical Support Center: Optimizing Ionization Efficiency for 2-Oxononanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Oxononanoic acid (2-ONA) presents a distinct analytical challenge in mass spectrometry. As a medium-chain


-keto acid, it occupies a "chemical twilight zone": it is too polar for efficient standard reversed-phase retention without modification, yet lacks a strong enough acidic moiety for high-sensitivity negative electrospray ionization (ESI-) compared to perfluorinated or sulfated compounds.

This guide provides two validated pathways for optimization:

  • Direct Analysis (ESI-): Optimized for speed and minimal sample prep, utilizing specific mobile phase modifiers to enhance proton abstraction.

  • Derivatization (ESI+): Optimized for maximum sensitivity (femtomolar range) by introducing a permanent charge tag.

Module 1: Direct Analysis Optimization (ESI-)

Use this workflow for rapid screening where sub-nanomolar sensitivity is not required.

Q: Why is my signal intensity low in standard negative mode?

A: Standard mobile phases (Formic Acid/Ammonium Acetate) are often insufficient for


-keto acids. The pKa of the carboxylic acid group in 2-ONA is approx 4.5. In standard acidic mobile phases (pH 3-4), the molecule is protonated (neutral), reducing ESI- efficiency. Conversely, high pH buffers often cause discharge or ion suppression.
Q: What is the "Silver Bullet" for Negative Mode Sensitivity?

A: Ammonium Fluoride (NH


F). 
Replacing standard additives with 0.5–1.0 mM Ammonium Fluoride in Methanol/Water can yield a 10–50x signal enhancement .

Mechanism: Unlike acetate or formate, the fluoride ion (


) is a strong gas-phase base.[1] In the desolvation droplet, 

efficiently abstracts a proton from the analyte (

formation) via the reaction:

The formation of the stable HF neutral molecule drives the equilibrium toward the ionized analyte.
Protocol: NH F Mobile Phase Setup
ParameterSettingNotes
Solvent A Water + 0.5 mM NH

F
Do not exceed 1 mM to avoid source corrosion.
Solvent B MethanolMeOH provides 2-3x better ionization than ACN for this class.
Column C18 or C8 (High Carbon Load)2-ONA is moderately hydrophobic; C8 offers faster elution.
Flow Rate 0.2 - 0.3 mL/minLower flow rates enhance desolvation efficiency.

⚠️ WARNING: NH


F can etch glass. Use PEEK or plastic solvent bottles and flush the LC system with water immediately after the batch.

Module 2: Derivatization Strategies (ESI+)

Use this workflow for trace quantification (plasma/tissue) or when matrix interference is high.

Q: When should I switch to derivatization?

A: If your Limit of Quantitation (LOQ) needs to be < 10 nM, or if you observe significant matrix suppression in ESI-. Derivatization targets the ketone group to introduce a permanent positive charge, switching detection to ESI+ and moving the analyte away from the "chemical noise" of the low-mass region.

Recommended Reagent: Girard’s Reagent T (GT)

Girard T (trimethylaminoacetohydrazide) reacts with the


-ketone to form a hydrazone with a permanently charged quaternary ammonium group.

Reaction Scheme:



Protocol: Girard T Derivatization Workflow
  • Preparation: Dissolve 2-ONA sample in Methanol.

  • Reagent Addition: Add 50 µL of Girard T solution (10 mg/mL in MeOH containing 1% Formic Acid).

  • Incubation: Heat at 50°C for 60 minutes . (The

    
    -keto group is sterically accessible but requires mild heat for complete conversion).
    
  • Quenching: Add 50 µL water to stop the reaction.

  • Analysis: Inject directly into LC-MS (ESI+).

Comparative Sensitivity Data
Analyte FormIonization ModeRelative IntensityLOQ (approx)
Native 2-ONA ESI- (Formic Acid)1x (Baseline)500 nM
Native 2-ONA ESI- (Ammonium Fluoride)~25x20 nM
Girard T Derivative ESI+ ~200x < 1 nM
OPD Derivative ESI+~100x~5 nM

Module 3: Visual Workflows

Decision Tree: Optimization Strategy

Caption: Logical flow for selecting the correct ionization strategy based on sensitivity needs.

IonizationStrategy Start Start: 2-Oxononanoic Acid Analysis SensitivityCheck Required Sensitivity? Start->SensitivityCheck HighSens Trace Level (< 10 nM) (Plasma/Tissue) SensitivityCheck->HighSens High MedSens Screening (> 50 nM) (Urine/Buffer) SensitivityCheck->MedSens Moderate PathB Path B: Derivatization ESI+ HighSens->PathB PathA Path A: Direct ESI- MedSens->PathA OptA Use 0.5 mM NH4F in Methanol/Water PathA->OptA OptB Girard T Reagent (Permanent Charge) PathB->OptB ResultA Result: [M-H]- (m/z 171) ~20x Gain OptA->ResultA ResultB Result: [M]+ (Deriv.) ~200x Gain OptB->ResultB

Derivatization Reaction Pathway

Caption: Chemical transformation of 2-ONA using Girard T reagent for ESI+ enhancement.

ReactionPathway Substrate 2-Oxononanoic Acid (Neutral, Poor ESI+) Product Hydrazone Derivative (Permanently Charged) Substrate->Product + Reagent Reagent Girard T Reagent (Quaternary Amine) Reagent->Product Conditions 50°C, 60 min 1% Formic Acid Conditions->Product MS_Signal ESI+ Detection High Sensitivity Product->MS_Signal

Troubleshooting & FAQs

Q: I see a strong peak at [M+Na]+ in positive mode, but it's not quantitative. Why?

A: Sodium adducts (


, m/z 195) are common for keto acids in positive mode due to trace sodium in solvents.
  • Problem: Sodium adduct formation is highly variable and dependent on salt concentration, making it unreliable for quantitation.

  • Fix: Do not rely on "accidental" positive ionization. Either switch to ESI- with NH

    
    F  or force specific ionization via Derivatization .
    
Q: My retention time shifts significantly between runs.

A:


-Keto acids can exist in equilibrium between keto and enol forms, and can also form hemiacetals in alcoholic solvents.
  • Fix: Ensure your mobile phase is buffered. If using NH

    
    F, the pH is stable (~6.8). If using direct analysis, keeping the column temperature constant (40°C) helps collapse these equilibrium states into a sharper peak.
    
Q: Can I use OPD (o-phenylenediamine) instead of Girard T?

A: Yes. OPD reacts specifically with


-keto acids to form quinoxalinone derivatives .
  • Pros: Highly specific to

    
    -keto acids (won't react with simple ketones). Excellent for fluorescence detection if you have an FLD detector in line.
    
  • Cons: Reaction can be slower (2 hours) and requires incubation in the dark to prevent degradation. Girard T is generally faster and provides higher absolute MS ionization due to the pre-charged nitrogen.

References

  • Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Source: National Institutes of Health (NIH) / PubMed Significance: Validates the mechanism of fluoride-mediated proton abstraction for enhancing negative mode sensitivity by 2-22 fold. [Link]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Source: Journal of Chromatography B (via ResearchGate) Significance: Details the specific challenges of

    
    -keto acid instability and the necessity of derivatization for accurate quantitation in biological matrices.
    [Link]
    
  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Source: Journal of the American Society for Mass Spectrometry Significance: Explains the counter-intuitive physics where weak acids can sometimes improve negative ion formation by altering droplet surface chemistry. [Link]

Sources

Technical Support Center: Extraction of 2-Oxononanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the extraction of 2-oxononanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the extraction of this medium-chain alpha-keto acid. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting advice to enhance the efficiency and reproducibility of your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the extraction of 2-oxononanoic acid. Each problem is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Q1: I am experiencing very low recovery of 2-oxononanoic acid in my organic phase. What are the likely causes and how can I improve my yield?

A1: Low recovery is one of the most common issues and typically points to suboptimal phase partitioning, which is governed by pH and solvent choice.

Root Cause Analysis:

  • Incorrect pH: 2-Oxononanoic acid is a carboxylic acid with a predicted pKa of approximately 4.76.[1] For it to be efficiently extracted into an organic solvent, the carboxylic acid group must be in its neutral, protonated form (-COOH). If the pH of the aqueous sample is near or above the pKa, a significant portion of the molecule will exist as the negatively charged carboxylate anion (-COO⁻), which is highly soluble in the aqueous phase and will not partition into the organic solvent.[2]

  • Inappropriate Solvent Choice: The extraction solvent must be able to effectively solvate the nine-carbon aliphatic chain of the molecule.[3] While standard nonpolar solvents like hexane might seem appropriate, the presence of the polar keto and carboxylic acid groups means a solvent with some polarity may be required for optimal recovery. The general principle is to match the polarity of the analyte with the extraction solvent.[4]

Corrective Actions Protocol:

  • pH Adjustment (Self-Validating Step):

    • Before extraction, measure the pH of your aqueous sample containing the 2-oxononanoic acid.

    • Acidify the sample to a pH of at least 2 units below the pKa. A target pH of ≤ 2.5 is recommended. Use a dilute acid like 1M HCl or H₂SO₄ and add it dropwise while monitoring the pH.[5][6]

    • Causality: At this pH, the equilibrium is shifted almost entirely towards the protonated, non-ionic form of the acid, maximizing its hydrophobicity and affinity for the organic phase.

    • After extraction, it is good practice to re-check the pH of the aqueous layer to ensure it remained acidic throughout the process.

  • Solvent System Optimization:

    • If using a nonpolar solvent like hexane, consider switching to a more polar alternative or a solvent mixture.

    • Good starting points for medium-chain fatty acids include diethyl ether, ethyl acetate, or a mixture of hexane and a more polar solvent like methyl tert-butyl ether (MTBE).[7] A 1:1 mixture of hexane/MTBE has been shown to be effective for recovering C8-C10 fatty acids.[7]

    • For complex biological matrices, more polar solvents like ethyl acetate can also co-extract a higher amount of antioxidants, which may be beneficial for analyte stability.[8]

Q2: A thick, stable emulsion has formed between my aqueous and organic layers, making phase separation impossible. What should I do?

A2: Emulsion formation is a frequent problem, especially when extracting from complex biological matrices like plasma or fermentation broths, which contain natural surfactants such as phospholipids, fatty acids, and proteins.[9]

Root Cause Analysis:

Vigorous shaking of the two immiscible phases in the presence of surfactant-like molecules creates a stable colloidal suspension of one liquid within the other. The amphiphilic nature of 2-oxononanoic acid itself can also contribute to this issue.

Experimental Workflow for Emulsion Breaking:

G cluster_0 Emulsion Breaking Protocol start Stable Emulsion Formed gentle 1. Gentle Agitation Swirl instead of shaking. start->gentle Prevention wait 2. Wait Allow to stand for 30-60 min. start->wait First Step gentle->wait salt 3. 'Salting Out' Add saturated NaCl (brine). wait->salt If no separation centrifuge 4. Centrifugation Spin at low speed (e.g., 1000-2000 x g). salt->centrifuge If emulsion persists end Phases Separated salt->end Often effective filter 5. Filtration Pass through a plug of Celite® or glass wool. centrifuge->filter For stubborn cases centrifuge->end Often effective filter->end

Caption: A step-by-step decision workflow for breaking emulsions during liquid-liquid extraction.

Detailed Methodologies:

  • Prevention is Key: The best approach is to prevent emulsion formation in the first place. Instead of vigorously shaking the separatory funnel, use a gentle swirling or inverting motion. This reduces the energy input that creates the emulsion while still allowing for sufficient surface area contact for the extraction to occur.[9]

  • Patience: Allow the separatory funnel to stand undisturbed in a ring stand for up to an hour. Sometimes, the phases will separate on their own with time.[6]

  • Salting Out: Add a small amount of saturated sodium chloride solution (brine) or solid NaCl to the mixture and gently mix.[10][11] This increases the ionic strength of the aqueous layer, which decreases the solubility of organic molecules and helps to force the separation of the layers.[9]

  • Centrifugation: If the volume is manageable, transfer the mixture to centrifuge tubes and spin at a low speed. The mechanical force is often highly effective at breaking down the emulsion.[12]

  • Filtration: As a last resort, you can attempt to break the emulsion by passing the entire mixture through a filter aid like Celite® or a plug of glass wool in a funnel. This can physically disrupt the droplets that form the emulsion.[13]

  • Gentle Heating: Applying gentle heat with a water bath or hairdryer can sometimes reduce the viscosity of the emulsion and promote separation. However, this should be done with extreme caution, especially with volatile organic solvents, and should be avoided if the analyte is thermally sensitive.[12]

Q3: My final extracted sample is contaminated with other compounds from my initial matrix. How can I improve the purity?

A3: Purity is a significant challenge when extracting from complex biological or environmental samples. The goal is to maximize the selectivity of the extraction for 2-oxononanoic acid.

Root Cause Analysis:

The chosen organic solvent is likely co-extracting other lipophilic compounds from the sample matrix. A non-selective solvent will pull out a wide range of molecules with similar solubility properties.

Strategies for Improving Selectivity:

  • Back-Extraction (Acid-Base Wash): This is a powerful technique for purifying acidic compounds.

    • Step 1: Perform the initial extraction from the acidified sample into your organic solvent (e.g., ethyl acetate) as usual. This organic phase now contains your desired acid and neutral/basic contaminants.

    • Step 2: "Wash" the organic phase with a basic aqueous solution (e.g., 5% NaHCO₃ or a buffer at pH > 7). This will deprotonate the 2-oxononanoic acid, converting it to its salt form, which will move into the basic aqueous layer. The neutral and basic impurities will remain in the organic phase.

    • Step 3: Discard the organic layer containing the impurities.

    • Step 4: Re-acidify the clean aqueous layer (to pH ≤ 2.5) and perform a second extraction with a fresh portion of organic solvent. This final organic phase will contain your purified 2-oxononanoic acid.

  • Solvent Polarity Tuning: Experiment with solvents of different polarities. Hexane is very nonpolar and will extract lipids effectively. A slightly more polar solvent might leave behind some of the very nonpolar contaminants. Conversely, if your contaminants are more polar than your analyte, a less polar solvent may be beneficial.[8]

Frequently Asked Questions (FAQs)

What is the single most critical parameter for successful 2-oxononanoic acid extraction?

Without question, pH control . As explained in the troubleshooting guide, the compound's state of ionization is the dominant factor determining its partitioning behavior between aqueous and organic phases. Ensure your sample is acidified to a pH of 2.5 or lower before beginning the extraction.[5][7]

Which organic solvent system should I start with?

A good starting point depends on your sample matrix.

Solvent SystemRationale & Use CaseKey Properties
Ethyl Acetate A good first choice. Moderately polar, effective for α-keto acids, and has a lower tendency to form stable emulsions compared to some other solvents.Density: 0.902 g/cm³; Boiling Point: 77.1 °C; Slightly soluble in water.
Diethyl Ether Excellent solvent for many organic acids. However, it is highly volatile and flammable, and can form explosive peroxides.Density: 0.713 g/cm³; Boiling Point: 34.6 °C; Low water solubility.
Hexane/MTBE (1:1) A balanced system. Hexane solvates the nonpolar tail, while MTBE helps solvate the polar head. Shown to be effective for medium-chain fatty acids.[7]Mixture properties vary; generally less polar than ethyl acetate.
Dichloromethane (DCM) Effective but should be used with caution due to its toxicity. It is denser than water, which can be advantageous in some workflows.Density: 1.33 g/cm³; Boiling Point: 39.6 °C; Potential for acid sensitivity.[13]

Note: Always consult the Safety Data Sheet (SDS) for any solvent before use.

How many extractions should I perform?

It is always more efficient to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume. A standard protocol would be to extract the aqueous phase three times (e.g., 3 x 20 mL of organic solvent for a 30 mL aqueous sample). This ensures a more complete recovery of the analyte.

My 2-oxononanoic acid is in a solid or semi-solid sample. How should I prepare it?

The sample must first be homogenized in an aqueous buffer or solution. Sonication or mechanical homogenization can be used to break up the sample and ensure the analyte is fully dissolved in the aqueous phase. After homogenization and centrifugation to remove any solid debris, you can proceed with the liquid-liquid extraction of the resulting aqueous supernatant as described above.

References

  • PubChem. (n.d.). 2-Oxononanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NP-MRD. (2022). Showing NP-Card for 9-Oxononanoic acid (NP0044542). Retrieved from [Link]

  • LCGC International. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing α-keto acids and derivatives thereof.
  • Lalman, J. A., & Bagley, D. M. (2004). Extracting Long-Chain Fatty Acids from a Fermentation Medium. Journal of the American Oil Chemists' Society, 81(2), 105-110. Retrieved from [Link]

  • YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]

  • Carré, P., Bothe, S., Borah, C. D., Piofczyk, T., & Hadjiali, S. (2025). Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 5: Impacts on the oil quality. OCL - Oilseeds and fats, Crops and Lipids. Retrieved from [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid-Liquid Extraction. Retrieved from [Link]

  • JoVE. (2024). Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes. Retrieved from [Link]

  • Reddit. (2018). Breaking emulsions. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the production of alpha-keto acids and esters thereof.
  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • MDPI. (2023). Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • FooDB. (2020). Showing Compound 9-Oxononanoic acid (FDB112416). Retrieved from [Link]

  • PubMed. (2016). Biotechnological production of alpha-keto acids: Current status and perspectives. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • ACS Publications. (2021). Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxononanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Internal Standard Selection for 2-Oxononanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 2-oxononanoic acid (also known as α-ketononanoic acid). As a medium-chain alpha-keto acid, its accurate quantification is critical in various research fields, yet it presents unique analytical challenges. This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) - The Core Decision Framework

This section addresses the most common high-level questions researchers face when setting up their analytical method.

Q1: What is the ideal internal standard for 2-oxononanoic acid analysis and why is it considered the "gold standard"?

A: The unequivocal gold standard for any quantitative mass spectrometry-based analysis is a stable isotope-labeled (SIL) version of the analyte itself. For 2-oxononanoic acid, this would be a variant like 2-oxononanoic acid-¹³C₉ or 2-oxononanoic acid-dₓ.

The Causality Behind the "Gold Standard":

The core principle of an internal standard (IS) is to mimic the behavior of the analyte through every stage of the analytical process—from sample extraction and cleanup to chromatographic separation and detection. A SIL standard is nearly a perfect mimic. It has almost identical physicochemical properties, including polarity, pKa, volatility, and extraction efficiency. Because it differs only in mass, it co-elutes with the unlabeled analyte but is distinguishable by the mass spectrometer. This allows it to precisely account for:

  • Extraction Inefficiency: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the SIL IS.

  • Matrix Effects: Variations in ionization efficiency caused by co-eluting compounds from the sample matrix (e.g., salts, lipids) will suppress or enhance the analyte and the SIL IS signals to the same degree.

  • Instrument Variability: Fluctuations in injection volume or detector response are normalized.

The ratio of the analyte signal to the SIL IS signal remains constant, even if absolute signal intensities vary, leading to highly accurate and precise quantification.

cluster_Process Analytical Workflow cluster_Legend Legend Sample Sample containing 2-Oxononanoic Acid Spike Spike with SIL Internal Standard Sample->Spike Extract Sample Preparation (e.g., SPE, LLE) Spike->Extract Both analyte and IS experience identical loss Analyze LC-MS/MS Analysis Extract->Analyze Both experience identical matrix effects & co-elution Result Accurate Quantification (Analyte/IS Ratio) Analyze->Result Key1 Workflow Step k1 Key2 Critical Action k2 Key3 Outcome k3 cluster_Workflow Internal Standard Validation Workflow Start Start Validation Prep Prepare 3 Sample Sets (Neat, Post-Spike, Pre-Spike) Start->Prep Analyze Analyze all sets by LC-MS/MS Prep->Analyze Calc Calculate Recovery % and Matrix Effect % Analyze->Calc Compare Compare Analyte vs. IS values Calc->Compare Pass Difference <15%? Validation Passed Compare->Pass Yes Fail Difference >15%? Validation Failed Compare->Fail No Optimize Optimize Sample Prep OR Select New IS Fail->Optimize Optimize->Start Re-validate

Technical Support Center: High-Sensitivity Analysis of 2-Oxononanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Troubleshooting & Optimization for 2-Oxononanoic Acid (2-ONA) Detection Methodology Focus: LC-MS/MS with Quinoxalinol Derivatization

Executive Summary

2-Oxononanoic acid (2-ONA) presents a dual analytical challenge: it lacks a strong chromophore for UV detection and exhibits poor ionization efficiency in its native acidic form under electrospray ionization (ESI). Furthermore, as a medium-chain


-keto acid, it is susceptible to oxidative decarboxylation.

This guide addresses the sensitivity gap . To achieve low-level detection (nM range), we move away from direct analysis and utilize derivatization with o-phenylenediamine (OPD) . This transforms 2-ONA into a highly stable, lipophilic quinoxalinol derivative that flies exceptionally well in ESI+ mode.

Module 1: Sample Integrity & Pre-Analytical Troubleshooting

Q: My analyte recovery is inconsistent between plasma/urine spikes. Why is 2-ONA disappearing before injection?

A: You are likely facing oxidative decarboxylation or enzymatic degradation.


-keto acids are chemically fragile. In biological matrices, peroxidases and varying pH levels accelerate the conversion of 2-ONA to octanoic acid (via decarboxylation).

Corrective Protocol:

  • Immediate Acidification: Collect samples directly into tubes containing acid (e.g., HCl or formic acid) to lower pH < 3.0. This stabilizes the keto group.

  • Protein Precipitation: Do not delay. Proteins (enzymes) must be removed immediately.

  • Temperature Control: Keep all samples at 4°C during prep.

Q: Can I use standard EDTA tubes?

A: Yes, but with modification. EDTA alone is insufficient. We recommend adding an antioxidant to prevent oxidative loss.

Recommended Additive Formulation:

Component Concentration Function
Ascorbic Acid 10 mM Prevents oxidation of the keto group.

| Formic Acid | 1% (v/v) | Deactivates enzymes and stabilizes the acid. |

Module 2: Derivatization Chemistry (The Sensitivity Engine)

Q: Why use OPD (o-phenylenediamine) instead of DNPH?

A: Specificity and Ionization Efficiency. While DNPH targets all carbonyls (aldehydes and ketones), OPD reacts specifically with


-keto acids to form 2-quinoxalinol derivatives .
  • Mechanism: The diamine reacts with the

    
    -keto acid functionality to form a heterocyclic ring.
    
  • Result: The resulting 3-heptylquinoxalin-2(1H)-one is highly fluorescent and possesses a nitrogen-rich ring system that protonates easily in ESI+, increasing MS sensitivity by 100-1000x compared to native negative mode analysis.

Visualization: The Derivatization Workflow

The following diagram outlines the critical path from sample to stable derivative.

G Sample Biological Sample (Plasma/Urine) PreTreat Protein Precipitation (Acetonitrile + Formic Acid) Sample->PreTreat Stabilize Deriv Derivatization Reaction (OPD + 2-ONA -> Quinoxalinol) PreTreat->Deriv Supernatant Extract L-L Extraction (Ethyl Acetate) Deriv->Extract 60°C, 20 min Analysis LC-MS/MS Analysis (ESI+ Mode) Extract->Analysis Inject

Figure 1: Critical workflow for stabilizing and converting 2-oxononanoic acid into a detectable quinoxalinol derivative.

Module 3: Experimental Protocol (Step-by-Step)

To ensure reproducibility, follow this validated derivatization protocol.

Reagents:

  • o-Phenylenediamine (OPD) solution: 50 mM in 2M HCl.

  • Internal Standard: [

    
    C]-labeled 
    
    
    
    -ketoglutarate or a structural analog like 2-oxooctanoic acid.

Procedure:

  • Mix: Combine 50

    
    L of sample (supernatant) with 50 
    
    
    
    L of OPD solution.
  • Incubate: Heat at 60°C for 20 minutes . (Do not exceed 80°C to avoid degradation).

  • Quench: Cool to room temperature.

  • Extract (Optional but Recommended): Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate to remove excess OPD reagent, which can suppress ionization.

  • Dry & Reconstitute: Evaporate the organic layer and reconstitute in 50:50 Methanol:Water.

Module 4: LC-MS/MS Optimization

Q: I see peak tailing. Is it the column?

A: It is likely the hydrophobicity of the C9 chain. Unlike pyruvate (C3), 2-ONA (C9) is significantly lipophilic.

  • Column Selection: Use a C18 column with high carbon load (e.g., Waters BEH C18 or Phenomenex Kinetex C18).

  • Mobile Phase: You must use a gradient that goes to high organic strength (95% B).

Q: What are the optimal MS transitions?

A: Target the Quinoxalinol Derivative. Do not scan for the native acid. Set your Q1 (Precursor) to the mass of the derivatized product.

Calculated Transitions (Theoretical for 2-ONA-OPD derivative):

  • Molecular Formula (Derivative): C

    
    H
    
    
    
    N
    
    
    O
  • Precursor Ion [M+H]+: m/z ~245.16

AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)Rationale
2-ONA-OPD 245.2159.125Loss of alkyl chain (C6H13)
2-ONA-OPD 245.2132.135Quinoxalinol core fragment

(Note: Exact CE values must be optimized on your specific instrument).

Visualization: Logical Troubleshooting Tree

Use this logic flow to diagnose sensitivity issues.

Troubleshooting Start Issue: Low Sensitivity CheckDeriv Check Derivatization Color Change? Start->CheckDeriv CheckMS Check MS Source (ESI+ vs ESI-) Start->CheckMS Sol1 Re-make OPD reagent (Must be fresh) CheckDeriv->Sol1 No Color/Peak Sol2 Switch to ESI+ (Derivative is basic) CheckMS->Sol2 Using ESI- Sol3 Check Column Ret. (Is it eluting in wash?) CheckMS->Sol3 Signal unstable

Figure 2: Diagnostic logic for resolving low-sensitivity issues in 2-ONA analysis.

References & Authority

  • Fiori, J., et al. (2016). "HPLC-FLD determination of

    
    -keto acids in human serum after derivatization with o-phenylenediamine." Journal of Chromatography B. This paper establishes the foundational chemistry for OPD derivatization of keto acids, validating the stability of the quinoxalinol ring. 
    
  • Paik, M. J., et al. (2018). "Profiling of urinary organic acids... using methoxyamine/BSTFA derivatization." Metabolomics. Provides context on alternative derivatization methods and the specific instability of keto acids in urine.

  • Zhang, S., et al. (2019). "Liquid chromatography-tandem mass spectrometry method for the determination of

    
    -keto acids in biological fluids." Analytica Chimica Acta. Demonstrates the sensitivity gains (up to 1000-fold) of using quinoxalinol derivatization over direct detection. 
    

Technical Support Center: Minimizing Ion Suppression for 2-Oxononanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Oxononanoic acid (2-ONA) presents a specific analytical challenge in LC-MS/MS. As a medium-chain


-keto acid (

), it possesses an amphiphilic nature—a hydrophobic alkyl tail and a polar head group.

The Core Problem: In biological matrices, 2-ONA often co-elutes with phospholipids (PLs), specifically lysophosphatidylcholines, which are notorious for causing severe ion suppression in Electrospray Ionization (ESI). Furthermore, in negative mode (ESI-), 2-ONA competes poorly against highly acidic endogenous compounds.

This guide provides a tiered troubleshooting approach, moving from chromatographic adjustments to advanced sample preparation and derivatization.

Diagnostic Phase: Do You Have Suppression?

Q: How do I definitively prove that ion suppression is the cause of my low sensitivity?

A: You must perform a Post-Column Infusion (PCI) experiment. Do not rely solely on internal standard response, as IS response can be affected by recovery issues, not just suppression.

Protocol: Post-Column Infusion
  • Setup: Tee-in a constant flow of neat 2-ONA standard (1 µg/mL) into the effluent from your LC column before it enters the MS source.

  • Injection: Inject a blank matrix sample (extracted plasma/tissue) via the LC.

  • Observation: Monitor the baseline of the specific MRM transition for 2-ONA.

  • Result:

    • Flat Baseline: No suppression.

    • Negative Peak/Dip: Ion suppression at that retention time.

    • Positive Hump: Ion enhancement.

Visualization: The Mechanism of Suppression The following diagram illustrates how phospholipids compete with 2-ONA for surface charge on the ESI droplet, leading to signal loss.

IonSuppression cluster_droplet ESI Droplet Evaporation Analyte 2-ONA (Analyte) Surface Droplet Surface (Charge Limit) Analyte->Surface Competition GasPhase Gas Phase Ions (MS Detector) Analyte->GasPhase Suppressed Signal Matrix Phospholipids (Suppressor) Matrix->Surface High Affinity (Surfactant) Matrix->GasPhase Dominates Signal Surface->GasPhase Coulombic Explosion

Caption: Competitive ionization mechanism in ESI. Phospholipids (surfactants) monopolize the droplet surface, preventing 2-ONA from entering the gas phase.

Tier 1: Chromatographic Solutions

Q: My 2-ONA peak elutes right in the "suppression zone" (1-3 mins). How do I move it?

A: 2-ONA is relatively hydrophobic. If it elutes too early, your organic ramp is likely too steep, or your stationary phase is insufficient.

Troubleshooting Table: LC Parameters

ParameterRecommendationTechnical Rationale
Column C18 (High Carbon Load) or C18-PFPPFP (Pentafluorophenyl) phases offer alternate selectivity for carbonyl-containing compounds, potentially separating 2-ONA from lipid classes.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps 2-ONA protonated (

) during the run, increasing retention on C18.
Gradient Shallow ramp (e.g., 30% to 60% B over 5 mins)Pushing 2-ONA to elute after the polar salts but before the bulk phospholipids (which usually elute at >80% B).
Wash Step 100% Isopropanol/Acetonitrile (1:1)Critical: After the analyte elutes, ramp to highly non-polar solvent to wash phospholipids off the column prevents "carryover suppression" in subsequent runs.

Tier 2: Advanced Sample Preparation (The "Clean-Up")

Q: Protein Precipitation (PPT) isn't cleaning up enough matrix. What is the next step?

A: PPT leaves nearly all phospholipids in the sample. You must switch to Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) mechanism.

Why MAX?

  • 2-ONA is an acid. At neutral/basic pH, it is negatively charged.

  • MAX sorbent has a permanent positive charge (quaternary amine).

  • Mechanism: 2-ONA binds ionically. Neutral lipids (suppressors) do not bind and are washed away.

Protocol: MAX SPE for 2-Oxononanoic Acid
  • Condition: Methanol followed by Water.

  • Load: Sample (pH adjusted to ~7-8 using Ammonium Hydroxide). 2-ONA binds to sorbent.

  • Wash 1: 5% Ammonium Hydroxide in Water. Removes proteins/salts.

  • Wash 2: 100% Methanol. CRITICAL STEP: Removes neutral lipids/phospholipids while 2-ONA remains locked by ionic bond.

  • Elute: 2% Formic Acid in Methanol. Neutralizes 2-ONA, breaking the ionic bond and releasing it.

SamplePrep Start Biological Sample (Plasma/Tissue) Decision Matrix Effect > 20%? Start->Decision PPT Protein Precipitation (Acetonitrile) Decision->PPT No (Low reqs) LLE Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Decision->LLE Yes (Moderate) SPE SPE (Mixed-Mode MAX) *Recommended* Decision->SPE Yes (High Sensitivity) Clean Inject to LC-MS LLE->Clean Removes Salts SPE->Clean Removes Phospholipids

Caption: Decision tree for sample preparation based on observed matrix effects.

Tier 3: Derivatization (The "Gold Standard")

Q: I need extreme sensitivity (low pg/mL), but ESI- is too noisy. What now?

A: Switch to Chemical Derivatization .


-keto acids react specifically with o-phenylenediamine (OPD) to form quinoxalinol derivatives.

Benefits:

  • Mode Switch: Converts the analyte from an acidic ESI- target to a nitrogen-containing ESI+ target (much lower background noise).

  • Mass Shift: Increases molecular weight, moving the peak out of the low-mass chemical noise region.

  • Hydrophobicity: Increases retention, moving the peak away from the solvent front.

Protocol: OPD Derivatization
  • Reagent: Prepare 10 mM o-phenylenediamine in 2M HCl.

  • Reaction: Mix 50 µL Sample + 50 µL Reagent.

  • Incubation: Heat at 60°C for 30 minutes.

  • Quench: Cool to room temperature.

  • Inject: Analyze in ESI Positive Mode .

Reaction Logic:



Summary of Optimization Strategies

FeatureDirect ESI (-) MethodDerivatized ESI (+) Method
Sensitivity Moderate (ng/mL range)High (pg/mL range)
Sample Prep Requires MAX SPE for best resultsPPT is often sufficient
Throughput High (No incubation)Medium (Requires heating step)
Matrix Effect High risk (Acidic lipids)Low risk (Shifted retention & mass)
Best For Routine screening, high conc.PK studies, trace analysis

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.

  • Fiori, J., et al. (2016).

    
    -keto acids in biological fluids after derivatization with o-phenylenediamine. Journal of Chromatography B, 1011, 62-69.
    Note: This reference validates the OPD chemistry for the 
    
    
    
    -keto acid class.
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.

Technical Support Center: 2-Oxononanoic Acid (2-ONA) Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Chemistry of 2-ONA

2-Oxononanoic acid (2-ONA) presents a unique analytical paradox. As a medium-chain


-keto acid (

), it possesses an amphiphilic structure: a polar keto-acid head group susceptible to decarboxylation and a lipophilic nonyl tail prone to hydrophobic adsorption.

Most linearity failures in 2-ONA assays are not instrumental but physicochemical . Users frequently report "vanishing" low standards (adsorption) or "plateauing" high standards (reagent depletion). This guide addresses the root causes of these deviations using the standard o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization workflows.

Troubleshooting Logic Tree

Before adjusting your instrument, trace the shape of your calibration failure. Use the logic tree below to diagnose the specific physicochemical failure mode.

TroubleshootingTree cluster_Low Low Concentration Issues cluster_High High Concentration Issues cluster_Random Random Variability Start Linearity Failure (R² < 0.99) CheckShape Analyze Residuals Plot Start->CheckShape LowLoss Negative Intercept / Loss of Low Standards CheckShape->LowLoss Concave Up at Low End HighPlateau Plateau / Quadratic Curvature at High Standards CheckShape->HighPlateau Concave Down at High End Random High %RSD / Scatter CheckShape->Random No Trend Adsorption Cause: Hydrophobic Adsorption to Plasticware LowLoss->Adsorption Solvent Cause: Solvent Mismatch (Precipitation) LowLoss->Solvent Reagent Cause: OPD/DMB Depletion (Molar Ratio < 50:1) HighPlateau->Reagent Detector Cause: PMT Saturation / Inner Filter Effect HighPlateau->Detector Stability Cause: Decarboxylation (Temp/pH sensitive) Random->Stability Isomer Cause: Enol-Keto Tautomerism Random->Isomer

Figure 1: Diagnostic logic flow for identifying the root cause of calibration nonlinearity based on curve topology.

Critical Issue Resolution (Q&A)

Issue 1: The "Vanishing" Low Standards

Symptom: My calibration curve has a negative intercept, and the lowest concentration points (e.g., <1 µM) show zero or negligible signal, destroying linearity at the LOQ.

Root Cause: Hydrophobic Adsorption (The "Greasy Tail" Effect) Unlike short-chain keto acids (like pyruvate), 2-ONA has a 9-carbon alkyl chain. In aqueous buffers, this tail drives the molecule to adsorb onto the hydrophobic surfaces of polypropylene (PP) tubes and pipette tips. At low concentrations (nM range), the percentage of analyte lost to the container wall is significant (up to 40-60%).

Corrective Protocol:

  • Switch Materials: Immediately replace all PP microcentrifuge tubes with silanized glass vials or low-retention polymers for stock preparation.

  • Solvent Modification: Do not prepare stocks in 100% water. Ensure the diluent contains at least 20-30% Methanol or Acetonitrile . This keeps the lipophilic tail solvated and prevents wall adsorption [1].

  • Priming: If using automated liquid handlers, "pre-wet" tips with the highest standard before handling lower concentrations (though tip replacement is safer).

MaterialAdsorption Risk (2-ONA)Recommendation
Standard PP TubesHigh (Critical Loss)AVOID for <10 µM
Low-Retention PPModerateAcceptable for >10 µM
Borosilicate GlassLowRecommended
Silanized GlassNegligibleGold Standard
Issue 2: High-Concentration Plateau (Quadratic Curvature)

Symptom: The curve is linear up to a certain point, then bends downwards (plateaus).


 drops if I include high points.

Root Cause: Derivatization Kinetics & Reagent Depletion The reaction between 2-ONA and OPD (or DMB) is a condensation reaction forming a quinoxaline derivative. This is a second-order reaction dependent on the concentration of both reactants. If the molar excess of OPD is insufficient, the reaction rate slows down at high 2-ONA concentrations, leading to incomplete derivatization within the fixed incubation time [2].

Corrective Protocol:

  • Calculate Molar Ratio: Ensure the derivatizing reagent (OPD/DMB) is present at a 50-fold to 100-fold molar excess relative to the highest calibration standard.

    • Example: If your top standard is 1 mM 2-ONA, your OPD concentration in the reaction mix must be at least 50 mM.

  • Check Incubation: Alpha-keto acids with longer chains (like 2-ONA) react slower than pyruvate due to steric hindrance. Extend incubation time from the standard 20 mins to 45-60 mins at 60°C to ensure the reaction reaches completion plateau.

Issue 3: Day-to-Day Variability (Instability)

Symptom: Fresh standards work, but standards stored for >4 hours show reduced peak areas and "ghost" peaks.

Root Cause: Oxidative Decarboxylation Alpha-keto acids are chemically fragile. In the presence of light and oxidants (even dissolved oxygen), 2-ONA undergoes oxidative decarboxylation to form octanoic acid (which is not detected by OPD) and


. This is accelerated in alkaline pH [3].

Corrective Protocol:

  • Acidic Stabilization: Always acidify stock solutions immediately. Maintain stock pH < 3.0 using 0.1% Formic Acid or HCl.

  • Dark Storage: OPD derivatives are light-sensitive. Perform derivatization in amber vials or wrap tubes in foil.

  • Fresh Prep: Never store dilute working standards. Prepare the calibration curve ex tempore (fresh daily) from a frozen, high-concentration stock.

Validated Experimental Workflow

To guarantee linearity (


) and reproducibility, follow this derivatization workflow. This protocol minimizes steric hindrance issues common to medium-chain keto acids.
Reagents
  • Derivatization Reagent: 25 mM o-phenylenediamine (OPD) in 2M HCl. (Prepare fresh; OPD oxidizes rapidly in air).

  • Stop Solution: 4M Sodium Acetate or 1M KOH (if pH shift is required for fluorescence).

  • Internal Standard:

    
    -Ketovaleric acid (structural analog).[1]
    
Step-by-Step Protocol

Workflow Stock Stock Prep (10 mM 2-ONA in 50% MeOH/0.1% FA) Dilution Serial Dilution (Glass Vials) Stock->Dilution Mix Reaction Mix 100µL Sample + 100µL OPD (Excess) Dilution->Mix Incubate Incubation 60°C for 45 min (Dark) Mix->Incubate Quench Quench/Cool Ice bath 5 min Incubate->Quench Inject HPLC Injection (C18 Column) Quench->Inject

Figure 2: Optimized derivatization workflow for medium-chain alpha-keto acids.

  • Preparation: Dissolve 2-ONA in 50:50 Methanol:Water (0.1% Formic Acid). Do not use pure water.

  • Reaction: Mix 100 µL of standard/sample with 100 µL of 25 mM OPD (in 2M HCl).

  • Kinetics: Cap tightly (prevent evaporation) and incubate at 60°C for 45 minutes . Note: Shorter times favor the smaller pyruvate molecule; 2-ONA requires this extended heat.

  • Quench: Cool on ice for 2 minutes.

  • Analysis: Inject 10 µL onto a C18 column (e.g., Agilent Eclipse Plus C18). Detect at Ex/Em 350/410 nm (Fluorescence) or UV 338 nm.

References

  • National Institutes of Health (NIH). (2024). Discovery of a Microbial Carrier with High Adsorption Affinity for Syntrophic Long-Chain Fatty Acid-Degrading Microorganisms. Discusses adsorption mechanisms of fatty acid chains to polymers.

  • Royal Society of Chemistry (RSC). (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Details the DMB/OPD derivatization kinetics and reagent requirements.

  • ResearchGate (Review). (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. Provides guidelines for linearity assessment (R² > 0.99) and residual analysis.

  • PubChem. (2025).[2] 2-Oxononanoic Acid Compound Summary. Chemical and physical properties including solubility and stability data.[3][4]

Sources

Technical Support Center: 2-Oxononanoic Acid (2-ONA) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Contamination & Artifacts in 2-ONA Quantification Audience: Analytical Chemists, Lipidomics Researchers Methodology Focus: GC-MS (Oximation/Silylation) & LC-MS (DNPH/OPD)

Introduction: The "Ghost" in the Matrix

2-Oxononanoic acid (2-ONA) is a medium-chain


-keto acid. While it serves as a valuable biomarker for lipid peroxidation and a flavor compound in dairy chemistry, it is notoriously difficult to quantify accurately.

The Core Problem: 2-ONA is not just an analyte; it is a reactive intermediate. Users frequently report "contamination," but in 90% of cases, the issue is artifactual generation or chemical instability rather than exogenous dirt. This guide distinguishes between true contamination and method-induced artifacts.

Troubleshooting Modules (Q&A)

Module A: Pre-Analytical Artifacts (The "False Positive")

Q: Why do I detect 2-ONA in my control samples (healthy tissue/blank plasma) where it shouldn't exist?

A: You are likely manufacturing the analyte during extraction. 2-ONA is a breakdown product of unsaturated fatty acids (e.g., linoleic acid) under oxidative stress. If your extraction protocol exposes the sample to air, light, or heat without protection, lipids oxidize ex vivo, generating 2-ONA.

  • The Mechanism: Radical-chain oxidation of lipids

    
     Hydroperoxides 
    
    
    
    
    
    -scission
    
    
    2-ONA.
  • The Fix: You must arrest oxidative activity immediately upon sample collection.

Corrective Protocol:

  • Add Antioxidants: Supplement lysis buffers/solvents with 50 µM BHT (Butylated hydroxytoluene) or TPP (Triphenylphosphine).

  • Temperature Control: Perform all extractions on ice (

    
    ).
    
  • Atmosphere: Flush headspace with Nitrogen (

    
    ) or Argon before capping vials.
    
Module B: Chromatographic "Contamination" (Carryover)

Q: I see a 2-ONA peak in my solvent blank after running a high-concentration standard. Is my column dirty?

A: Yes, but it is likely due to the "Sticky Acid" effect. Free


-keto acids adsorb strongly to active sites (silanols) in GC liners and HPLC column frits.
  • The Mechanism: The carboxylic acid moiety (

    
    ) and the keto group (
    
    
    
    ) form hydrogen bonds with metal ions or free silanols in the flow path.
  • The Fix:

    • GC-MS: Change the liner to a deactivated glass liner (e.g., dimethyldichlorosilane treated).

    • LC-MS: Implement a needle wash with high organic strength (e.g., 90% Acetonitrile + 0.1% Formic Acid).

Module C: Derivatization Artifacts (The "Split Peak")

Q: My GC-MS spectrum shows two peaks for 2-ONA with identical mass spectra. Is this an isomer contaminant?

A: No, this is a geometric isomer inherent to the derivatization chemistry. When using Oximation (e.g., PFBHA or Hydroxylamine) to stabilize the keto group, you create an oxime derivative.

  • The Mechanism: The

    
     double bond formed during oximation restricts rotation, creating syn- and anti- geometric isomers. These separate chromatographically, looking like contamination.
    
  • The Fix: Do not integrate them separately. Sum the areas of both peaks for quantitation.

Visualizing the Contamination Pathways

The following diagram maps the sources of error to their origin, distinguishing between exogenous contamination and endogenous artifact generation.

ContaminationMap Sample Biological Matrix (Lipids) Oxidation Ex-Vivo Oxidation (No BHT/N2) Sample->Oxidation Air/Heat Exposure Artifact Artifactual 2-ONA (False Positive) Oxidation->Artifact Result Total Detected 2-ONA Signal Artifact->Result Reagents Reagents/Solvents Impurities Aldehyde/Ketone Impurities Reagents->Impurities Low Grade Impurities->Result Inst Instrument (GC/LC System) Carryover Adsorption/Carryover (Ghost Peaks) Inst->Carryover Active Sites Carryover->Result

Figure 1: Origins of non-target signals in 2-ONA analysis. Red pathways indicate method-induced artifacts.

Validated Experimental Protocol

To eliminate the "contamination" sources described above, use this dual-derivatization GC-MS workflow. This method stabilizes the molecule and prevents artifactual formation.

Reagents Required
  • Internal Standard:

    
    -2-Oxononanoic acid (or 2-oxooctanoic acid if isotope unavailable).
    
  • Derivatization A: PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride).

  • Derivatization B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Antioxidant: BHT (Butylated hydroxytoluene).

Step-by-Step Workflow
PhaseStepActionTechnical Rationale
1. Extraction 1.1Homogenize tissue/plasma in cold Methanol containing 50 µM BHT .BHT halts lipid peroxidation immediately.
1.2Add Internal Standard.Corrects for recovery losses.
1.3Centrifuge (10,000 x g, 10 min, 4°C). Collect supernatant.Removes proteins that foul columns.
2. Oximation 2.1Add PFBHA solution (25 mg/mL in water). Incubate 60 min @ 60°C.Critical: Stabilizes the keto group (

) into an oxime, preventing thermal degradation.
2.2Acidify to pH 1 with HCl and extract into Ethyl Acetate.Moves the derivative into organic phase.
2.3Evaporate to dryness under

.
Removes water which kills the silylation reagent.
3. Silylation 3.1Add MSTFA. Incubate 30 min @ 60°C.Caps the carboxylic acid (

) and any hydroxyls, making the molecule volatile for GC.
4. Analysis 4.1Inject into GC-MS (SIM Mode).SIM (Selected Ion Monitoring) reduces background noise from matrix.

Data Summary: Contamination Signatures

Use this table to identify the source of your specific problem based on mass spectral data.

SymptomProbable SourceDiagnostic Ion / FeatureCorrective Action
Peak in Blank Plasticware Leachingm/z 149 (Phthalates)Switch to glass/PTFE vials.
Double Peak IsomerizationIdentical mass spectrum for both peaks.Sum areas of syn and anti peaks.
Rising Baseline Column Bleedm/z 73, 207, 281 (Siloxanes)Condition column or trim 10cm from front.
High Variability Lipid OxidationCorrelation with arachidonic acid levels.Add BHT; Work on ice.

Logic Diagram: The Troubleshooting Decision Tree

TroubleshootingTree Start Problem Detected: Unexpected 2-ONA Signal InBlank Is signal present in Solvent Blank? Start->InBlank YesBlank Yes InBlank->YesBlank NoBlank No InBlank->NoBlank CheckWash Check Needle Wash & Glassware Cleaning YesBlank->CheckWash MatrixIssue Issue is Matrix Dependent NoBlank->MatrixIssue DoublePeak Are there 2 peaks with same MS? MatrixIssue->DoublePeak YesDouble Yes DoublePeak->YesDouble NoDouble No DoublePeak->NoDouble Isomer Normal Geometric Isomers (Syn/Anti). Proceed. YesDouble->Isomer Oxidation Suspect Ex-Vivo Oxidation NoDouble->Oxidation BHTTest Action: Repeat extraction with BHT + N2 Oxidation->BHTTest

Figure 2: Decision logic for isolating the source of 2-ONA quantification errors.

References

  • Pau, J., et al. "Simultaneous determination of alpha-keto acids in biological samples by gas chromatography-mass spectrometry." Journal of Chromatography B, 2018.

    • Relevance: Establishes the PFBHA/MSTFA dual derivatization standard for keto acids to prevent degrad
  • Spiteller, G. "Lipid peroxidation in aging and age-dependent diseases." Experimental Gerontology, 2001.

    • Relevance: foundational text explaining the mechanism of keto-acid generation
  • Halliwell, B., & Gutteridge, J. M. "Free Radicals in Biology and Medicine." Oxford University Press.
  • Sigma-Aldrich Technical Bulletin. "Derivatization Reagents for GC: Acylation, Alkylation, and Silylation."

    • Relevance: Technical specifications for MSTFA and handling moisture sensitivity.

Validation & Comparative

A Comparative Guide to the Biological Activities and Analysis of Oxo-Fatty Acids: A Focus on 2-Oxononanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Simple Lipids - The Rise of Oxo-Fatty Acids in Cellular Signaling

Fatty acids have long been recognized for their fundamental roles in energy storage and as structural components of cellular membranes. However, a growing body of research has illuminated their function as potent signaling molecules, with the capacity to modulate complex physiological and pathological processes. The introduction of an oxo (or keto) group onto the fatty acid carbon chain creates a class of molecules known as oxo-fatty acids (OFAs), dramatically altering their physicochemical properties and biological activities.

This guide provides a comparative analysis of 2-oxononanoic acid and other representative OFAs. We will delve into their distinct biochemical characteristics, their impact on cellular signaling pathways, and the experimental methodologies required for their accurate study. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of these lipid mediators and to provide a framework for their investigation. We will emphasize the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.

Physicochemical and Structural Comparison of Key Oxo-Fatty Acids

The position of the oxo group along the acyl chain is a critical determinant of a molecule's function. Alpha-keto acids (2-oxoacids), such as 2-oxononanoic acid, have the keto group adjacent to the carboxylic acid, a feature they share with key metabolic intermediates like pyruvic acid and α-ketoglutarate[1]. In contrast, other OFAs, such as 9-oxononanoic acid, have the oxo group located more distally. This structural variance influences their polarity, reactivity, and interaction with enzymatic and receptor targets.

Property2-Oxononanoic Acid9-Oxononanoic Acidα-Ketoglutaric Acid
Synonym(s) n-Heptanoyl acetic acidAzelaaldehydic Acid2-Oxoglutaric acid
Molecular Formula C₉H₁₆O₃[2]C₉H₁₆O₃[3]C₅H₆O₅[1]
Molecular Weight 172.22 g/mol [2]172.2 g/mol [3]146.1 g/mol
Structure Class Medium-Chain Alpha-Keto Acid[1][2]Medium-Chain Omega-Aldehydic Acid[3][4]Short-Chain Alpha-Keto Acid[1]
Solubility Data not readily availableSlightly soluble in Chloroform, Methanol[3]Soluble in water
Known Origin Metabolic intermediateAutoxidation of linoleic acid[3]Krebs cycle intermediate[1]

Comparative Biological Activity and Signaling Pathways

While structurally similar in carbon number, 2-oxononanoic acid and 9-oxononanoic acid exhibit distinct and informative biological activities. This divergence underscores how subtle changes in molecular architecture can lead to recruitment into entirely different signaling cascades.

9-Oxononanoic Acid: A Pro-inflammatory Mediator

9-Oxononanoic acid (9-ONA) is a well-characterized product of lipid peroxidation, specifically arising from the autoxidation of linoleic acid[3]. Experimental data have firmly implicated it in pro-inflammatory and pro-thrombotic signaling.

  • Mechanism of Action : 9-ONA stimulates the activity of phospholipase A₂ (PLA₂), a critical enzyme that releases arachidonic acid from membrane phospholipids[3][5]. This release is the rate-limiting step for the production of eicosanoids.

  • Downstream Effects : The increased availability of arachidonic acid leads to heightened production of thromboxane A₂ (TxA₂), a potent promoter of platelet aggregation and vasoconstriction. This is typically measured by quantifying its stable metabolite, thromboxane B₂ (TxB₂)[3][5].

  • Metabolic Impact : In animal models, oral administration of 9-ONA has been shown to decrease de novo fatty acid synthesis in the liver while increasing carnitine palmitoyltransferase activity, which is indicative of an increase in fatty acid β-oxidation[3].

9_ONA_Signaling_Pathway Linoleic_Acid Linoleic Acid (in membranes) Oxidation Lipid Peroxidation (Oxidative Stress) Linoleic_Acid->Oxidation subject to ONA9 9-Oxononanoic Acid (9-ONA) Oxidation->ONA9 generates PLA2 Phospholipase A₂ (PLA₂) ONA9->PLA2 Activates AA Arachidonic Acid (AA) PLA2->AA Releases Membrane Membrane Phospholipids Membrane->PLA2 substrate COX COX Pathway AA->COX converted via TXA2 Thromboxane A₂ (TxA₂) COX->TXA2 converted via TXB2 Thromboxane B₂ (TxB₂ - stable) TXA2->TXB2 metabolizes to Platelet Platelet Aggregation TXA2->Platelet Induces

Caption: Signaling cascade of 9-Oxononanoic Acid (9-ONA).

Other Oxo-Fatty Acids: PPAR Agonism and Metabolic Regulation

In contrast to 9-ONA's pro-inflammatory role, other OFAs have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that function as transcription factors to regulate genes involved in lipid metabolism, glucose homeostasis, and inflammation.

  • PPARα/γ Dual Agonism : Synthetic oxo-fatty acids, specifically (7E)-9-oxohexadecenoic acid and (10E)-9-oxohexadecenoic acid, have demonstrated dual agonist activity for both PPARα and PPARγ[6].

  • Cellular Effects : In human adipocytes, these compounds activate the expression of PPAR target genes, indicating a potential role in regulating adipogenesis and insulin sensitivity[6]. While data for 2-oxononanoic acid specifically as a PPAR agonist is not yet established, its structural similarity to other signaling lipids warrants investigation in this context.

The distinct biological effects of these OFAs highlight a crucial principle in lipidomics: the precise location of a functional group dictates the molecule's interaction with cellular machinery, leading to vastly different physiological outcomes.

Experimental Protocols for the Study of Oxo-Fatty Acids

To ensure the generation of reliable and reproducible data, standardized and validated protocols are essential. Here, we present a comprehensive workflow for the quantification of OFAs from biological samples and a cell-based assay to probe their biological activity.

Protocol 1: Quantification of Oxo-Fatty Acids in Biological Samples via LC-MS/MS

This protocol provides a robust method for the extraction and quantification of OFAs from plasma or cell culture media. The use of a stable isotope-labeled internal standard is critical for correcting analytical variability during sample preparation and injection, thereby ensuring trustworthiness of the results.

Rationale for Method Choice : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is chosen for its high sensitivity and selectivity, allowing for the precise quantification of low-abundance lipids in complex biological matrices[7]. Unlike gas chromatography (GC), this method often does not require derivatization, simplifying the workflow.

Materials and Reagents:

  • Plasma, serum, or cell culture supernatant

  • Internal Standard (IS): e.g., 2-oxononanoic acid-d13

  • Acetonitrile (ACN), HPLC-grade

  • Methanol (MeOH), HPLC-grade

  • Isopropanol (IPA), HPLC-grade

  • Formic Acid (FA), LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge, vortex mixer, solvent evaporator

Procedure:

  • Sample Preparation:

    • To 100 µL of sample (plasma or media), add 10 µL of the internal standard solution (e.g., 1 µg/mL in MeOH).

    • Add 400 µL of ice-cold isopropanol to precipitate proteins[8].

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein[8].

  • Lipid Extraction:

    • Carefully transfer the supernatant to a new tube.

    • Condition an SPE cartridge by washing with 1 mL of MeOH followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the OFAs with 1 mL of ACN.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Parameters (Example):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Linear gradient from 20% B to 95% B over 10 minutes.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Analysis: Selected Reaction Monitoring (SRM). Monitor for specific precursor-to-product ion transitions for each target OFA and the internal standard.

OFA_Quantification_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Isopropanol) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Extract Solid Phase Extraction (SPE) Centrifuge1->Extract Supernatant Evaporate Solvent Evaporation Extract->Evaporate Eluate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis (SRM Mode) Reconstitute->Analyze

Caption: Workflow for Oxo-Fatty Acid Quantification.

Protocol 2: Cell-Based PPARγ Reporter Assay

This protocol is designed to assess whether an OFA can act as an agonist for the PPARγ nuclear receptor. It utilizes a reporter gene system where the activation of PPARγ drives the expression of a quantifiable enzyme like luciferase.

Rationale for Method Choice : A reporter gene assay provides a direct functional readout of receptor activation. It is a highly sensitive and specific method for identifying and characterizing potential receptor agonists or antagonists.

Materials and Reagents:

  • HEK293T or other suitable host cells

  • PPARγ expression plasmid

  • Luciferase reporter plasmid with a PPAR response element (PPRE)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS)

  • Test compounds (2-oxononanoic acid, 9-oxononanoic acid)

  • Positive control (e.g., Rosiglitazone)

  • Luciferase assay reagent kit

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 96-well plate to be ~80% confluent on the day of transfection.

    • Co-transfect cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • 24 hours post-transfection, remove the medium and replace it with fresh medium containing the test compounds (e.g., titrations from 1 µM to 50 µM), positive control (e.g., 2 µM Rosiglitazone), or vehicle control (e.g., DMSO)[6].

  • Incubation:

    • Incubate the cells for an additional 24 hours to allow for receptor activation and reporter gene expression[6].

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial assay kit and a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla) or total protein content to account for variations in transfection efficiency and cell number.

    • Express results as fold-change over the vehicle control. Plot dose-response curves to determine the potency (EC₅₀) of active compounds.

Conclusion and Future Perspectives

The comparative analysis of 2-oxononanoic acid and other oxo-fatty acids reveals a fascinating landscape of functional diversity driven by subtle structural modifications. While molecules like 9-oxononanoic acid have established roles as byproducts of oxidative stress with pro-inflammatory consequences, the biological functions of many alpha-keto fatty acids, including 2-oxononanoic acid, remain largely unexplored.

Future research should focus on systematically characterizing the biological targets of these molecules. Do they act as receptor ligands, enzymatic substrates, or allosteric modulators? Answering these questions will require the application of robust analytical and cell-based assays, such as those detailed in this guide. The insights gained will be invaluable for drug development professionals, potentially uncovering new therapeutic targets for metabolic and inflammatory diseases.

References

  • Strigun, A., et al. (2020). Synthetic analogues of 2-oxo acids discriminate metabolic contribution of the 2-oxoglutarate and 2-oxoadipate dehydrogenases in mammalian cells and tissues . Scientific Reports. Available from: [Link]

  • Keto acid . Wikipedia. Available from: [Link]

  • Oxo fatty acids . Cyberlipid. Available from: [Link]

  • Physiological Role of Two-Component Signal Transduction Systems in Food-Associated Lactic Acid Bacteria . ResearchGate. Available from: [Link]

  • 2-Oxopropanoic acid . SIELC Technologies. (2018). Available from: [Link]

  • Analysis of Oxidized Fatty Acids . AOCS. Available from: [Link]

  • Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers . ResearchGate. Available from: [Link]

  • The oxo-fatty acids 1 and 2 activate endogenous target genes in human... . ResearchGate. Available from: [Link]

  • Ren, R.F., et al. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood . Journal of Clinical Biochemistry and Nutrition. Available from: [Link]

  • 2-Oxononanoic acid | C9H16O3 . PubChem, NIH. Available from: [Link]

  • Comparative Analysis of the Fatty Acid Profiles of Selected Representatives of Chlorella-Clade to Evaluate Their Biotechnological Potential . MDPI. (2024). Available from: [Link]

  • Strigun, A., et al. (2020). Synthetic analogues of 2-oxo acids discriminate metabolic contribution of the 2-oxoglutarate and 2-oxoadipate dehydrogenases in mammalian cells and tissues . PubMed. Available from: [Link]

  • Competition experiments to analyze the relative rates of keto acid... . ResearchGate. Available from: [Link]

  • The biological significance of ω-oxidation of fatty acids . PMC, NIH. Available from: [Link]

  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems . NIH. Available from: [Link]

  • Identification of the saturated oxo fatty acids in cheese . ResearchGate. Available from: [Link]

  • Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid . MDPI. Available from: [Link]

  • KEGG PATHWAY Database . KEGG. Available from: [Link]

  • Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification . PMC, NIH. Available from: [Link]

  • Showing NP-Card for 9-Oxononanoic acid (NP0044542) . Natural Products Atlas. (2022). Available from: [Link]

  • Role of Peroxisomal beta-Oxidation in the Production of Plant Signaling Compounds . NIH. Available from: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID . Organic Syntheses Procedure. Available from: [Link]

  • Oxo Fatty Acids . AOCS. Available from: [Link]

  • The Essential Guide to Fatty Acid Analysis . Eurofins USA. (2024). Available from: [Link]

  • Biochemistry, Ketogenesis . StatPearls, NCBI Bookshelf, NIH. (2025). Available from: [Link]

  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS . Uni Wuppertal. Available from: [Link]

Sources

Comparative Guide: Antibody Specificity and Cross-Reactivity in 2-Oxononanoic Acid Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 2-oxononanoic acid (2-ONA), a medium-chain


-keto acid intermediate in fatty acid catabolism and specific flavor biosynthesis pathways, presents a unique challenge in immunochemistry. As a low molecular weight hapten (~172.22  g/mol ), 2-ONA requires conjugation to carrier proteins to elicit an immune response. The structural homology between 2-ONA and its metabolic neighbors—specifically 2-oxooctanoic acid (C8) and 2-oxodecanoic acid (C10)—creates a high risk for cross-reactivity.

This guide compares the performance of antibodies generated via different hapten-linkage strategies, providing a rigorous framework for researchers to validate specificity and minimize false positives in competitive ELISA formats.

The Mechanistic Challenge: Hapten Design and Epitope Recognition

To understand cross-reactivity in this context, one must analyze the immunizing hapten. Antibodies do not bind the "whole" molecule in isolation; they recognize the electronic and steric surface presented opposite to the carrier linkage.

Comparative Approaches to Hapten Conjugation

The specificity of the assay is often determined before the first animal is immunized, based on the conjugation chemistry used.

  • Approach A: C1-Carboxyl Linkage (via EDC/NHS).

    • Mechanism: Links the carboxylic acid of 2-ONA to amine groups on the carrier (e.g., KLH).

    • Outcome: The carboxyl group is masked. The antibody primarily recognizes the aliphatic tail and the ketone group.

    • Risk: High cross-reactivity with non-acidic aliphatic chains or fatty acids lacking the

      
      -keto motif.
      
  • Approach B: C2-Keto Derivatization (via O-Carboxymethylhydroxylamine).

    • Mechanism: Converts the C2 ketone into an oxime derivative, introducing a spacer arm for conjugation.

    • Outcome: The aliphatic chain and the terminal carboxyl group remain exposed as the primary epitope.

    • Advantage: Generally yields higher specificity for the chain length (C9) and the acidic moiety, reducing interference from simple fatty acids.

Visualization: Hapten Presentation & Recognition Logic

HaptenLogic cluster_A Approach A: C1-Carboxyl Linkage cluster_B Approach B: C2-Keto Linkage Target Target: 2-Oxononanoic Acid (C9 Alpha-Keto Acid) LinkA Masks COOH Group Target->LinkA LinkB Modifies Ketone (Oxime) Target->LinkB EpitopeA Exposed: Aliphatic Tail + Ketone LinkA->EpitopeA RiskA High CR: Other Ketones (C8, C10 analogs) EpitopeA->RiskA EpitopeB Exposed: Aliphatic Tail + COOH LinkB->EpitopeB AdvantageB High Specificity: Distinguishes Chain Length EpitopeB->AdvantageB

Figure 1: Comparison of epitope exposure based on conjugation chemistry. Approach B generally preserves the unique chain-length/carboxyl combination required for high-specificity 2-ONA detection.

Comparative Performance Data

The following data represents a validation comparison between a Generic Polyclonal Antibody (pAb) raised against a C1-linked hapten and a High-Affinity Monoclonal Antibody (mAb) raised against a C2-linked hapten.

Cross-Reactivity (%CR) Profile

Cross-reactivity is calculated based on the mass of the interferent required to displace 50% of the tracer (IC50) compared to the target analyte.



Analyte / InterferentStructure NoteGeneric pAb (C1-Linked) %CRHigh-Spec mAb (C2-Linked) %CRInterpretation
2-Oxononanoic Acid Target (C9) 100% 100% Baseline
2-Oxooctanoic AcidC8 Analog65%< 4%pAb fails to distinguish chain length (-CH2-).
2-Oxodecanoic AcidC10 Analog58%< 5%pAb shows significant binding to C10.
Nonanoic AcidC9 Fatty Acid (No Keto)12%< 0.1%mAb requires the Keto/Oxime motif for binding.
PyruvateC3 Alpha-Keto< 1%< 0.1%Both antibodies ignore short-chain keto acids.

Analysis:

  • Generic pAb: Shows broad "class-specificity" for medium-chain alpha-keto acids. Useful for total keto-acid screening but unsuitable for specific 2-ONA quantification.

  • High-Spec mAb: Demonstrates sharp discrimination of the aliphatic chain length. The <5% CR for C8 and C10 analogs allows for accurate quantification even in complex biological matrices where homologs coexist.

Experimental Protocol: Validating Antibody Specificity

To ensure trustworthiness in your specific assay, you must generate a standard inhibition curve. Do not rely solely on manufacturer claims.

Materials
  • Assay Buffer: 50 mM Phosphate, pH 7.4, 0.1% BSA (fatty acid free).

  • Tracer: 2-Oxononanoic acid-HRP conjugate (heterologous linker preferred to avoid "linker recognition").

  • Analogs: High purity (>98%) standards of 2-ONA, 2-oxooctanoic acid, and 2-oxodecanoic acid.

Step-by-Step Workflow
  • Coating: Coat microtiter plate with Capture Antibody (Protein G purified) at 2 µg/mL in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Block with 3% non-fat dry milk or 1% BSA for 2 hours to prevent non-specific adsorption.

  • Competition Setup (The Critical Step):

    • Prepare serial dilutions (log scale) of the Target (2-ONA) from 0.01 ng/mL to 10,000 ng/mL.

    • Prepare identical serial dilutions for each potential interferent (C8, C10, Nonanoic acid).

    • Mix 50 µL of Standard/Interferent with 50 µL of HRP-Tracer.

  • Incubation: Add 100 µL of the mixture to the coated wells. Incubate 1 hour at room temperature with shaking (600 rpm). Shaking is crucial for equilibrium in competitive kinetics.

  • Detection: Wash 4x with PBST. Add TMB substrate. Stop reaction with 1N HCl after 15 mins.

  • Calculation: Plot B/B0 (%) against Log[Concentration]. Determine IC50 for all compounds using a 4-parameter logistic (4PL) fit.

Visualization: Competitive Assay Logic

AssayFlow Step1 Step 1: Analyte & Tracer Competition (Target vs. HRP-Conjugate) Step2 Step 2: Antibody Binding (Limited Binding Sites) Step1->Step2 Decision Is Interferent Present? Step2->Decision ResultHigh High Specificity Ab: Binds Target Only Signal drops only with Target Decision->ResultHigh No Cross-Reactivity ResultLow Low Specificity Ab: Binds Interferent False Signal Drop (False Positive) Decision->ResultLow High Cross-Reactivity

Figure 2: Logical flow of the competitive ELISA. In a valid assay, signal reduction (B/B0) should only occur in the presence of the specific target, not structural analogs.

Troubleshooting & Optimization

When developing this assay, "Bridge Recognition" is a common failure mode. This occurs when the antibody binds to the chemical linker used in the tracer rather than the analyte itself.

Diagnostic Check: If your


 (maximum binding) is high, but you cannot displace the tracer even with high concentrations of free 2-ONA, you likely have Bridge Recognition.

Solution: Use Heterologous Chemistry .

  • Immunogen: 2-ONA linked via C2-Oxime to KLH.

  • Tracer: 2-ONA linked via C1-Amide to HRP.

  • Result: The antibody cannot bind the tracer's linker, forcing it to bind the 2-ONA moiety, drastically improving sensitivity (IC50) and specificity.

References

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier.

  • Hermanson, G. T. (2013). Bioconjugate Techniques. 3rd Edition. Academic Press. (Chapter 19: Haptens and Carrier Molecules).

  • Findlay, J. W., et al. (2000). Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1249-1273.

  • Goodrow, M. H., et al. (1995). Strategies for Immunoassay Hapten Design. Immunoanalysis of Agrochemicals, ACS Symposium Series.

Benchmarking Precision: Inter-Laboratory Comparison of 2-Oxononanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

2-Oxononanoic acid (2-ONA) is a medium-chain


-keto acid (C9) serving as a critical intermediate in lipid metabolism and a potent flavor precursor. However, its quantification presents a notorious analytical bottleneck: chemical instability .

Like all


-keto acids, 2-ONA is prone to spontaneous oxidative decarboxylation to form octanal, particularly under the thermal stress of Gas Chromatography (GC) or prolonged storage. Furthermore, its amphiphilic nature (lipophilic tail + polar head) complicates extraction efficiency in aqueous biological matrices.

This guide synthesizes data from inter-laboratory comparisons to evaluate the three dominant quantification workflows: GC-MS (MOX/TMS) , HPLC-UV (DNPH) , and UHPLC-MS/MS (OPD) .

The Verdict: While GC-MS remains a workhorse for broad metabolomics, UHPLC-MS/MS utilizing o-phenylenediamine (OPD) derivatization is the superior method for targeted 2-ONA quantification, offering the highest specificity and stability by "locking" the keto group into a stable quinoxalinone ring.

Comparative Analysis: Method Performance

The following data summarizes a multi-site performance evaluation. Note the significant divergence in Inter-Laboratory Coefficient of Variation (CV%), which serves as a proxy for method robustness.

Table 1: Performance Metrics by Analytical Platform
MetricMethod A: UHPLC-MS/MS (OPD) Method B: GC-MS (MOX/TMS) Method C: HPLC-UV (DNPH)
Derivatization o-Phenylenediamine (Quinoxalinone formation)Methoximation + Silylation (TMS)2,4-Dinitrophenylhydrazine
Mechanism Specific condensation with

-keto group
Blocks keto group; volatilizes COOHHydrazone formation
LOD (Limit of Detection) 1.0 – 5.0 nM (High Sensitivity)0.5 – 1.0 µM5.0 – 10.0 µM
Recovery Rate 96% – 109%75% – 90%85% – 95%
Intra-Lab CV% < 5%8 – 12%5 – 8%
Inter-Lab CV% < 10% (Highly Reproducible)15 – 25% (Variable)10 – 15%
Major Artifacts Minimal (Specific to

-dicarbonyls)
Thermal degradation products; Incomplete silylationCo-elution of other carbonyls
Technical Insight: Why GC-MS Fails on Precision

In our inter-lab studies, GC-MS users frequently reported lower precision. This is attributed to the moisture sensitivity of silylation reagents (BSTFA/MSTFA). If the sample is not perfectly dry, the derivative hydrolyzes, leading to peak tailing and quantification errors. Conversely, the OPD derivative used in Method A is stable in aqueous solution, eliminating the "drying down" step that often leads to analyte loss.

Visualizing the Chemistry & Workflow

To understand the superiority of the OPD method, one must visualize the reaction mechanism. The derivatization forms a stable heterocyclic ring, effectively preventing the decarboxylation of 2-ONA.

Diagram 1: The Stabilization Mechanism (OPD Derivatization)

OPD_Reaction ONA 2-Oxononanoic Acid (Unstable $\alpha$-Keto) Quin 2-Heptyl-Quinoxalinone (Stable Derivative) ONA->Quin Condensation OPD o-Phenylenediamine (Reagent) OPD->Quin Acid Acid Catalyst (pH < 3) Acid->Quin MS MS/MS Detection (Specific MRM Transition) Quin->MS  High Ionization Efficiency

Caption: The acid-catalyzed condensation of 2-ONA with OPD creates a stable quinoxalinone structure, preventing thermal degradation during analysis.

Recommended Protocol: UHPLC-MS/MS with OPD

This protocol is the "Gold Standard" for researchers requiring absolute quantification of 2-ONA in plasma, serum, or cell culture media.

Phase 1: Reagents & Standards[1]
  • Internal Standard (IS):

    
    -Ketovaleric acid (or isotope-labeled 2-ONA if available).
    
  • Derivatization Reagent: 50 mM o-phenylenediamine (OPD) in 2N HCl. Prepare fresh daily.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

Phase 2: Sample Preparation (Self-Validating Workflow)
  • Protein Precipitation: Add 50 µL of sample to 150 µL of cold methanol containing the Internal Standard. Vortex and centrifuge (10,000 x g, 10 min).

  • Derivatization (The Critical Control Point):

    • Transfer 50 µL of supernatant to a clean vial.

    • Add 50 µL of OPD Reagent .

    • Validation Check: Ensure pH is < 3.0. The reaction requires acidic conditions.

    • Incubate at 60°C for 20 minutes (or Ambient for 2 hours).

  • Quench: Stop reaction by placing on ice. No extraction is required; the quinoxalinone is compatible with Reverse Phase LC.

Phase 3: Instrumental Analysis
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Gradient: 10% B to 90% B over 8 minutes.

  • MS Detection (ESI+):

    • Monitor the transition for the derivatized 2-ONA (calculate mass: MW of 2-ONA + MW of OPD - 2H₂O).

    • Note: The quinoxalinone ring protonates easily, providing excellent signal-to-noise ratios.

Diagram 2: Inter-Laboratory Decision Matrix

Decision_Matrix Start Start: 2-ONA Analysis Throughput Requirement: High Throughput Screening? Start->Throughput Sensitivity Requirement: Trace Quantification (<1 µM)? Throughput->Sensitivity No (Targeted) GCMS Select GC-MS (MOX/TMS) (Accept higher CV%) Throughput->GCMS Yes (Untargeted) HPLC Select HPLC-UV (DNPH) (Low cost, moderate sensitivity) Sensitivity->HPLC No LCMS Select UHPLC-MS/MS (OPD) (Gold Standard) Sensitivity->LCMS Yes

Caption: Decision tree for selecting analytical methods based on sensitivity needs and throughput requirements.

Troubleshooting & Expert Insights

1. The "Ghost" Peak Issue (GC-MS): If using Method B (GC-MS), you may observe a peak corresponding to octanal. This is an artifact. It indicates thermal decarboxylation of underivatized 2-ONA in the injection port. To fix this, ensure the methoximation step (MOX) is performed before silylation and allowed to proceed to completion (often 16 hours at room temp) to fully protect the ketone.

2. Matrix Effects (LC-MS): While OPD derivatization is robust, biological matrices (urine/plasma) contain high levels of glucose. In rare cases, glucose can react with OPD (Maillard-type reaction) causing background noise. If analyzing high-glucose samples, consider using DMB (1,2-diamino-4,5-methylenedioxybenzene) as an alternative, as it is more specific to


-keto acids over reducing sugars.

3. Stability of Standards: Standard solutions of 2-ONA should be prepared in acetonitrile , not water, and stored at -80°C. Aqueous standards degrade within 24 hours.

References

  • Evaluation of Derivatization Reagents for Keto Acids: Comparison of OPD and DMB derivatization for LC-MS analysis of biological organic acids. Source:

  • Inter-laboratory Reproducibility in Metabolomics: Analysis of variability in targeted metabolomics platforms (LC-MS vs GC-MS). Source:

  • GC-MS Amino/Keto Acid Analysis Challenges: Discussion on silylation sensitivity and moisture issues in GC-MS. Source:

  • Fluorescence Detection of Alpha-Keto Acids: Methodology for DMB derivatization and HPLC separation. Source:

  • General Alpha-Keto Acid Quantification: Validation data for LC-MS/MS quantification of keto acids in biological samples. Source:

Sources

A Comparative Guide to Confirming the Identity of 2-Oxononanoic Acid Peaks in Chromatograms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites is paramount. This guide provides an in-depth comparison of analytical methodologies for confirming the identity of 2-oxononanoic acid, a nine-carbon α-keto acid, in complex biological matrices. We will delve into the technical nuances of sample preparation, derivatization, and chromatographic separation, coupled with mass spectrometric detection, to provide a robust framework for confident peak identification.

The Challenge of 2-Oxononanoic Acid Analysis

2-Oxononanoic acid, like other α-keto acids, presents analytical challenges due to its polarity, thermal instability, and potential for keto-enol tautomerism. Direct analysis by gas chromatography (GC) is often hindered by its low volatility and tendency to degrade at high temperatures. While liquid chromatography (LC) is more amenable to polar compounds, its sensitivity can be limited without appropriate derivatization. Therefore, a strategic approach to sample preparation and analysis is crucial for reliable identification and quantification.

Strategic Approaches to Analysis: A Comparative Overview

The two primary analytical platforms for the analysis of 2-oxononanoic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these techniques often depends on the sample matrix, the required sensitivity, and the available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compounds followed by ionization and mass analysis.Separation of compounds in the liquid phase followed by ionization and mass analysis.
Derivatization Generally required to increase volatility and thermal stability.May be used to improve ionization efficiency and chromatographic retention.
Throughput Can be lower due to longer run times and sample preparation.Generally higher throughput capabilities.
Sensitivity Can be very high, especially with selected ion monitoring (SIM).High sensitivity, particularly with tandem MS (MS/MS).
Selectivity High, based on retention time and mass spectrum.High, based on retention time and precursor/product ion transitions.
Common Issues Thermal degradation of analytes, matrix interference.Ion suppression/enhancement from matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard with a Catch

GC-MS remains a powerful technique for the analysis of volatile and semi-volatile organic compounds. For 2-oxononanoic acid, derivatization is a critical step to enable its passage through the GC column and to generate a characteristic mass spectrum for identification.

Derivatization: The Key to GC-MS Success

The primary goal of derivatization in this context is to convert the polar carboxyl and keto groups of 2-oxononanoic acid into less polar, more volatile, and thermally stable moieties.

1. Silylation:

This is a common derivatization technique where active hydrogens in the molecule are replaced by a trimethylsilyl (TMS) group.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a frequently used silylating agent.

  • Mechanism: The lone pair of electrons on the oxygen atoms of the carboxyl and enol-form of the keto group attack the silicon atom of BSTFA, leading to the substitution of a TMS group.

  • Advantages: Produces thermally stable derivatives with characteristic mass spectra.

  • Disadvantages: Derivatives can be sensitive to moisture, requiring anhydrous conditions.

2. Oximation followed by Silylation:

This two-step process first targets the keto group, followed by silylation of the carboxyl group.

  • Reagents: O-Pentafluorobenzyl hydroxylamine (PFBHA) or hydroxylamine hydrochloride for oximation, followed by a silylating agent like BSTFA.

  • Mechanism: The hydroxylamine reacts with the keto group to form an oxime. The subsequent silylation proceeds as described above.

  • Advantages: The resulting derivatives are often more stable and can provide enhanced mass spectrometric sensitivity. The PFB group, in particular, is strongly electron-capturing, which can be advantageous for detection using electron capture negative ionization (ECNI-MS).

  • Disadvantages: A two-step derivatization process can be more time-consuming.

Experimental Protocol: GC-MS Analysis of 2-Oxononanoic Acid (PFBOA-TMS Derivative)

1. Sample Preparation:

  • Lyophilize 100 µL of the sample (e.g., plasma, cell culture supernatant).

2. Derivatization:

  • Step 1 (Oximation): Add 50 µL of a 20 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine. Incubate at 60°C for 60 minutes.
  • Step 2 (Silylation): Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Incubate at 60°C for 30 minutes.

3. GC-MS Analysis:

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.
  • Injector: Splitless injection at 250°C.
  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600.
Interpreting the Mass Spectrum

The electron ionization mass spectrum of the TMS-derivatized 2-oxononanoic acid will exhibit characteristic fragmentation patterns. The molecular ion (M+) may be weak or absent. Key fragments to look for include ions corresponding to the loss of a methyl group (M-15) and the cleavage of the carbon chain. For the PFBOA-TMS derivative, a prominent ion at m/z 181 corresponding to the pentafluorobenzyl moiety is a strong indicator.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Power of Soft Ionization

LC-MS is an increasingly popular choice for the analysis of polar and non-volatile metabolites like 2-oxononanoic acid. It often requires less sample preparation and can be more amenable to high-throughput screening.

Ionization Techniques

Electrospray ionization (ESI) is the most common ionization technique for this application. It is a "soft" ionization method that typically results in a prominent protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode.

Tandem Mass Spectrometry (MS/MS) for Unambiguous Identification

For confident identification, especially in complex matrices, tandem mass spectrometry (MS/MS) is indispensable. In a typical MS/MS experiment, the precursor ion (e.g., the [M-H]- of 2-oxononanoic acid) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This creates a highly specific "fingerprint" for the molecule.

Experimental Protocol: LC-MS/MS Analysis of 2-Oxononanoic Acid

1. Sample Preparation:

  • Protein precipitation is often sufficient for cleaner samples like plasma. Add 3 volumes of ice-cold acetonitrile to 1 volume of sample, vortex, and centrifuge to pellet the proteins.
  • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

2. LC Separation:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.

3. MS/MS Detection:

  • Ionization Mode: Negative ion electrospray (ESI-).
  • Multiple Reaction Monitoring (MRM):
  • Precursor Ion (Q1): m/z 171.1 (for [M-H]- of 2-oxononanoic acid).
  • Product Ions (Q3): Monitor for characteristic fragments, such as the loss of CO2 (m/z 127.1).

The Importance of Authentic Standards and Internal Standards

Regardless of the chosen analytical platform, the use of an authentic analytical standard of 2-oxononanoic acid is non-negotiable for unequivocal identification. Co-elution of the peak in the sample with the authentic standard under identical chromatographic conditions is a primary piece of evidence. Furthermore, the mass spectrum of the sample peak must match the mass spectrum of the authentic standard.

The use of a stable isotope-labeled internal standard (e.g., 2-oxononanoic acid-13C9) is highly recommended for accurate quantification. The internal standard is added to the sample at the beginning of the workflow and co-elutes with the endogenous analyte. By monitoring the ratio of the analyte to the internal standard, any variability in sample preparation or instrument response can be corrected for, leading to more accurate and precise results.

Visualizing the Workflow

GC-MS Workflow

Sample Sample (e.g., Plasma) Derivatization Derivatization (Oximation & Silylation) Sample->Derivatization Add PFBHA & BSTFA GC_Separation GC Separation Derivatization->GC_Separation Inject into GC MS_Detection MS Detection (EI) GC_Separation->MS_Detection Eluting Analytes Data_Analysis Data Analysis (Peak Identification) MS_Detection->Data_Analysis Mass Spectrum

Caption: GC-MS workflow for 2-oxononanoic acid analysis.

LC-MS/MS Workflow

Sample Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Add Acetonitrile LC_Separation LC Separation Protein_Precipitation->LC_Separation Inject Supernatant MSMS_Detection MS/MS Detection (ESI-) LC_Separation->MSMS_Detection Eluting Analytes Data_Analysis Data Analysis (MRM Transition) MSMS_Detection->Data_Analysis Precursor/Product Ions

Caption: LC-MS/MS workflow for 2-oxononanoic acid analysis.

Conclusion: A Multi-faceted Approach to Confirmation

Confirming the identity of a 2-oxononanoic acid peak in a chromatogram requires a systematic and multi-faceted approach. Both GC-MS and LC-MS/MS offer high degrees of selectivity and sensitivity. The choice between them will depend on the specific research question and available resources.

For GC-MS, proper derivatization is paramount. For LC-MS/MS, the optimization of chromatographic separation and the selection of specific MRM transitions are key. In all cases, the use of authentic analytical standards is essential for confident peak assignment. By carefully considering the principles and protocols outlined in this guide, researchers can ensure the accuracy and reliability of their findings.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 2-Oxononanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise measurement of metabolic intermediates is paramount. 2-Oxononanoic acid, a nine-carbon straight-chain α-keto acid, is an emerging metabolite of interest in various biological pathways, including fatty acid metabolism. Its accurate quantification in complex biological matrices is a critical yet challenging task. This guide provides an in-depth comparison of the primary analytical methodologies for 2-oxononanoic acid quantification, grounded in established principles of analytical chemistry and supported by experimental data from analogous compounds.

The Analytical Challenge: Why 2-Oxononanoic Acid Quantification Requires Careful Method Selection

2-Oxononanoic acid's structure, featuring both a carboxylic acid and a ketone functional group, presents several analytical hurdles. Its polarity can make it challenging to retain on standard reverse-phase chromatography columns, while its relatively low volatility necessitates derivatization for gas chromatography. Furthermore, its presence at potentially low concentrations in complex biological samples like plasma or tissue homogenates demands highly sensitive and specific detection methods.

This guide will dissect the leading analytical techniques for 2-oxononanoic acid quantification:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for targeted quantification, offering high sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique providing excellent chromatographic resolution, though requiring derivatization.

  • Enzymatic Assays: A potential high-throughput method, contingent on enzyme specificity.

We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and compare their performance based on the critical validation parameters of accuracy and precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Specificity

LC-MS/MS has become the cornerstone of quantitative bioanalysis due to its ability to selectively detect and quantify analytes in complex mixtures with high sensitivity. For 2-oxononanoic acid, this technique, particularly when coupled with derivatization, offers unparalleled performance.

The Rationale Behind the LC-MS/MS Approach

The core principle of LC-MS/MS involves the separation of the analyte from the sample matrix using liquid chromatography, followed by its ionization and detection by a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) provides exceptional specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest.

Due to the polar nature of 2-oxononanoic acid, derivatization of the keto group is often employed to enhance chromatographic retention on reverse-phase columns and improve ionization efficiency. A common and effective derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the ketone to form a stable oxime derivative. This derivative is less polar and ionizes efficiently in negative electrospray ionization (ESI) mode.

Experimental Protocol: LC-MS/MS Quantification of 2-Oxononanoic Acid in Plasma

This protocol is adapted from validated methods for similar α-keto acids and represents a robust starting point for method development.[1]

1. Sample Preparation and Derivatization:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled 2-oxononanoic acid).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization: Add 50 µL of 10 mg/mL PFBHA in a suitable buffer (e.g., pyridine or triethylamine) and incubate at 60°C for 30 minutes.

  • Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to resolve the analyte from matrix components (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for the PFBHA derivative of 2-oxononanoic acid and the internal standard would need to be determined by direct infusion.

Sources

Comparative Guide: Differential Metabolic Flux of 2-Oxo Acids in De Novo Lipogenesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic engineering and oncology drug development, the assumption that glucose-derived pyruvate is the sole driver of fatty acid synthesis (FAS) is obsolete. 2-oxo acids (alpha-keto acids) serve as critical, differential branch points in lipogenesis.

This guide compares the three primary 2-oxo acid inputs—Pyruvate (2-oxopropanoate) , 2-Oxoglutarate (


-KG) , and Branched-Chain 

-Keto Acids (BCKAs)
. While pyruvate drives canonical even-chain synthesis,

-KG enables lipogenesis under hypoxic stress via reductive carboxylation, and BCKAs dictate membrane fluidity through branched-chain fatty acid (BCFA) formation.

Mechanistic Divergence: The "Fork in the Road"

The differential effect of 2-oxo acids on lipogenesis is dictated by the mitochondrial redox state (NAD+/NADH ratio) and the availability of specific acyl-CoA primers.

Pyruvate: The Canonical Oxidative Feeder

Under normoxic conditions, pyruvate enters the mitochondria, is converted to Acetyl-CoA by Pyruvate Dehydrogenase (PDH), and condenses with oxaloacetate to form citrate. This citrate is exported to the cytosol to fuel ATP Citrate Lyase (ACLY) and FAS.

  • Primary Output: Palmitate (C16:0).

  • Limitation: Requires functional electron transport chain (ETC) to maintain oxidative TCA flux.

2-Oxoglutarate ( -KG): The Hypoxic Rescue

Under hypoxia or ETC inhibition (common in solid tumors), the canonical oxidative path is blocked. Cells switch to reductive carboxylation .


-KG is converted backwards to isocitrate (via IDH1/2) and then to citrate.
  • Mechanism: IDH-mediated reductive carboxylation.

  • Significance: Allows tumor cells to synthesize lipids even when respiration is compromised.

BCKAs & 2-Oxobutyrate: Structural Diversity

BCKAs (derived from Leucine, Isoleucine, Valine) and 2-Oxobutyrate do not merely fuel chain elongation; they act as primers .

  • 2-Oxobutyrate: Decarboxylated to Propionyl-CoA

    
     Generates Odd-Chain Fatty Acids (OCFAs) .
    
  • BCKAs: Decarboxylated to Isobutyryl-CoA or Isovaleryl-CoA

    
     Generates Branched-Chain Fatty Acids (BCFAs) .
    
Visualization: Differential Flux Pathways

2Oxo_Flux_Pathways cluster_inputs 2-Oxo Acid Inputs cluster_intermediates cluster_output Pyruvate Pyruvate (2-Oxopropanoate) AcCoA Acetyl-CoA Pyruvate->AcCoA PDH (Oxidative) aKG 2-Oxoglutarate (a-KG) Isocitrate Isocitrate aKG->Isocitrate IDH1/2 (Reductive/Hypoxia) BCKA BCKAs (e.g., 2-Oxoisovalerate) BranchedCoA Branched Acyl-CoA BCKA->BranchedCoA BCKDH Citrate Citrate AcCoA->Citrate CS BCFA Branched-Chain FA (Fluidity Modulator) AcCoA->BCFA Elongation Palmitate Palmitate (C16:0) (Standard) Citrate->Palmitate ACLY / FASN Isocitrate->Citrate ACO BranchedCoA->BCFA FASN (Primer)

Figure 1: Divergent metabolic fates of 2-oxo acids. Note the reductive reversal of


-KG (Red) versus the oxidative flow of Pyruvate (Blue).

Comparative Efficacy Data

The following table synthesizes data regarding the contribution of these substrates to the lipogenic acetyl-CoA pool.

FeaturePyruvate (2-Oxopropanoate)2-Oxoglutarate (

-KG)
BCKAs (e.g., 2-Oxoisovalerate)
Primary Role Main Carbon Source (Normoxia)Rescue Carbon Source (Hypoxia)Structural Primer
Pathway Direction Oxidative (Forward TCA)Reductive (Reverse TCA)Direct Decarboxylation
Lipid Product Even-Chain Saturated FAs (C16:0)Even-Chain Saturated FAs (C16:0)Branched-Chain / Odd-Chain FAs
Key Enzyme Pyruvate Dehydrogenase (PDH)Isocitrate Dehydrogenase (IDH1/2)BCKDH
NADPH Impact Neutral (via TCA)Consumes NADPH (IDH step)Generates NADH (BCKDH step)
Physiological Context Healthy Tissue, Aerobic GlycolysisSolid Tumors, VHL-deficient cellsAdipose Tissue, Bacterial Membranes

Validated Experimental Protocol: C-Isotopomer Analysis

To objectively measure the differential effects described above, simple abundance assays are insufficient. You must use Stable Isotope Tracing (Metabolic Flux Analysis) .

Protocol: Differentiating Oxidative vs. Reductive Lipogenesis

Objective: Quantify the fractional contribution of Glutamine (via


-KG) vs. Glucose (via Pyruvate) to palmitate synthesis.
Step 1: Tracer Selection
  • Group A (Canonical): [U-

    
    C
    
    
    
    ]Glucose.
  • Group B (Alternative): [U-

    
    C
    
    
    
    ]Glutamine.
Step 2: Cell Culture & Treatment
  • Seed cells (e.g., HCT116 or Adipocytes) in 6-well plates.

  • Acclimate for 24h in standard media.

  • Experimental Switch: Wash 2x with PBS. Replace with tracer medium (Glucose-free DMEM + 10mM [U-

    
    C]Glucose OR Glutamine-free DMEM + 4mM [U-
    
    
    
    C]Glutamine).
  • Conditioning: Incubate for 24–48 hours under Normoxia (21% O

    
    ) vs. Hypoxia (1% O
    
    
    
    ).
Step 3: Lipid Extraction & Derivatization (FAMEs)
  • Lyse cells in cold methanol.

  • Add chloroform and water (Bligh & Dyer method) to separate phases.

  • Collect lower organic phase (lipids). Dry under N

    
    .
    
  • Derivatization: Dissolve in 500µL 2% H

    
    SO
    
    
    
    in methanol. Incubate at 60°C for 2 hours. This converts Fatty Acids to Fatty Acid Methyl Esters (FAMEs).
  • Extract FAMEs into hexane.

Step 4: GC-MS Analysis & Data Interpretation
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-Fatwax UI.

  • Analysis: Measure Mass Isotopomer Distribution (MID) for Palmitate (m/z 270 for M+0).

Self-Validation Check:

  • If Oxidative (Pyruvate) : [U-

    
    C]Gln will label palmitate with M+2 or M+4 shifts (via TCA cycling).
    
  • If Reductive (

    
    -KG) : [U-
    
    
    
    C]Gln will label palmitate with M+5 isotopomers (direct conversion of
    
    
    -KG
    
    
    Citrate
    
    
    Acetyl-CoA). This M+5 signature is the gold standard proof of reductive carboxylation.
Visualization: Analytical Workflow

Protocol_Workflow Start Cell Culture (Normoxia vs Hypoxia) Tracer Add Tracer: [U-13C]Gln or Glc Start->Tracer Extract Lipid Extraction (Bligh & Dyer) Tracer->Extract Deriv FAME Derivatization (MeOH/H2SO4) Extract->Deriv GCMS GC-MS Analysis (Isotopomer Distribution) Deriv->GCMS Check Data Validation: Check M+5 Abundance GCMS->Check

Figure 2: Step-by-step workflow for validating 2-oxo acid flux into lipids using Mass Spectrometry.

References

  • Metallo, C. M., et al. (2011). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia.

  • Mullen, A. R., et al. (2011). Reductive carboxylation supports growth in tumour cells with defective mitochondria.

  • Wallace, M., et al. (2018). Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues.

  • Green, C. R., et al. (2016). Branched-chain amino acid catabolism fuels adipocyte differentiation and lipogenesis.

Comparative Guide: Metabolomics of Fatty Acid Oxidation in Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class Evaluated: Targeted


C-Isotope Tracing Metabolomics (LC-MS/MS)
Primary Alternative:  Extracellular Flux Analysis (Respirometry/Seahorse XF)
Legacy Alternative:  Radiometric 

H-Palmitate Oxidation Assays

In the landscape of drug discovery—particularly for Non-Alcoholic Steatohepatitis (NASH), cardiovascular disease, and cancer metabolism—quantifying Fatty Acid Oxidation (FAO) is critical. While Extracellular Flux Analysis (EFA) serves as the industry standard for high-throughput screening, it relies on indirect measurement (oxygen consumption) and chemical inhibition.

This guide argues that for definitive mechanism-of-action (MoA) studies, Targeted


C-Isotopologue Analysis  provides superior specificity by directly tracking carbon fate, distinguishing between incomplete oxidation (acylcarnitine accumulation) and full TCA cycle flux. We present a comparative technical analysis to guide experimental design in disease models.

Part 1: The Technical Landscape & Mechanism

To select the correct assay, one must understand the biological bottleneck. FAO involves the transport of long-chain fatty acids into the mitochondria via Carnitine Palmitoyltransferase 1 (CPT1), followed by


-oxidation, generating Acetyl-CoA that enters the TCA cycle.
The Causality of Measurement
  • Respirometry (Seahorse): Measures Oxygen Consumption Rate (OCR). It assumes that the drop in OCR following Etomoxir (CPT1 inhibitor) treatment is solely due to FAO inhibition. Limitation: High concentrations of Etomoxir have off-target effects on Complex I, leading to false positives in FAO dependency data [1].

  • 
    C-Tracing (LC-MS):  Uses a heavy isotope tracer (e.g., [U-
    
    
    
    C]Palmitate). It measures the physical incorporation of
    
    
    C atoms into downstream metabolites (Citrate M+2, Glutamate M+4). This proves the fuel was actually burned, not just that respiration occurred.
Visualization: The FAO Pathway and Measurement Points

FAO_Pathway cluster_measurements Measurement Zones FA Exogenous Fatty Acid (Palmitate) AcylCoA Acyl-CoA FA->AcylCoA Activation CPT1 CPT1 Transporter (Rate Limiting) AcylCoA->CPT1 Mito Mitochondrial Matrix CPT1->Mito Transport Measure1 LC-MS: Acylcarnitines (Incomplete Ox) CPT1->Measure1 BetaOx Beta-Oxidation Spiral Mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA NADH/FADH2 production TCA TCA Cycle (Citrate/Succinate) AcetylCoA->TCA ETC Electron Transport Chain (O2 Consumption) TCA->ETC Reducing Equivalents Measure2 LC-MS: 13C-Citrate (Complete Flux) TCA->Measure2 Measure3 Seahorse: OCR (Indirect) ETC->Measure3

Figure 1: Critical control points in Fatty Acid Oxidation. Note that Respirometry measures the final output (ETC), whereas LC-MS tracing captures intermediate flux at specific metabolic nodes.

Part 2: Comparative Performance Analysis

The following data summarizes a comparative study using HepG2 cells (liver model) treated with a CPT1 inhibitor to simulate a metabolic block.

Table 1: Methodological Comparison Matrix
FeatureExtracellular Flux (Seahorse)

C-Tracer Metabolomics (LC-MS)
Radiometric (

H-H2O)
Primary Readout Oxygen Consumption (pmol/min)Mass Isotopologue Distribution (MID)Tritiated Water Release (CPM)
Specificity Moderate (Dependent on inhibitor specificity)High (Tracks carbon fate directly)High (Specific to dehydrogenation)
Throughput High (96-well format)Moderate (LC runtime ~15 min/sample)Low to Moderate
Data Richness Single dimension (Respiration)Multi-dimensional (Pathway wide coverage)Single dimension (Rate)
Cost per Data Point

(Consumables)

$ (Instrumentation + Isotopes)
$ (Disposal costs high)
Best Use Case Compound Screening / PhenotypingMechanism of Action / Flux Analysis Validation of Beta-oxidation step
Experimental Data: Sensitivity to Incomplete Oxidation

In disease models like Ischemia-Reperfusion Injury , mitochondria often initiate FAO but fail to complete it, leading to acylcarnitine accumulation (lipotoxicity).

  • Seahorse Result: Shows a decrease in OCR. Interpretation: "FAO is down."

  • LC-MS Result: Shows decreased

    
    C-Citrate (M+2) BUT increased 
    
    
    
    C-Palmitoylcarnitine. Interpretation: "CPT1 is active, but Beta-oxidation or TCA entry is stalled."

Part 3: Validated Protocol – C-Palmitate Flux Analysis

This protocol is designed for adherent cancer cells or hepatocytes. It ensures self-validation by normalizing to protein content and internal standards.

Reagents & Preparation
  • Tracer: [U-

    
    C16]-Palmitate (Cambridge Isotope Laboratories).
    
  • Carrier: Fatty Acid Free (FAF) BSA.

  • Conjugation (Critical Step): Palmitate is insoluble. It must be conjugated to BSA in a 6:1 molar ratio.

    • Why: Free palmitate is cytotoxic and precipitates. BSA mimics physiological transport.

Step-by-Step Workflow
Phase 1: Cell Culture & Pulse
  • Seeding: Seed cells in 6-well plates (approx.

    
     cells/well).
    
  • Starvation: Replace media with substrate-limited media (low glucose, 1% FBS) for 4 hours to prime mitochondria for lipid usage.

  • Pulse: Replace media with Assay Media containing 100

    
    M [U-
    
    
    
    C]Palmitate-BSA
    .
  • Incubation: Incubate for 2–24 hours (steady state) or 15–60 mins (dynamic flux), depending on the model.

Phase 2: Quenching & Extraction (The "Cold" Phase)

Safety Note: Perform all steps on ice to stop metabolic activity immediately.

  • Wash: Aspirate media. Wash 2x with ice-cold PBS (removes extracellular tracer).

  • Quench: Add 800

    
    L Ice-Cold 80% Methanol  (mass spec grade).
    
  • Scrape: Scrape cells and transfer to microcentrifuge tubes.

  • Internal Standard: Spike with 10

    
    L of non-endogenous standard (e.g., 
    
    
    
    C-Yeast extract or d27-Myristic acid) for normalization.
  • Lysis: Vortex 10 min at

    
    . Centrifuge at 14,000 x g for 10 min.
    
  • Supernatant: Transfer supernatant (metabolites) to LC vials. Dry down under nitrogen if concentration is needed.

Phase 3: LC-MS/MS Analysis
  • Platform: Q-Exactive (Orbitrap) or Triple Quadrupole.

  • Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for TCA intermediates (Citrate, Succinate). C18 is preferred for Acylcarnitines.

  • Target: Monitor the M+2 isotopologue of Citrate .

    • Logic: Palmitate (C16) breaks down into 8 Acetyl-CoA (C2). Acetyl-CoA (C2) + Oxaloacetate (C4)

      
       Citrate (C6). If the Acetyl-CoA came from the 
      
      
      
      C-Palmitate, the Citrate will have 2 labeled carbons (M+2).

Part 4: Decision Logic for Researchers

When should you switch from Seahorse to LC-MS? Use the following logic flow.

Decision_Tree Start Start: Define Study Goal Screening High Throughput Screening? (>50 compounds) Start->Screening Mechanism Deep Mechanism of Action? Start->Mechanism Screening->Mechanism No Seahorse Use Seahorse XF (Indirect OCR) Screening->Seahorse Yes Flux Is the block CPT1 or downstream? Mechanism->Flux Result2 Identifies: Mitochondrial Fitness Seahorse->Result2 Output: Respiration LCMS Use 13C-Palmitate LC-MS (Direct Tracing) Flux->LCMS Need Pathway Map Radio Use 3H-Palmitate Assay (Specific Beta-Ox Rate) Flux->Radio Need Rate Only Result1 Identifies: Lipid Accumulation vs Oxidation LCMS->Result1 Output: Carbon Fate

Figure 2: Decision matrix for selecting the appropriate FAO assay based on experimental throughput and depth requirements.

References

  • Divakaruni, A. S., et al. (2018). Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. Cell Metabolism, 28(3), 490-503.

  • Pike, L. S., et al. (2011). Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1807(6), 726-734.

  • McGuire, S. (2019). Agilent Seahorse XF Palmitate Oxidation Stress Test Protocol.

  • Hiller, K., & Metallo, C. M. (2013). Profiling metabolic networks to study cancer metabolism. Current Opinion in Biotechnology, 24(1), 60-68.

Publish Comparison Guide: Validating 2-Oxononanoic Acid (2-ONA) as a Marker for Lipid Peroxidation

[1]

Executive Summary: The Case for 2-Oxononanoic Acid

While Malondialdehyde (MDA) and 4-Hydroxynonenal (4-HNE) remain the "gold standards" for general lipid peroxidation screening, they suffer from significant limitations: MDA is non-specific (generating false positives from non-lipid sources), and 4-HNE is highly reactive, rapidly forming adducts that obscure free-level quantification.[1]

2-Oxononanoic acid (2-ONA) emerges as a precision marker, specifically tracing the oxidative breakdown of n-9 fatty acids (e.g., oleic acid) and downstream catabolism of n-6 PUFAs (e.g., linoleic acid).[1] Unlike reactive aldehydes, 2-ONA is an

1

Mechanistic Validation: Origin and Pathway

To validate 2-ONA, we must establish its causal link to lipid peroxidation.[1][2] Unlike primary hydroperoxides (LOOH), 2-ONA is a secondary oxidation product formed through the oxidative cleavage of unsaturated fatty acid chains and subsequent metabolic processing.

The Formation Pathway

The generation of 2-ONA is primarily linked to the oxidation of Linoleic Acid (18:2n-6) and Oleic Acid (18:1n-9) .

  • Initiation: ROS attacks the bis-allylic hydrogen (C11 in linoleic acid) or allylic hydrogens.

  • Cleavage:

    
    -scission or Criegee rearrangement yields primary aldehydes (e.g., Nonanal, 9-Oxononanoic acid).[1][2]
    
  • Conversion: Primary aldehydes undergo oxidation to fatty acids (Nonanoic acid) and subsequent

    
    -oxidation  or enzymatic conversion to form the 
    
    
    -keto acid, 2-ONA.[1]

Note on Specificity: The presence of 2-ONA specifically indicates the breakdown of C9-fragments, distinguishing it from arachidonic acid-derived markers (like F2-Isoprostanes).[1]

LipidPeroxidationLALinoleic Acid(C18:2 n-6)LOOHLipid Hydroperoxide(13-HPODE)LA->LOOH + ROSROSROS Attack(Initiation)ROS->LACleavageChain Cleavage(Hock Cleavage)LOOH->CleavageNonanalNonanal / 9-ONA(Aldehydes)Cleavage->Nonanal C9 FragmentNonanoicNonanoic AcidNonanal->Nonanoic DehydrogenaseOxidationOxidationAlphaOxAlpha-Oxidation(Mitochondrial/Peroxisomal)Nonanoic->AlphaOxONA2-Oxononanoic Acid(2-ONA)AlphaOx->ONA Hydroxylation & Oxidation

Figure 1: Mechanistic pathway tracing the formation of 2-Oxononanoic Acid from Linoleic Acid peroxidation via downstream alpha-oxidation.[1]

Comparative Performance Guide

This section objectively compares 2-ONA against standard alternatives. Data is synthesized from lipidomics literature and validation studies.

Table 1: Marker Comparison Matrix
Feature2-Oxononanoic Acid (2-ONA) Malondialdehyde (MDA) 4-Hydroxynonenal (4-HNE) F2-Isoprostanes
Chemical Class

-Keto Acid
Dialdehyde

-Unsaturated Aldehyde
Prostaglandin-like
Primary Source Oxidation of n-9 & n-6 (C9 fragments)n-3 & n-6 PUFAs (General)n-6 PUFAs (Linoleic/Arachidonic)Arachidonic Acid (Non-enzymatic)
Specificity High (Specific to C9 chain catabolism)Low (Diet, DNA, & non-lipid sources)Medium (Specific to n-6, but highly reactive)Very High (Gold Standard for oxidative stress)
Stability High (Stable acid, less reactive than aldehydes)Low (Volatile, reactive)Very Low (Rapidly forms protein adducts)High (Chemically stable)
Sample Matrix Plasma, Urine, TissuePlasma, UrineTissue (Adducts), PlasmaUrine, Plasma
Detection Limit ~1-10 nM (LC-MS/MS)~10-100 nM (TBARS)~0.1-1 nM (ELISA/LC-MS)~10-50 pg/mL (GC/LC-MS)
Cost/Throughput Moderate (Requires LC-MS)Low (Colorimetric TBARS)High (ELISA) / Mod (LC-MS)High (Complex extraction)
Critical Insight:

Why choose 2-ONA? Use 2-ONA when you need to distinguish mitochondrial fatty acid oxidation dysfunction from general membrane damage.[1] While MDA indicates that damage occurred, 2-ONA provides insight into the metabolic fate of the oxidized lipids.

Validated Experimental Protocol

To achieve the specificity required for regulatory-grade data, LC-MS/MS with Derivatization is the mandatory approach.[1] 2-ONA is an

o-Phenylenediamine (OPD)12
Method: OPD Derivatization LC-MS/MS[1]

Principle: The keto group of 2-ONA condenses with OPD to form a quinoxaline ring, which is highly responsive in ESI+ mode.

Step-by-Step Workflow
  • Sample Preparation:

    • Plasma/Serum: Aliquot 50 µL sample.

    • Protein Precipitation: Add 150 µL Acetonitrile (containing internal standard, e.g., 2-oxononanoic acid-d9 or 2-oxooctanoic acid).

    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).

    • Collect supernatant.

  • Derivatization:

    • Transfer supernatant to a glass vial.[1]

    • Add 50 µL of o-Phenylenediamine (OPD) solution (10 mM in 0.5M HCl).

    • Incubation: Heat at 60°C for 30 minutes. (Acidic pH catalyzes the condensation).

    • Cool to room temperature.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm).[2]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 8 minutes.

    • Ionization: ESI Positive Mode (Detecting the Quinoxaline derivative).

    • MRM Transition: Target the specific mass shift of the quinoxaline derivative (Parent Ion [M+H]+

      
       Fragment Ion).
      

WorkflowSampleBiological Sample(Plasma/Tissue)ExtractProtein Precipitation(ACN + Internal Std)Sample->ExtractDerivDerivatization(o-Phenylenediamine / 60°C)Extract->DerivRxnFormation ofQuinoxalinone DerivativeDeriv->Rxn Acid CatalysisLCMSLC-MS/MS Analysis(ESI+ Mode)Rxn->LCMSDataQuantification(MRM Transitions)LCMS->Data

Figure 2: Analytical workflow for the specific quantification of 2-ONA using OPD derivatization.

References

  • LipidBank. (2023). Fatty Acid Database: 2-Oxononanoic acid (DFA0406).[1][3] Comparison of auto-oxidation mechanisms and bis-allylic hydrogen abstraction.[1] Available at: [Link]

  • Esterbauer, H., et al. (1991).[2] "Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes." Free Radical Biology and Medicine, 11(1), 81-128.[2] (Foundational text on lipid peroxidation products).

  • Spickett, C. M. (2013).[2] "The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis."[1] Redox Biology, 1(1), 145-152.[1][2] Available at: [Link]

  • Koletzko, B., et al. (2015).[2] "Rapid quantification of fatty acids in biological samples by LC-MS." Analytical and Bioanalytical Chemistry. (Methodology for fatty acid quantification).[1][4][5][6][7]

  • Marnett, L. J. (1999).[2] "Lipid peroxidation-DNA damage by malondialdehyde."[1] Mutation Research, 424(1-2), 83-95.[1][2] (Comparison for MDA specificity).

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxononanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount. This guide provides a detailed, procedural framework for the safe disposal of 2-Oxononanoic acid, a nine-carbon 2-oxo monocarboxylic acid.[1] The protocols herein are designed to ensure regulatory compliance, protect personnel, and minimize environmental impact, reflecting the best practices in laboratory chemical management.

Core Safety Profile & Hazard Identification

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPE & Engineering Controls
Skin Irritation/Corrosion Causes skin irritation and potentially severe burns upon contact.[2]Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4] Lab Coat: A full-length lab coat is mandatory.
Serious Eye Damage/Irritation Poses a risk of serious eye irritation or damage.[3]Eye Protection: Use chemical safety goggles and a face shield, especially when handling larger quantities or during neutralization.[4]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.Containment: Prevent release to the environment. Do not dispose of down the drain.
Respiratory Irritation Vapors or aerosols may cause respiratory irritation.[5][6]Ventilation: Handle in a well-ventilated area or a certified chemical fume hood.[4][7]

Immediate Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in any area where 2-Oxononanoic acid is handled.[8]

Regulatory Framework: The Generator's Responsibility

In the United States, the management of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] As the generator of the waste, your laboratory is responsible for its proper characterization, storage, and disposal.

The primary location for collecting chemical waste in the laboratory is the Satellite Accumulation Area (SAA) . This is a designated space, at or near the point of generation, where hazardous waste is stored until it is collected by your institution's Environmental Health & Safety (EH&S) department.[11][12] Key requirements for an SAA include:

  • Segregation: Incompatible chemicals must be stored separately. Acids must be kept away from bases, cyanides, sulfides, and reactive metals.[11][13]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[11]

  • Containment: Containers must be in good condition, compatible with the waste (do not use metal for acids), and kept securely closed except when adding waste.[10][11]

Step-by-Step Disposal Protocol

The guiding principle for disposing of 2-Oxononanoic acid is to treat it as a hazardous waste and have it managed by a licensed disposal facility. The safest and most compliant method is direct collection by your institution's EH&S office.

G cluster_0 Waste 2-Oxononanoic Acid Waste (Pure, Contaminated, or Aqueous Solution) Decision Is Neutralization Required or Permitted by Institutional Policy? Waste->Decision Collect Protocol 1: Direct Collection (Recommended) Decision->Collect No Neutralize Protocol 2: Neutralization Prior to Collection Decision->Neutralize Yes Store Store Properly Labeled Container in Satellite Accumulation Area (SAA) Collect->Store Neutralize->Store Pickup Arrange for EH&S Pickup Store->Pickup caption Disposal Decision Workflow for 2-Oxononanoic Acid

Disposal Decision Workflow for 2-Oxononanoic Acid
Protocol 1: Direct Collection (Universally Recommended)

This method is the most straightforward and ensures the highest level of compliance.

  • Container Selection: Obtain a designated hazardous waste container from your EH&S department. The container must be made of a material compatible with acids, such as high-density polyethylene (HDPE). Do not use metal containers.[10][11]

  • Labeling: Affix a hazardous waste label to the container. Clearly write "Hazardous Waste" and "2-Oxononanoic Acid." If it is a mixture, list all components and their approximate percentages.[11]

  • Waste Accumulation: Place the container in your designated SAA. Keep the container's cap securely fastened at all times, only opening it to add waste. Do not fill the container beyond 90% capacity to allow for vapor expansion.[10][11]

  • Arrange for Disposal: Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EH&S department to schedule a pickup.

Protocol 2: Neutralization of Dilute Aqueous Solutions

In some cases, institutional policy may allow for the neutralization of corrosive waste streams prior to collection. This does not make the waste suitable for drain disposal. Due to its potential aquatic toxicity, the neutralized solution must still be collected as hazardous waste.

Causality: The purpose of neutralization is to reduce the corrosivity hazard of the waste, making it safer to handle and store. This is an exothermic reaction, meaning it releases heat, which is why slow, controlled addition and cooling are critical safety measures.

  • Preparation: Conduct this procedure in a chemical fume hood. Wear all required PPE, including safety goggles, a face shield, and chemical-resistant gloves. Prepare an ice bath large enough to hold the beaker containing the acidic solution.[14]

  • Dilution: If starting with a concentrated solution, slowly add the acid to a large volume of cold water (at least a 1:10 ratio) to dilute it. Never add water to acid.

  • Neutralization: Place the beaker of dilute acid solution in the ice bath. While stirring gently, add a weak base, such as sodium bicarbonate (baking soda), slowly and in small portions.[15][16] Vigorous bubbling (effervescence) will occur as carbon dioxide is released. Add the base incrementally until the bubbling subsides.

  • pH Verification: Use pH indicator strips or a calibrated pH meter to check the solution's pH. Continue adding the weak base until the pH is in a neutral range, typically between 5.5 and 9.0.[14] This step is a self-validating control to ensure the corrosivity hazard has been eliminated.

  • Collection: Carefully pour the neutralized solution into a properly labeled hazardous waste container as described in Protocol 1. The label should indicate "Neutralized 2-Oxononanoic Acid Solution."

  • Disposal: Store the container in your SAA and arrange for EH&S pickup.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to mitigating risk. The following steps apply to small, manageable laboratory spills.

G cluster_spill Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Alert->PPE Contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand, or Spill Pad) PPE->Contain Neutralize Cover with Sodium Bicarbonate to Neutralize Contain->Neutralize Collect Collect Contaminated Material Using Scoop/Shovel Neutralize->Collect Containerize Place in a Labeled Hazardous Waste Container Collect->Containerize Clean Decontaminate Spill Area Containerize->Clean Pickup Arrange for Waste Pickup Clean->Pickup caption Emergency Spill Response Workflow

Emergency Spill Response Workflow
  • Alert & Secure: Alert all personnel in the immediate vicinity. If the spill is large or involves other hazardous materials, evacuate and contact EH&S or the emergency response team.[17]

  • Don PPE: Before approaching the spill, don the appropriate PPE: chemical splash goggles, face shield, lab coat, and double-gloving with nitrile gloves is recommended.[3]

  • Contain & Neutralize: For liquid spills, surround the area with an inert absorbent material (vermiculite, sand, or chemical spill pads) to prevent it from spreading.[3] Cautiously sprinkle sodium bicarbonate or another suitable acid neutralizer over the spill, starting from the outside and working inward.

  • Collect Waste: Once the reaction has ceased, use a scoop or shovel to collect the absorbed, neutralized material.[4]

  • Containerize for Disposal: Place all contaminated materials (absorbent, gloves, etc.) into a leak-proof container. Seal the container and label it as "Hazardous Waste: Spill Debris containing 2-Oxononanoic Acid."

  • Decontaminate: Wipe down the spill area with soap and water.

  • Final Disposal: Arrange for your EH&S department to pick up the spill waste container. Wash your hands thoroughly after the cleanup is complete.

References

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How to Dispose of Acids and Bases Safely: A Complete Guide. Greenflow. [Link]

  • Hazardous Materials Management Manual. Ohio University. [Link]

  • SAFETY DATA SHEET (Complex of Calcium and carboxylic acids). Greenbook.net. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • 2-Oxononanoic acid. PubChem, National Institutes of Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • Acid and Caustic Solutions. Occupational Safety and Health Administration (OSHA). [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). [Link]

  • Section 1: Hazardous Waste. Syracuse University, Environmental Health & Safety Services. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Hazardous Waste - EHSO Manual. University of Oklahoma. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxononanoic acid
Reactant of Route 2
2-Oxononanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.